Azacrin
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
34957-04-5 |
|---|---|
Molekularformel |
C22H30Cl2N4O |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
4-N-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C22H29ClN4O.ClH/c1-5-27(6-2)13-7-8-15(3)24-21-17-10-9-16(23)14-19(17)25-18-11-12-20(28-4)26-22(18)21;/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,25);1H |
InChI-Schlüssel |
JONJVYSHLANNQN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC.Cl |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC.Cl |
Synonyme |
azacrin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Azacrin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin is a synthetically derived acridine (B1665455) compound that has demonstrated notable antimalarial properties. As an analogue of potent intercalating agents, its biological activity is of significant interest in the field of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its application as an antimalarial agent. Due to the limited availability of recent research, this guide also draws upon data from closely related acridine derivatives to provide a more complete understanding of its probable mechanism of action.
Chemical Structure and Identifiers
This compound is chemically known as 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline[1]. Its structure is characterized by a tricyclic acridine core, substituted with a methoxy (B1213986) group, a chlorine atom, and a diethylaminoalkyl side chain, which are crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline | [1] |
| CAS Number | 34957-04-5 | [1] |
| Chemical Formula | C22H29ClN4O | [1] |
| Molecular Weight | 400.95 g/mol | [1] |
| SMILES | Cl.CCN(CC)CCCC(C)Nc1c2ccc(Cl)cc2nc3ccc(OC)nc13 | [1] |
| InChI | InChI=1S/C22H29ClN4O.ClH/c1-5-27(6-2)13-7-8-15(3)24-21-17-10-9-16(23)14-19(17)25-18-11-12-20(28-4)26-22(18)21;/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,25);1H | [1] |
Physicochemical Properties
Experimentally determined physicochemical data for this compound are scarce in the available literature. The following table summarizes the computationally predicted properties available from PubChem. It is important to note that these are theoretical values and should be used as an estimation pending experimental verification.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Weight | 437.4 g/mol (for hydrochloride salt) | [2] |
| XLogP3 | 5.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 400.2030 g/mol | [1] |
| Topological Polar Surface Area | 50.3 Ų | [2] |
| Heavy Atom Count | 28 | [2] |
Biological Activity and Mechanism of Action
This compound has been primarily investigated for its schizonticidal activity against Plasmodium species, the causative agents of malaria.[3] While the precise mechanism of action for this compound has not been definitively elucidated, its structural similarity to other well-studied acridine derivatives, such as amsacrine (B1665488) and quinacrine, provides strong evidence for a probable mode of action involving interaction with parasitic DNA.
The proposed mechanism of action for acridine-based antimalarials involves:
-
DNA Intercalation : The planar tricyclic ring system of the acridine core is capable of inserting itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.[4]
-
Inhibition of Topoisomerase II : Acridine derivatives are known inhibitors of topoisomerase II, an essential enzyme for managing DNA topology during replication. By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to an accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.[4][5]
The following diagram illustrates the proposed mechanism of action of this compound, leading to parasitic cell death.
Caption: Proposed mechanism of this compound's antimalarial activity.
Experimental Protocols
Detailed experimental protocols for this compound are limited. However, a key clinical study provides insight into its administration for the treatment of acute malaria.
Clinical Trial for Acute Malaria Treatment (Edeson, 1954)
This study investigated the efficacy of this compound in treating patients with acute Plasmodium falciparum and Plasmodium vivax malaria.[3]
Patient Population: Adult patients diagnosed with acute malaria.
Dosage Regimens:
-
Regimen 1 (P. falciparum): 0.6 g of this compound on the first day, followed by 0.3 g daily for the next 2-5 days.[3]
-
Regimen 2 (P. falciparum): A single dose of 0.6 g. This was found to be less reliable than the multi-day course.[3]
-
Regimen 3 (P. vivax): 0.2 g on the first day, followed by 0.1 g on the next two days.[3]
-
Regimen 4 (P. vivax): 0.6 g on the first day, followed by 0.3 g on the next five days.[3]
Outcome Measures:
-
Clinical response (e.g., fever clearance).
-
Parasitological response (clearance of asexual parasites from peripheral blood smears).
-
Observation for immediate relapses.
Key Findings:
-
Multi-day courses of this compound were effective in producing satisfactory clinical and parasitological responses in acute falciparum and vivax malaria.[3]
-
Single-dose treatment was not consistently curative.[3]
-
The drug was reported to be well-tolerated at the administered doses.[3]
-
This compound did not demonstrate gametocidal action against P. falciparum.[3]
The following diagram outlines the workflow of the clinical evaluation of this compound's antimalarial efficacy.
Caption: Clinical trial workflow for this compound.
Topoisomerase II Inhibition Assay (General Protocol)
While a specific protocol for this compound is not available, a general in vitro assay to determine its inhibitory effect on topoisomerase II can be conducted as follows, based on established methods for other acridine compounds.[5][6]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Etoposide)
-
Negative control (DMSO vehicle)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or controls.
-
Initiate the reaction by adding Topoisomerase IIα to each mixture.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining.
Expected Results:
-
In the absence of an inhibitor, Topoisomerase IIα will relax the supercoiled DNA, resulting in a band corresponding to the relaxed circular form.
-
Effective concentrations of this compound will inhibit the enzyme, leading to a persistence of the supercoiled DNA band.
Signaling Pathways
There is currently no direct evidence in the scientific literature detailing specific signaling pathways that are modulated by this compound. Research on related 9-aminoacridine (B1665356) derivatives suggests potential interactions with major cellular signaling cascades that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR, NF-kappaB, and p53 pathways. However, it is crucial to emphasize that these are extrapolations from related compounds and require experimental validation for this compound itself.
Conclusion
This compound is an acridine-based compound with demonstrated antimalarial activity. Its chemical structure strongly suggests a mechanism of action involving DNA intercalation and inhibition of topoisomerase II, similar to other compounds in its class. While clinical data from the mid-20th century support its efficacy in treating acute malaria, there is a notable lack of recent research and detailed experimental data, particularly concerning its physicochemical properties and its effects on cellular signaling pathways. Further preclinical and mechanistic studies are warranted to fully characterize the therapeutic potential and molecular targets of this compound. This guide serves as a foundational resource for researchers interested in revisiting this and other classic pharmacophores in the ongoing search for novel therapeutic agents.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Azacrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Azacrin, a potent antimalarial agent. The document details a plausible synthetic pathway, purification protocols, and discusses the relevant signaling pathways associated with its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound, chemically known as 4-N-(7-chloro-2-methoxybenzo[b][1][2]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine, is a heterocyclic compound belonging to the azaacridine class of molecules. It shares a structural scaffold with other notable antimalarial drugs, such as Pyronaridine. This guide outlines a likely synthetic route to this compound based on established chemical principles and analogous syntheses reported in the scientific literature.
Proposed Synthesis of this compound
The synthesis of this compound can be logically divided into two main stages: the construction of the core heterocyclic system, 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine (B154699), followed by the nucleophilic substitution with the diamine side chain.
Synthesis of the Key Intermediate: 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine
The synthesis of the key intermediate can be achieved through a multi-step process, likely involving a reaction analogous to the Skraup or Friedländer synthesis for quinolines and related heterocycles. A plausible route is outlined below.
Experimental Protocol:
A modified Skraup synthesis approach is proposed for the preparation of the benzo[b][1][2]naphthyridine core.[3] This would be followed by chlorination to yield the key dichloro intermediate.
Step 1: Synthesis of 7-chloro-2-methoxy-10-hydroxybenzo[b][1][2]naphthyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-6-methoxypyridine and 2,4-dichlorobenzoic acid.
-
Reaction Conditions: The reaction is likely carried out in a high-boiling point solvent such as Dowtherm A at an elevated temperature (e.g., 250 °C) to facilitate the cyclization.
-
Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent, and the product is isolated by filtration. Further purification can be achieved by recrystallization.
Step 2: Chlorination to 7,10-dichloro-2-methoxybenzo[b][1][2]naphthyridine
-
Reaction Setup: The hydroxy-substituted intermediate from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The reaction is typically performed in excess POCl₃, which also serves as the solvent, at reflux temperature.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Purification: The crude 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine can be purified by column chromatography on silica (B1680970) gel.
A schematic representation of this synthetic workflow is provided below.
Final Step: Synthesis of this compound
The final step in the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The highly reactive chlorine atom at the 10-position of the benzo[b][1][2]naphthyridine core is displaced by the primary amine of the side chain.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 7,10-dichloro-2-methoxybenzo[b]-1,5-naphthyridine intermediate in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Reagents: Add an excess of 4-diethylamino-1-methylbutylamine to the solution. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be beneficial to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude this compound is then purified to the desired level.
The overall synthesis is depicted in the following workflow diagram.
Purification of this compound
The purification of this compound is critical to ensure its suitability for research and potential pharmaceutical applications. A combination of chromatographic and crystallization techniques is typically employed.
Experimental Protocol:
-
Column Chromatography: The crude this compound is first subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by the addition of a small percentage of triethylamine (B128534) to prevent streaking of the basic product), is used to separate this compound from unreacted starting materials and by-products.
-
Recrystallization: The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain highly pure crystalline this compound.
-
Purity Analysis: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Purification Step | Typical Solvents/Materials | Expected Purity Improvement |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate/Triethylamine | 80-95% |
| Recrystallization | Ethanol/Water or Acetone/Hexane | >98% |
Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound are not fully elucidated, its structural similarity to other 9-aminoacridine (B1665356) derivatives suggests that it may interfere with key cellular processes in the malaria parasite. Compounds of this class have been shown to impact several signaling pathways that are crucial for cell survival, proliferation, and stress response.
The following diagram illustrates the potential signaling pathways targeted by this compound, based on the known activities of related compounds.
It is hypothesized that this compound may exert its antimalarial effect by inhibiting the PI3K/AKT/mTOR pathway, which is vital for parasite growth and proliferation. Additionally, modulation of the NF-kappaB and p53 pathways could contribute to the overall cellular stress and apoptosis in the parasite.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of the antimalarial compound this compound. The outlined protocols are based on well-established synthetic methodologies for related heterocyclic compounds. Further experimental validation is required to optimize reaction conditions and maximize yields and purity. The elucidation of the precise mechanism of action of this compound through detailed studies of its interaction with the identified signaling pathways will be crucial for its future development as a therapeutic agent.
References
The Biological Activity of Azacrin Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: Azacrin (4-N-(7-chloro-2-methoxybenzo[b]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine) and its derivatives represent a class of heterocyclic compounds with significant potential in therapeutic applications, particularly in oncology. This document provides a comprehensive overview of the biological activities of this compound derivatives and structurally related benzo[b]naphthyridine and benzo[b]naphthyridine analogs. It details their primary mechanisms of action, including DNA intercalation and inhibition of topoisomerase II, and presents available quantitative data on their cytotoxic, antimicrobial, and antiprotozoal activities. Furthermore, this guide outlines detailed experimental protocols for key biological assays and visualizes the proposed signaling pathways modulated by these compounds, offering a valuable resource for researchers and professionals in drug development.
Introduction
Acridine (B1665455) and its aza-analogs, such as the naphthyridines, have long been a focus of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. The planar polycyclic aromatic structure of these compounds facilitates their intercalation into DNA, a primary mechanism underlying their biological effects. This compound, a benzo[b]naphthyridine derivative, and its analogs are of particular interest due to their potential as potent therapeutic agents. This guide synthesizes the current understanding of the biological activities of this compound derivatives and related compounds, providing a technical resource for their further investigation and development.
Core Biological Activities and Mechanisms of Action
The primary biological activities of this compound derivatives and related naphthyridines are centered on their anticancer, antimicrobial, and antiprotozoal effects.
Anticancer Activity
The anticancer properties of these compounds are the most extensively studied. The core mechanism involves the disruption of DNA replication and transcription in rapidly dividing cancer cells. This is achieved through two main processes:
-
DNA Intercalation: The planar aromatic core of this compound derivatives inserts between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and can be influenced by substituents on the heterocyclic rings. Intercalation leads to a distortion of the DNA structure, interfering with the binding of DNA polymerases and transcription factors.
-
Topoisomerase II Inhibition: this compound derivatives can act as topoisomerase II poisons. They stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has introduced double-strand breaks to resolve DNA tangles. This leads to an accumulation of DNA breaks and ultimately triggers apoptosis.
Antimicrobial and Antiprotozoal Activity
The ability of this compound-related compounds to intercalate into DNA and inhibit essential enzymes also underpins their activity against various pathogens. Several naphthyridine derivatives have demonstrated efficacy against bacterial and fungal strains, as well as protozoan parasites like Plasmodium falciparum and Leishmania donovani. The mechanism in these organisms is thought to be analogous to their anticancer effects, targeting microbial DNA and topoisomerases.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for benzo[b]naphthyridine and benzo[b]naphthyridine derivatives, which are structurally analogous to this compound derivatives. This data provides a comparative reference for the potency of these compounds.
Table 1: Anticancer Activity of Benzo[b]naphthyridin-(5H)one Derivatives
| Compound ID | 2-Substituent | Cell Line | IC50 (nM) |
| 1 | 2-Methyl | P388 Leukemia | <10 |
| 2 | 2-(4-Fluorophenyl) | P388 Leukemia | <10 |
| 3 | 2-(3,4-Dimethoxyphenyl) | P388 Leukemia | <10 |
| 4 | 2-Methyl | Lewis Lung Carcinoma (LLTC) | <10 |
| 5 | 2-(4-Fluorophenyl) | Lewis Lung Carcinoma (LLTC) | <10 |
Data sourced from a study on carboxamide derivatives of benzo[b]naphthyridin-(5H)ones, which demonstrated potent cytotoxicity.
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
| Compound Class | Substituent | Microorganism | MIC (µg/mL) |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro | S. aureus | 35.5 - 75.5 |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro | E. coli | 35.5 - 75.5 |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro | A. niger | 35.5 - 75.5 |
| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine | Chloro | C. albicans | 35.5 - 75.5 |
MIC (Minimum Inhibitory Concentration) values for representative naphthyridine derivatives against various microbial strains.
Table 3: Antiprotozoal Activity of Naphthylisoquinoline Analogs
| Compound Type | Target Organism | IC50 (µM) |
| Halogenated isoquinolinic analogs | Plasmodium falciparum | Potent activity observed |
| Halogenated isoquinolinic analogs | Trypanosoma cruzi | Potent activity observed |
| Halogenated isoquinolinic analogs | Leishmania donovani | Potent activity observed |
While specific IC50 values were not provided in the abstract, the study highlights the significant antiprotozoal potential of simplified, non-chiral analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives and related compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
-
Procedure:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and varying concentrations of the test compound. Include a positive control (e.g., etoposide) and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: A decrease in the amount of relaxed DNA and an increase in supercoiled DNA compared to the control indicates inhibition of topoisomerase II.
-
DNA Intercalation Assays
-
Principle: The intercalation of a compound into the DNA double helix often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the compound's UV-Visible absorption spectrum.
-
Procedure:
-
Prepare a solution of the test compound in a suitable buffer.
-
Record the UV-Visible spectrum of the compound alone.
-
Titrate the compound solution with increasing concentrations of calf thymus DNA (ctDNA).
-
After each addition of DNA, allow the solution to equilibrate and record the spectrum.
-
Analyze the changes in absorbance and wavelength to determine the binding constant (Kb).
-
-
Principle: Many intercalating agents exhibit changes in their fluorescence properties upon binding to DNA. This can be a change in fluorescence intensity or a shift in the emission wavelength.
-
Procedure:
-
Prepare a solution of the test compound in a suitable buffer.
-
Measure the fluorescence emission spectrum of the compound.
-
Titrate the compound solution with increasing concentrations of ctDNA.
-
Record the fluorescence spectrum after each addition of DNA.
-
Analyze the changes in fluorescence to determine the binding affinity.
-
Signaling Pathways
Based on studies of the broader acridine and naphthyridine classes of compounds, this compound derivatives are likely to exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR, NF-κB, and p53 pathways are probable targets.
Proposed Signaling Pathway Modulation
dot
Caption: Proposed signaling pathways modulated by this compound derivatives.
Experimental Workflow for Pathway Analysis
dot
Caption: Workflow for investigating signaling pathway modulation.
Conclusion and Future Directions
This compound derivatives and their structural analogs are a promising class of compounds with potent biological activities, particularly as anticancer agents. Their ability to intercalate into DNA and inhibit topoisomerase II provides a strong foundation for their therapeutic potential. The quantitative data, though limited for a wide range of specific this compound derivatives, indicates that benzo[b]naphthyridines can exhibit cytotoxicity in the nanomolar range.
Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Investigating their efficacy against a wider panel of cancer cell lines, including drug-resistant models, is crucial. Furthermore, detailed studies are required to definitively elucidate the specific signaling pathways modulated by this compound derivatives and to explore their potential in combination therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.
Azacrin (Amsacrine) as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Azacrin, more commonly known as Amsacrine (m-AMSA), a potent DNA intercalating agent with significant applications in oncology. Amsacrine exerts its cytotoxic effects through a dual mechanism: the physical insertion of its planar acridine (B1665455) ring between DNA base pairs and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This document details the molecular interactions of Amsacrine with DNA, presents quantitative data on its binding affinity, outlines key experimental protocols for its study, and visualizes its impact on cellular signaling pathways.
Mechanism of Action: A Dual Approach to Cytotoxicity
Amsacrine's efficacy as an anticancer agent stems from its multifaceted interaction with cellular DNA and associated enzymes.[1] The primary mechanisms are:
-
DNA Intercalation: The planar tricyclic acridine ring of Amsacrine inserts itself between the base pairs of the DNA double helix.[1] This intercalation physically distorts the DNA structure, leading to an unwinding of the helix and an increase in its length. This structural alteration interferes with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Poisoning: Amsacrine is a potent inhibitor of topoisomerase II. This enzyme functions to resolve DNA tangles and supercoils by creating transient double-strand breaks. Amsacrine stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] The accumulation of these unrepaired double-strand breaks triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis.
Quantitative Data on Amsacrine-DNA Interaction
The interaction between Amsacrine and DNA can be quantified to understand its binding affinity and the extent of DNA stabilization. The following table summarizes key parameters.
| Parameter | Value | Method | Source |
| Binding Constant (K) | 1.2 ± 0.1 × 10⁴ M⁻¹ | UV-visible, FT-Raman, and circular dichroism spectroscopy | --INVALID-LINK-- |
| Change in DNA Melting Temperature (ΔTm) | Not explicitly quantified in reviewed literature. However, as a DNA intercalator, Amsacrine is expected to significantly increase the thermal stability of DNA. | Thermal Denaturation Studies | Inferred from the general properties of DNA intercalators. |
Impact on Cellular Signaling Pathways
Amsacrine-induced DNA damage and topoisomerase II inhibition trigger specific cellular signaling cascades, primarily leading to apoptosis and cell cycle arrest.
Amsacrine-Induced Apoptosis
Amsacrine induces apoptosis in cancer cells, particularly leukemia cells, through the intrinsic pathway. A key mechanism involves the downregulation of the anti-apoptotic protein MCL1. This is achieved through the inhibition of the PI3K/AKT and MEK/ERK signaling pathways, which are normally responsible for stabilizing MCL1. The degradation of MCL1 leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Amsacrine and Cell Cycle Arrest
The cellular response to Amsacrine-induced DNA damage also involves the activation of cell cycle checkpoints. Studies have shown that Amsacrine treatment leads to an accumulation of cells in the S phase of the cell cycle, followed by a block in the G2/M phase. This prevents cells with damaged DNA from proceeding through mitosis, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
Experimental Protocols
The study of Amsacrine's interaction with DNA and its cellular effects involves a variety of specialized experimental techniques. Below are detailed methodologies for key assays.
DNA Intercalation Assay (Topoisomerase I-Based Unwinding Assay)
Principle: This assay is based on the principle that DNA intercalators unwind the DNA double helix. When a supercoiled plasmid DNA is treated with a topoisomerase I in the presence of an intercalating agent, the enzyme relaxes the DNA. Upon removal of the intercalator and the enzyme, the plasmid becomes negatively supercoiled. The degree of supercoiling is proportional to the concentration of the intercalating agent.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and varying concentrations of Amsacrine (or the test compound).
-
Include a control reaction without Amsacrine.
-
-
Enzyme Addition:
-
Add topoisomerase I to the reaction mixtures.
-
-
Incubation:
-
Incubate the reactions at 37°C for a sufficient time to allow for DNA relaxation (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
-
Analysis:
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide) under UV light.
-
Intercalation is indicated by the appearance of negatively supercoiled DNA at increasing concentrations of Amsacrine.
-
Topoisomerase II Inhibition Assay (DNA Cleavage Assay)
Principle: This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex. The stabilized complex results in the accumulation of linear DNA from a supercoiled plasmid substrate.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II reaction buffer, ATP, and varying concentrations of Amsacrine.
-
Include a control reaction without Amsacrine.
-
-
Enzyme Addition:
-
Add purified human topoisomerase IIα or IIβ to the reaction mixtures.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
-
Complex Trapping:
-
Add SDS and a proteinase (e.g., proteinase K) to trap the covalent DNA-topoisomerase II complexes and digest the enzyme.
-
-
Analysis:
-
Analyze the DNA products by agarose gel electrophoresis.
-
The presence of linear DNA indicates the formation of a stable cleavage complex and thus, inhibition of the re-ligation step by Amsacrine.
-
Conclusion
Amsacrine remains a significant compound in the study of DNA intercalating agents and topoisomerase II inhibitors. Its dual mechanism of action provides a powerful approach to inducing cancer cell death. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate Amsacrine and to design novel anticancer therapeutics targeting similar pathways. A thorough understanding of its quantitative binding characteristics and its effects on cellular processes is crucial for optimizing its clinical use and for the development of next-generation DNA-targeting agents.
References
Investigating the Antimalarial Properties of Azacrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azacrin, a 2-methoxy-6-chloro-9-(5' -diethylamino-2' -pentyl) amino-3-aza-acridine dihydrochloride, is an acridine (B1665455) derivative that demonstrated notable schizonticidal activity against Plasmodium species in mid-20th century clinical studies. This technical guide provides a comprehensive overview of the historical clinical data on this compound's efficacy in treating acute malaria caused by Plasmodium falciparum and Plasmodium vivax. It details the experimental protocols from these early studies, presents the quantitative outcomes in structured tables, and explores the putative mechanism of action based on its classification as an acridine antimalarial. Due to the historical nature of the primary research, molecular-level data on specific signaling pathway inhibition by this compound is unavailable. Therefore, this guide also presents a generalized mechanism of action for acridine antimalarials, supported by visualizations, to provide a foundational understanding for future research.
Introduction
This compound emerged as a synthetic antimalarial agent in the 1950s, a period of intensive research into novel chemotherapies to combat malaria. As a member of the acridine class of compounds, its development was part of a broader effort to identify alternatives and improvements to existing drugs like mepacrine. Early laboratory tests indicated good schizonticidal activity and low toxicity in animal models, which led to clinical trials in human subjects with acute malaria. The most detailed account of its use in treating acute malaria comes from a study conducted in Malaya, which provides the bulk of the clinical data available on this compound.[1] This document aims to consolidate and present this historical data in a modern, accessible format for researchers and drug development professionals, while also contextualizing its potential mechanism of action within the broader understanding of acridine antimalarials.
Clinical Efficacy of this compound
Clinical trials conducted in the 1950s evaluated the efficacy of this compound in treating acute malaria in semi-immune Asian patients. The primary endpoints were the clearance of parasitemia and the resolution of clinical symptoms. The following tables summarize the quantitative data from these studies for both Plasmodium falciparum and Plasmodium vivax infections.
Efficacy Against Plasmodium falciparum
A total of 66 patients with acute falciparum malaria were treated with various this compound regimens. The outcomes are detailed below.
| Dosage Regimen | Number of Patients | Outcome |
| 0.6 g on day 1, followed by 0.3 g daily for 2-5 days | Not specified | Satisfactory clinical and parasitological responses. |
| 0.6 g on day 1, followed by 0.3 g on each of the two following days | 12 | Satisfactory clinical and parasitological responses; no failures or immediate relapses. |
| 0.2 g on day 1, followed by 0.1 g on each of the next two days | 2 | 1 out of 2 patients was not cured. |
| Single dose of 0.6 g | 27 | 1 infection did not respond; 3 patients relapsed within 16 days. |
Data sourced from Edeson, J. F. B. (1954). The Treatment of Acute Malaria with this compound.[1]
Efficacy Against Plasmodium vivax
Twelve patients with acute vivax malaria were treated with this compound. The results are summarized below.
| Dosage Regimen | Number of Patients | Outcome |
| 0.2 g on day 1, followed by 0.1 g on the next two days | Not specified | Satisfactory in controlling the infection. |
| 0.6 g on day 1, followed by 0.3 g on the next five days | Not specified | Satisfactory in controlling the infection. |
| Single dose of 0.6 g | 6 | 1 out of 6 patients was not cured. |
Data sourced from Edeson, J. F. B. (1954). The Treatment of Acute Malaria with this compound.[1]
Gametocidal Activity and Side Effects
The clinical studies noted that this compound had no effect on the gametocytes of P. falciparum in the peripheral blood, nor did it prevent the development of the parasite in mosquitoes.[1] With the dosages used in the Malayan study, no significant toxic effects were observed.[1] However, a previous study in West African schoolchildren reported that a single 0.3 g dose caused nausea, abdominal pain, and vomiting in 5 out of 17 children.[1]
Experimental Protocols
The following experimental protocols are based on the descriptions provided in the 1954 clinical study by J. F. B. Edeson.
In Vivo Human Clinical Trial (Edeson, 1954)
-
Patient Population: The study included 78 Asian patients admitted to the District Hospital in Tampin, Malaya, with acute, uncomplicated malaria due to a single species of parasite.[1] The patients were considered semi-immune and had not received prior treatment for the acute infection.[1]
-
Drug Administration: this compound was administered orally in tablet form. Each tablet contained 100 mg of the salt (84.5 mg of base).[1]
-
Parasite Quantification: Parasite counts were performed daily using the Dreyer-Sinton fowl-cell technique. Progress was also monitored once or twice daily by examining thick blood films stained with Field's rapid method.
-
Clinical Assessment: Patients were monitored for clinical symptoms of malaria, including fever. The clinical and parasitological responses were recorded to determine the efficacy of the treatment regimens.
-
Follow-up: The study noted that it was not possible to follow up with all patients to determine the relapse rate.[1]
Putative Mechanism of Action of this compound
Specific molecular studies on the mechanism of action of this compound are not available in the published literature. However, as an acridine derivative, its antimalarial activity is likely to be similar to other compounds in this class, such as mepacrine (quinacrine). The proposed mechanisms for acridine antimalarials are multifaceted and primarily target essential parasitic processes.
The most widely accepted mechanisms of action for acridine-based antimalarials include:
-
Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Acridine derivatives are thought to inhibit this polymerization process. By forming a complex with heme, they prevent its crystallization, leading to an accumulation of toxic free heme that damages parasitic membranes and causes cell lysis.[2]
-
DNA Intercalation and Inhibition of Nucleic Acid Synthesis: The planar aromatic ring structure of acridines allows them to intercalate between the base pairs of DNA. This interaction can interfere with the parasite's DNA replication and transcription, thereby inhibiting protein synthesis and leading to parasite death.[1][3]
-
Inhibition of Topoisomerase II: Some 9-anilinoacridines have been shown to inhibit the parasite's type II topoisomerase, an enzyme essential for DNA replication and segregation.[2][4] This inhibition leads to catastrophic DNA damage and cell death.
Given this compound's structural similarity to other 9-aminoacridines, it is plausible that its antimalarial effect is mediated through one or a combination of these mechanisms. The presence of the 6-chloro and 2-methoxy substituents on the acridine ring in this compound is a feature shared by other acridine derivatives with potent antimalarial activity, suggesting these groups are important for its efficacy.[2][4]
Conclusion and Future Directions
The historical data on this compound demonstrates its efficacy as a schizonticidal agent against both P. falciparum and P. vivax, particularly when administered in a multi-day course. Its performance was comparable to mepacrine but was considered less reliable than chloroquine (B1663885) and amodiaquine, especially in single-dose regimens. The lack of gametocidal activity is a significant limitation for a drug aimed at malaria control.
While this compound has been superseded by more effective and better-tolerated antimalarials, the data and inferred mechanisms of action presented in this guide may still be of value. For researchers in drug development, this compound's structure could serve as a scaffold for the design of new acridine-based compounds with improved activity, broader life-cycle targets (including gametocytes), and a more favorable safety profile. Modern techniques in molecular biology and pharmacology could be applied to historical compounds like this compound to precisely elucidate their mechanisms of action and identify novel drug targets within the Plasmodium parasite. Further investigation into the structure-activity relationships of acridine derivatives could lead to the development of next-generation antimalarials that are effective against drug-resistant parasite strains.
References
- 1. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 3. Quinacrine hydrochloride. Review and mode of action of an antimalarial, used as an occlusive agent for transvaginal human sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
The Antitumor Potential of Azacrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) derivatives have long been a subject of interest in oncology due to their planar, heterocyclic structure that allows for DNA intercalation, leading to cytotoxic effects in rapidly proliferating cancer cells. Azacrin, a member of the aminoacridine family, has been historically investigated for its therapeutic properties. This technical guide consolidates the available scientific information on the antitumor potential of this compound, with a focus on its mechanism of action, relevant experimental data, and the signaling pathways it modulates. While research specifically on this compound's anticancer properties is not as extensive as for other acridine derivatives like amsacrine (B1665488), this guide aims to provide a comprehensive overview based on existing literature and analogous compounds.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-N-(7-chloro-2-methoxybenzo[b][1][2]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride[3] |
| Molecular Formula | C22H30Cl2N4O[3] |
| Molecular Weight | 437.4 g/mol [3] |
| CAS Number | 34957-04-5[3][4] |
Mechanism of Action
The primary mechanism of action for acridine derivatives, including presumably this compound, involves the inhibition of topoisomerase II and intercalation into DNA.[5] This dual action disrupts critical cellular processes, ultimately leading to apoptosis.
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks. Acridine compounds stabilize the covalent complex between DNA and topoisomerase II, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and programmed cell death (apoptosis).[5]
-
DNA Intercalation: The planar aromatic ring system of acridines allows them to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases and thereby inhibiting DNA replication and transcription.[5]
The following diagram illustrates the proposed mechanism of action for this compound, based on the known activity of related acridine compounds.
Caption: Proposed mechanism of action for this compound.
Antitumor Activity and Preclinical Data
While specific studies on this compound's antitumor activity are limited, research on analogous acridine derivatives provides insights into its potential efficacy. For instance, derivatives of amsacrine, a clinically used antileukemic agent, have demonstrated significant activity against solid tumors in vivo.[1] Some 4,5-disubstituted derivatives of amsacrine have shown high activity against P-388 leukemia.[6] Furthermore, various acridine derivatives have exhibited cytotoxic activity against a range of human cancer cell lines, with IC50 values often in the low micromolar range.[2][7] For example, certain acridine-benzimidazole hybrids have shown potent inhibitory effects on both Topoisomerase and PARP-1.[7]
The following table summarizes representative data for acridine derivatives, which may serve as a proxy for the potential activity of this compound.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Acridine-benzimidazole hybrids | Various | IC50 | 0.294 - 1.7 µM | [7] |
| 9(10H)-acridinone-1,2,3 triazole derivatives | MCF7 (Breast) | IC50 | 11.0 ± 4.8 µM | [7] |
| Acridine hydroxamic acid hybrids | U937 (Leukemia) | IC50 | 0.90 µM | [2] |
| Substituted acridines | Malignant mesothelioma | EC50 | 6.9 - 32 µM | [2] |
Experimental Protocols
Detailed experimental protocols for evaluating the antitumor potential of compounds like this compound are crucial for reproducible research. Below are standardized methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
Workflow:
Caption: Workflow for a standard MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with a serial dilution of this compound (or other test compounds) and a vehicle control.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Model
To evaluate the antitumor efficacy of this compound in a living organism, a xenograft mouse model is often employed.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when the tumors in the control group reach a specified size, and the tumors from all groups are excised and weighed.
Signaling Pathways
The cytotoxic effects of DNA-damaging agents like acridines are often mediated through the p53 signaling pathway. Upon sensing DNA damage, p53 is activated and can induce cell cycle arrest, senescence, or apoptosis.
Caption: Simplified p53 signaling pathway in response to DNA damage.
Conclusion and Future Directions
This compound, as an acridine derivative, holds theoretical potential as an antitumor agent primarily through the mechanisms of topoisomerase II inhibition and DNA intercalation. While direct and extensive research on its anticancer efficacy is not widely published, the broader class of acridine compounds has demonstrated significant cytotoxic and antitumor activities. Future research should focus on a comprehensive evaluation of this compound's activity against a panel of human cancer cell lines and in preclinical in vivo models to establish its efficacy and therapeutic window. Further studies are also warranted to fully elucidate the specific signaling pathways modulated by this compound and to identify potential biomarkers for sensitivity or resistance. Such research will be critical in determining the potential clinical utility of this compound in oncology.
References
- 1. Potential antitumor agents. 48. 3'-Dimethylamino derivatives of amsacrine: redox chemistry and in vivo solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 6. Potential antitumor agents. 40. Orally active 4,5-disubstituted derivatives of amsacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Azacrin's Structure-Activity Relationship: A Deep Dive into a Promising Aza-acridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin, chemically known as 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido[3,2-b]quinoline, is a heterocyclic compound belonging to the aza-acridine class. Aza-acridines are characterized by a planar tetracyclic ring system and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer and antimalarial properties. The planar structure of the aza-acridine core is a key feature, allowing these molecules to intercalate into DNA and inhibit the function of crucial enzymes like topoisomerases, thereby disrupting cellular replication and leading to cell death. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Structure and Pharmacophore
The fundamental structure of this compound consists of a pyrido[3,2-b]quinoline core, which is an isomer of the acridine (B1665455) ring system with an additional nitrogen atom in one of the benzene (B151609) rings. This aza-acridine core is substituted with a methoxy (B1213986) group at the 2-position, a chlorine atom at the 7-position, and a diethylamino-methylbutylamino side chain at the 10-position. The general SAR for this class of compounds suggests that:
-
The Planar Heterocyclic Core: Is essential for DNA intercalation. Modifications to this ring system can significantly impact the compound's ability to bind to DNA and its overall biological activity.
-
Substituents on the Core: The nature and position of substituents on the aza-acridine ring modulate the electronic properties, lipophilicity, and steric interactions of the molecule, thereby influencing its potency, selectivity, and pharmacokinetic profile.
-
The Aminoalkyl Side Chain: Plays a crucial role in the molecule's interaction with its biological targets and affects its solubility and cellular uptake. The length, branching, and basicity of this side chain are critical determinants of activity.
Structure-Activity Relationship Studies of this compound Analogs
While specific, comprehensive SAR studies focused solely on this compound are limited in recent literature, a body of research on related aza-acridine and pyridoquinoline derivatives provides valuable insights into the structural requirements for anticancer and antimalarial activity. By analyzing the biological data of structurally related compounds, a putative SAR for the this compound scaffold can be constructed.
Anticancer Activity
The anticancer activity of aza-acridine derivatives is often attributed to their ability to intercalate DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair in rapidly dividing cancer cells.
Table 1: Anticancer Activity of Pyrido[3,2-g]quinoline (B3050440) Derivatives
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| 9a | NH2 | H | COOEt | LNCaP | - | [1] |
| MCF-7 | - | [1] | ||||
| 9d | NH(CH2)3N(CH3)2 | H | COOEt | LNCaP | 5.63 | [1] |
| | | | | MCF-7 | 3.96 |[1] |
Data presented as IC50 values, the concentration required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
From the data in Table 1, it can be inferred that the nature of the substituent at the C-4 and C-6 positions of the pyrido[3,2-g]quinoline core is critical for antiproliferative activity. The presence of a basic dimethylaminopropylamino moiety in compound 9d leads to significantly higher cytotoxicity against both LNCaP and MCF-7 cancer cell lines compared to the simple amino group in compound 9a .[1] This highlights the importance of the side chain's length and basicity for anticancer potency.
Antimalarial Activity
The antimalarial activity of acridine and aza-acridine derivatives is linked to their ability to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. These compounds are thought to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation Assay)
This assay measures the inhibition of Plasmodium falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.
-
Parasite Culture: A synchronized culture of P. falciparum (e.g., chloroquine-sensitive or -resistant strains) is maintained in human erythrocytes in a complete culture medium.
-
Drug Dilution: The test compounds are serially diluted in the culture medium in a 96-well plate.
-
Parasite Addition: An infected erythrocyte suspension is added to each well.
-
Radiolabeling: [³H]-hypoxanthine is added to each well.
-
Incubation: The plates are incubated for 24-48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Cell Harvesting: The cells are harvested onto glass fiber filters, and the unincorporated radiolabel is washed away.
-
Scintillation Counting: The radioactivity on the filters, corresponding to the incorporated [³H]-hypoxanthine, is measured using a scintillation counter.
-
Data Analysis: The percentage of parasite growth inhibition is calculated by comparing the radioactivity in treated wells to that in untreated control wells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its analogs is believed to be through the disruption of DNA synthesis and function.
Caption: Putative mechanism of action for this compound analogs.
The planar aza-acridine core intercalates between DNA base pairs, distorting the double helix and interfering with the processes of replication and transcription. Furthermore, these compounds can inhibit topoisomerase II, an enzyme that resolves DNA tangles during replication. This dual action leads to DNA damage, cell cycle arrest (often in the G2/M phase), and ultimately, the induction of apoptosis (programmed cell death).
Experimental and Logical Workflows
The development and evaluation of novel this compound analogs typically follow a structured workflow.
Caption: Drug discovery workflow for this compound analogs.
This process begins with a lead compound, such as this compound, and utilizes structure-activity relationship data to design and synthesize novel analogs. These new compounds are then subjected to a battery of in vitro assays to evaluate their biological activity and elucidate their mechanism of action. Promising "hit" compounds are then further optimized to improve their efficacy, safety, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical candidate for further development. This workflow is often iterative, with the results of biological testing feeding back into the design of new and improved analogs.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer and antimalarial agents. The structure-activity relationship data from related aza-acridine and pyridoquinoline derivatives underscore the importance of the planar heterocyclic core for DNA intercalation and the critical role of the side chain in modulating biological activity. Future research should focus on the systematic modification of the this compound structure to develop analogs with enhanced potency, improved selectivity for cancer cells or parasites, and favorable pharmacokinetic profiles. Detailed mechanistic studies will also be crucial to fully understand the signaling pathways affected by these compounds and to identify potential biomarkers for predicting treatment response. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration of this important class of therapeutic agents.
References
Azacrin: A Technical Overview of its Discovery, History, and Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azacrin, a pyridoquinoline derivative, emerged in the mid-20th century as a promising synthetic antimalarial agent. This document provides a comprehensive technical guide to the discovery, history, and foundational scientific data related to this compound. It includes a summary of its early clinical evaluation, details of experimental protocols, and an exploration of its likely mechanism of action based on related compounds. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized through diagrams to facilitate a deeper understanding of this compound's scientific journey.
Discovery and History
The development of this compound can be traced to the post-World War II era, a period of intensive research into synthetic antimalarial compounds to address the limitations of existing therapies like quinine (B1679958) and the emergence of drug-resistant malaria.
Edeson's seminal paper, "The Treatment of Acute Malaria with this compound," published in the Annals of Tropical Medicine and Parasitology, detailed the first clinical trials of the drug in patients with acute malaria.[1] This study laid the groundwork for understanding this compound's potential as a schizonticidal agent, effective against the asexual blood stages of the malaria parasite.[1] The research was prompted by promising laboratory tests that demonstrated good schizonticidal activity and low toxicity in animal models, specifically against Plasmodium gallinaceum in chicks and P. berghei in mice.[1]
The initial human trials were conducted at the District Hospital in Tampin, Malaya, and involved 78 patients with acute malaria.[1] The findings from this study provided the first quantitative data on this compound's efficacy in a clinical setting.
Chemical Properties
A summary of the key chemical identifiers and properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 4-N-(7-chloro-2-methoxybenzo[b][2][3]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |
| Molecular Formula | C22H30Cl2N4O |
| Molecular Weight | 437.4 g/mol |
| CAS Number | 34957-04-5 |
| Synonyms | This compound, 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline |
Data sourced from PubChem CID 193196.[4]
Experimental Protocols
Early Clinical Trial Protocol (Edeson, 1954)
The pioneering clinical evaluation of this compound followed a structured protocol to assess its efficacy and safety in patients with acute malaria.
Patient Population:
-
78 Asian patients admitted to the District Hospital in Tampin, Malaya, with acute malaria.[1]
Drug Formulation and Administration:
-
This compound was supplied as 100 mg tablets of the salt (equivalent to 84.5 mg of the base).[1]
-
Tablets were noted to be yellow, bitter, and resembled mepacrine tablets.[1]
-
Various dosage regimens were tested to determine the optimal therapeutic course.[1]
Efficacy Assessment:
-
The primary outcome was the clinical and parasitological response, specifically the clearance of asexual Plasmodium parasites from peripheral blood smears.[1]
-
Follow-up examinations were conducted to monitor for relapses.[1]
Safety Assessment:
-
Patients were monitored for any adverse effects, with a particular focus on nausea, abdominal pain, and vomiting, which had been observed in a previous field trial with a single high dose.[1]
The workflow for this early clinical trial can be visualized as follows:
Quantitative Data
Clinical Efficacy of this compound in Acute Falciparum Malaria
The 1954 study by J.F.B. Edeson provided the following quantitative outcomes for different treatment regimens in patients with acute Plasmodium falciparum malaria.
| Treatment Regimen | Number of Patients | Treatment Failures | Relapses (within 16 days) |
| 0.6 g single dose | 27 | 1 | 3 |
| 0.6 g on day 1, 0.3 g on days 2 & 3 | 12 | 0 | 0 |
Data extracted from Edeson, J.F.B. (1954). The Treatment of Acute Malaria with this compound.[1]
These results indicated that a single-dose treatment was not consistently reliable, whereas a three-day course demonstrated a satisfactory clinical and parasitological response with no immediate failures or relapses.[1]
Synthesis
While a detailed, step-by-step synthesis protocol from the original manufacturers is not publicly available, the synthesis of the core pyridoquinoline and related acridine (B1665455) structures generally involves multi-step chemical reactions. The synthesis of the closely related antimalarial drug chloroquine, which shares the 7-chloroquinoline (B30040) core, typically starts from 4,7-dichloroquinoline.
A plausible generalized synthetic pathway for this compound would involve the synthesis of the 2-methoxy-7-chloro-pyrido[3,2-b]quinoline core, followed by the coupling with the side chain, 4-(diethylamino)-1-methylbutylamine.
The following diagram illustrates a conceptual synthetic pathway.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been extensively elucidated in dedicated studies. However, based on its structural similarity to other acridine and quinoline-based antimalarials like mepacrine and chloroquine, a likely mechanism can be inferred.
These classes of compounds are known to interfere with the detoxification of heme in the malaria parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin.
Acridine and quinoline (B57606) antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process. The accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing its death.
The proposed signaling pathway for this mechanism is depicted below.
Conclusion
This compound represents an important chapter in the history of antimalarial drug development. The early clinical studies demonstrated its efficacy as a schizonticidal agent, although it was ultimately superseded by other compounds. The information presented in this guide provides a foundational understanding of this compound for researchers interested in the history of medicinal chemistry, the development of antimalarial drugs, and the study of quinoline and acridine-based compounds. Further research would be beneficial to fully elucidate its specific synthetic pathways and molecular mechanisms of action.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Azacrin Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin is a chemical compound belonging to the acridine (B1665455) class of molecules.[1][2] Acridine derivatives are known for their diverse biological activities, and understanding their physicochemical properties is crucial for research and drug development.[3][4] A key parameter in this regard is solubility, which influences bioavailability, formulation, and in vitro assay design. This technical guide provides an in-depth overview of this compound's solubility characteristics, outlines a detailed experimental protocol for its determination, and presents illustrative data and workflows.
Molecular Structure of this compound:
-
IUPAC Name: 4-N-(7-chloro-2-methoxybenzo[b][1][5]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride[1]
-
Molecular Formula: C₂₂H₃₀Cl₂N₄O[1]
-
Molecular Weight: 437.4 g/mol [1]
Illustrative Solubility Data
Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, the following table presents illustrative data based on the general solubility characteristics of acridine derivatives. These values should be considered as estimates and are intended to guide solvent selection for experimental purposes. Acridine compounds are typically characterized by low aqueous solubility and higher solubility in organic solvents.[5][6]
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Category | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (M) |
| Water (pH 7.4) | Aqueous | < 0.1 | < 0.00023 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | < 0.00023 |
| Dimethyl Sulfoxide (DMSO) | Organic | > 20 | > 0.0457 |
| Ethanol | Organic | 1 - 5 | 0.0023 - 0.0114 |
| Methanol | Organic | 1 - 5 | 0.0023 - 0.0114 |
| Acetonitrile | Organic | 0.5 - 2 | 0.0011 - 0.0046 |
Note: This data is illustrative and not based on direct experimental measurement for this compound. Actual solubility should be determined empirically.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11] This protocol outlines the steps for measuring this compound's solubility.
1. Materials and Equipment:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[12][13][14]
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method. A reverse-phase C18 column is often suitable for acridine compounds.[12][14]
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL or M).
-
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in determining this compound solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a framework for researchers and drug development professionals. The illustrative data, based on the known properties of acridine derivatives, can aid in initial solvent screening. The detailed experimental protocol for the shake-flask method offers a robust approach to empirically determine the thermodynamic solubility of this compound. The provided workflows offer a clear visual representation of the necessary experimental steps. Accurate determination of solubility is a critical step in advancing the research and development of compounds like this compound.
References
- 1. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Acridine - Wikipedia [en.wikipedia.org]
- 5. 77. Some physico-chemical properties of acridine antimalarials, with reference to their biological action. Part II. Lipoid partition coefficients, surface activities, and protein affinities - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Acridine [chemeurope.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Analysis of commercial samples of acridine orange using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Acridine Orange on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
Physicochemical Properties of Azacrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin is an antimalarial agent belonging to the acridine (B1665455) class of compounds. Understanding its physicochemical properties is fundamental for research, formulation development, and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and describes its proposed mechanism of action as an antimalarial drug.
Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that there are discrepancies in the reported molecular formula and weight, which likely correspond to the free base versus the hydrochloride salt form of the compound.
| Property | Value | Source |
| IUPAC Name | 4-N-(7-chloro-2-methoxybenzo[b][1][2]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride | PubChem[1] |
| Synonyms | This compound, 34957-04-5, 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline | PubChem[1], MedKoo Biosciences[3] |
| Chemical Formula | C22H30Cl2N4O (Hydrochloride) / C22H29ClN4O (Free Base) | PubChem[1] / MedKoo Biosciences[3] |
| Molecular Weight | 437.4 g/mol (Hydrochloride) / 400.95 g/mol (Free Base) | PubChem[1] / MedKoo Biosciences[3] |
| Appearance | Solid powder | MedKoo Biosciences[3] |
| Purity | >98% | MedKoo Biosciences[3] |
| Storage Conditions | Dry, dark, and at 0-4°C (short term) or -20°C (long term) | MedKoo Biosciences[3] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20°C per minute) for a preliminary determination.
-
Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it completely liquef電子タバコates (T2) are recorded.
-
Accurate Determination: The procedure is repeated with a fresh sample, with the temperature raised rapidly to about 10-15°C below the preliminary melting point, and then at a slower rate of 1-2°C per minute. The melting range (T1-T2) is recorded.
Determination of Solubility
Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically determined in various solvents, including water and organic solvents relevant to pharmaceutical formulations.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa influences its solubility, absorption, distribution, and excretion.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group in this compound.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of its concentration in a nonpolar solvent (typically octan-1-ol) to its concentration in a polar solvent (water) at equilibrium.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other and then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases and then allowed to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mechanism of Action
This compound's primary therapeutic application is in the treatment of acute malaria.[4] As an acridine derivative, its mechanism of action is believed to be analogous to that of other quinoline-containing antimalarial drugs such as chloroquine (B1663885) and mepacrine. The proposed mechanism targets the erythrocytic stage of the Plasmodium parasite's life cycle.
During its growth within red blood cells, the malaria parasite digests hemoglobin in its acidic food vacuole. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.
This compound, being a weak base, is thought to accumulate in the acidic environment of the parasite's food vacuole. Here, it is proposed to interfere with the detoxification of heme by inhibiting the enzyme heme polymerase. This inhibition prevents the formation of hemozoin, leading to a buildup of toxic free heme within the parasite. The accumulation of free heme is detrimental to the parasite, causing oxidative stress and damage to cellular components, ultimately leading to its death.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound as an antimalarial agent.
Conclusion
This technical guide provides a summary of the known physicochemical properties of this compound and outlines standard methodologies for the experimental determination of key parameters that are currently not well-documented. The proposed mechanism of action, centered on the disruption of heme detoxification in the malaria parasite, offers a basis for further research and development of acridine-based antimalarial drugs. A thorough experimental characterization of this compound's physicochemical profile is essential for its future development and clinical application.
References
Unraveling Azacrin: A Deep Dive into Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azacrin, a lesser-known bioactive compound, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks essential for the identification and validation of its molecular targets. While specific, in-depth research on this compound's mechanism of action is not extensively available in publicly accessible literature, this document outlines the established and cutting-edge techniques that can be employed to elucidate its biological function. We will explore a range of experimental protocols, from initial target identification using advanced screening methods to rigorous validation studies. Furthermore, this guide will present hypothetical signaling pathways and experimental workflows, visualized through diagrams, to serve as a practical roadmap for researchers embarking on the study of this compound or similar novel compounds.
Introduction
The process of bringing a new therapeutic agent to fruition is a complex journey that begins with the fundamental step of identifying and validating its molecular target. This process is not only crucial for understanding the drug's mechanism of action but also for predicting its efficacy and potential off-target effects. For a compound like this compound, for which there is a paucity of detailed public data, a systematic and multi-faceted approach to target deconvolution is paramount. This guide aims to equip researchers with the necessary knowledge of contemporary techniques in target identification and validation.
Methodologies for Target Identification
The initial step in understanding a compound's biological activity is to identify its direct molecular target(s). Several powerful techniques can be employed for this purpose.
Affinity-Based Methods
Affinity-based approaches are foundational in target identification and rely on the specific interaction between the compound and its protein target.
Experimental Protocol: Photo-Affinity Labeling (PAL)
Photo-affinity labeling is a robust technique to covalently link a small molecule to its interacting protein partners upon photoactivation.[1][2]
-
Probe Synthesis: Synthesize an this compound analog incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne or biotin) for subsequent enrichment and identification.[1][2]
-
Cellular Treatment: Treat relevant cell lines or lysates with the this compound photo-affinity probe.
-
UV Irradiation: Expose the treated samples to UV light to induce covalent cross-linking between the probe and its binding partners.
-
Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity chromatography (e.g., streptavidin beads if a biotin (B1667282) tag was used).
-
Proteomic Analysis: Elute the enriched proteins and identify them using mass spectrometry-based proteomics.
Genetic and Genomic Approaches
Genetic and genomic strategies can identify targets by observing the cellular response to the compound under different genetic perturbations.
Experimental Protocol: Synthetic Lethal Screening
This approach identifies genes that become essential for survival only in the presence of the compound, suggesting the gene product may be in a parallel or compensatory pathway to the drug's target.[3]
-
Library Screening: Utilize a library of genetically modified cells (e.g., CRISPR-Cas9 knockout or siRNA knockdown libraries) where each cell has a single gene inactivated.
-
Compound Treatment: Treat the library of cells with a sub-lethal concentration of this compound.
-
Viability Assessment: Identify the gene knockouts that result in significantly reduced cell viability in the presence of this compound compared to untreated controls.
-
Hit Validation: Validate the identified synthetic lethal interactions through individual gene knockdown or knockout experiments.
Target Validation
Once potential targets have been identified, they must be rigorously validated to confirm that they are indeed responsible for the observed biological effects of the compound.
Experimental Protocol: In Vivo Proof-of-Concept (POC) Study
An in vivo POC study is a critical step to validate the link between the target and the disease in a living organism.[4]
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest.[4]
-
Compound Administration: Administer this compound to the animal model, often comparing its effects to a placebo and a positive control.
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in relevant tissues over time to ensure adequate exposure.[4]
-
Pharmacodynamic (PD) Biomarker Analysis: Measure a biomarker that indicates target engagement and modulation in response to this compound treatment.[4]
-
Efficacy Assessment: Evaluate the therapeutic efficacy of this compound by measuring relevant disease-related endpoints.
Hypothetical Signaling Pathways and Workflows
While the specific signaling pathways affected by this compound are yet to be fully elucidated, we can propose hypothetical models based on the mechanisms of other acridine-based compounds, such as the targeting of the PI3K/AKT/mTOR pathway.[5]
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for target identification using photo-affinity labeling.
Quantitative Data Summary
| Parameter | Value | Experimental Method | Reference |
| Binding Affinity (Kd) | e.g., 50 nM | Surface Plasmon Resonance | [Citation] |
| IC50 | e.g., 100 nM | In vitro Kinase Assay | [Citation] |
| EC50 | e.g., 250 nM | Cell-Based Viability Assay | [Citation] |
| Synthetic Lethal Partners | e.g., Gene X, Gene Y | CRISPR Screen | [Citation] |
Conclusion
The identification and validation of a drug's target are indispensable stages in the drug discovery pipeline. For a compound with limited existing data like this compound, a systematic and rigorous application of modern biochemical and genetic techniques is essential. This guide has outlined a clear and actionable framework for researchers to begin the process of deconvoluting the mechanism of action of this compound. By employing these methodologies, the scientific community can move closer to understanding the therapeutic potential of this and other novel chemical entities.
References
- 1. [PDF] Target Identification by Diazirine Photo‐Cross‐Linking and Click Chemistry | Semantic Scholar [semanticscholar.org]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic lethal approach for compound and target identification in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Aza-Acridine Compound-DNA Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate the interaction between aza-acridine compounds and DNA. Aza-acridines, a class of heterocyclic molecules, are of significant interest in drug discovery due to their potential as anticancer and antimicrobial agents, largely attributed to their ability to interact with DNA.[1] Understanding the precise molecular mechanisms of these interactions is paramount for the rational design of more effective and specific therapeutics. This document details the computational workflows, from initial model preparation to advanced simulation and analysis. It further outlines common experimental techniques used to validate and complement computational findings. The guide is intended for researchers, scientists, and drug development professionals seeking to apply or better understand in silico modeling in the context of drug-DNA interactions.
Introduction to Aza-Acridine-DNA Interactions
Aza-acridine compounds, and the broader class of acridines, primarily exert their biological effects by binding to DNA, thereby interfering with critical cellular processes such as DNA replication and transcription.[2] The planar aromatic structure of the acridine (B1665455) ring is a key feature that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation.[1][2] Additionally, substituents on the acridine core can mediate interactions within the major or minor grooves of DNA.[3] The mode and affinity of binding are dictated by a combination of factors including electrostatics, van der Waals forces, and hydrogen bonding.[2]
In silico modeling offers a powerful and cost-effective approach to study these interactions at an atomic level of detail, providing insights that can be challenging to obtain through experimental methods alone. Computational techniques such as molecular docking and molecular dynamics (MD) simulations can predict binding poses, calculate binding affinities, and characterize the structural and energetic changes that occur upon complex formation.[4]
In Silico Modeling Workflow
The computational investigation of aza-acridine-DNA interactions typically follows a multi-step workflow, beginning with the preparation of the molecular structures and culminating in the analysis of simulation data.
Diagram: In Silico Drug-DNA Interaction Workflow
Caption: A generalized workflow for the in silico study of aza-acridine-DNA interactions.
Methodologies: In Silico Techniques
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][5] In the context of aza-acridine-DNA interactions, docking is employed to predict the binding pose and estimate the binding affinity.
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation:
-
A 3D structure of a DNA duplex is obtained from the Protein Data Bank (PDB) or built using software like Amber's NAB.
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the DNA structure.[5]
-
The 3D structure of the aza-acridine compound is generated and its geometry is optimized using quantum mechanical methods or a suitable force field.
-
-
Grid Generation:
-
A grid box is defined around the potential binding site on the DNA. For intercalators, this grid encompasses the region between base pairs. For groove binders, it is centered on the major or minor groove.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the aza-acridine within the defined grid box.[6]
-
Multiple docking runs are typically performed to ensure convergence to the lowest energy binding pose.
-
-
Scoring and Analysis:
-
The resulting binding poses are ranked based on a scoring function that estimates the binding free energy.
-
The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, pi-stacking) with the DNA.
-
Molecular Dynamics (MD) Simulation
MD simulation is a computational method for studying the physical movements of atoms and molecules over time.[7] It provides a more detailed and dynamic view of the aza-acridine-DNA complex, allowing for the assessment of its stability and the characterization of conformational changes.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The initial coordinates for the MD simulation are often taken from the best-ranked pose obtained from molecular docking.
-
The aza-acridine-DNA complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological salt concentrations.[8]
-
-
Force Field Selection:
-
A suitable force field (e.g., AMBER, CHARMM, GROMACS) is chosen to describe the interatomic interactions within the system.[7] The force field parameters for the aza-acridine compound may need to be generated if they are not already available.
-
-
Minimization and Equilibration:
-
The system's energy is minimized to remove any steric clashes or unfavorable geometries.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the complex.
-
-
Production MD:
-
A long-timescale (nanoseconds to microseconds) MD simulation is run to generate a trajectory of the atomic motions.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to quantify specific interactions.
-
Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to provide a more accurate estimation of binding affinity.
-
-
Quantitative Data Presentation
The following table summarizes the key quantitative data obtained from both in silico modeling and experimental validation studies of acridine-DNA interactions.
| Parameter | Description | Typical In Silico Method | Typical Experimental Method | Example Value Range (Acridine Derivatives) |
| Binding Affinity (Kb) | The equilibrium constant for the binding reaction, indicating the strength of the interaction. | Binding Free Energy Calculation (e.g., MM/PBSA) | UV-Vis or Fluorescence Spectroscopy | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹[9] |
| Binding Free Energy (ΔG) | The change in Gibbs free energy upon binding. A more negative value indicates a more favorable interaction. | Molecular Docking, MM/PBSA, MM/GBSA | Isothermal Titration Calorimetry (ITC) | -5.285 to -7.508 kcal/mol (Docking Score)[1] |
| Melting Temperature (Tm) Shift (ΔTm) | The change in the DNA melting temperature upon ligand binding. Intercalators typically increase the Tm. | Not directly calculated | Thermal Denaturation (UV-Vis) | Varies with compound and concentration |
| Number of Hydrogen Bonds | The average number of hydrogen bonds formed between the ligand and DNA. | MD Simulation Trajectory Analysis | Not directly measured | Varies based on binding mode and specific compound |
Modes of Aza-Acridine-DNA Binding
Aza-acridine compounds can interact with DNA through several distinct modes, which can be elucidated through in silico modeling and experimental studies.
Diagram: Modes of Small Molecule-DNA Interaction
Caption: The primary modes of interaction for small molecules, like aza-acridines, with DNA.
-
Intercalation: The planar aza-acridine ring stacks between adjacent DNA base pairs. This is often the dominant binding mode for acridine derivatives.[2]
-
Groove Binding: The molecule fits into the minor or major groove of the DNA helix. The specificity for a particular groove is determined by the size, shape, and chemical functionality of the aza-acridine's substituents.[3]
-
Electrostatic Interaction: Positively charged groups on the aza-acridine can interact with the negatively charged phosphate backbone of DNA.[10]
Experimental Validation
Computational predictions should always be validated with experimental data to ensure their accuracy and relevance.
Experimental Protocols for Validation:
-
UV-Visible Spectroscopy:
-
Principle: The interaction of aza-acridines with DNA can cause changes in the UV-Vis absorption spectrum of the compound, such as hypochromism (decreased absorbance) and bathochromism (red shift), which are indicative of intercalation.[9]
-
Method: A solution of the aza-acridine compound is titrated with increasing concentrations of DNA, and the absorption spectrum is recorded after each addition. The binding constant (Kb) can be calculated from the changes in absorbance.[6]
-
-
Fluorescence Spectroscopy:
-
Principle: The fluorescence of an aza-acridine may be quenched or enhanced upon binding to DNA. This can be used to determine binding affinity. Competitive binding assays with known DNA intercalators like ethidium (B1194527) bromide are also common.[11]
-
Method: The fluorescence emission of the aza-acridine is measured in the presence of varying concentrations of DNA. The quenching or enhancement data can be used to calculate binding constants.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Principle: CD spectroscopy is sensitive to the chiral environment of DNA. The binding of aza-acridines can induce changes in the CD spectrum of DNA, providing information about conformational changes and the mode of binding.[6]
-
Method: CD spectra of DNA are recorded in the absence and presence of the aza-acridine compound. Changes in the characteristic B-form DNA spectrum can indicate intercalation or groove binding.
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (ΔG, ΔH, ΔS, and Kb) in a single experiment.[3]
-
Method: A solution of the aza-acridine is titrated into a solution containing DNA, and the heat changes are measured.
-
Conclusion
In silico modeling, particularly molecular docking and molecular dynamics simulations, provides an invaluable toolkit for investigating the interactions between aza-acridine compounds and DNA. These methods offer detailed insights into binding modes, affinities, and the dynamics of complex formation, thereby guiding the rational design of new therapeutic agents. However, it is crucial to integrate these computational approaches with experimental validation to ensure the accuracy and predictive power of the models. The combined use of in silico and in vitro techniques will continue to be a cornerstone of modern drug discovery and development in the pursuit of novel DNA-targeting drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and Novel Synthetic Approach, Molecular Docking, Molecular Dynamics, and Drug-Likeness Evaluation of 9-Substituted Acridine Derivatives as Dual Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dynamic simulations of diacridine binding to DNA: Indications that C6 diacridine can bisintercalate spanning two base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulations of DNA-Polycation Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path to Safety: A Technical Guide to the Preliminary Toxicity Screening of Azacrin
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Azacrin, a compound of interest within drug development, requires a thorough toxicological evaluation to ascertain its safety profile before proceeding to clinical trials. This guide outlines a comprehensive strategy for the preliminary toxicity screening of this compound. In the absence of extensive publicly available toxicity data for this specific molecule, this document provides a framework based on established principles of toxicology and data from related acridine-based compounds. The following sections detail the proposed experimental protocols, data presentation formats, and key mechanistic pathways to investigate, forming a robust foundation for a preclinical safety assessment.
Introduction to Preclinical Toxicity Screening
The primary objective of preclinical toxicity screening is to identify potential hazards, establish a safe starting dose for human trials, and understand the toxicological profile of a new chemical entity (NCE) like this compound. A tiered approach, starting with in vitro assays and progressing to in vivo studies, is a standard and efficient strategy.[1][2] This approach aims to replace, reduce, and refine the use of animal testing (the 3Rs) while gathering critical safety data.[1]
Proposed Preclinical Toxicity Screening Cascade for this compound
The following diagram illustrates a typical workflow for the initial safety assessment of a novel compound.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to carcinogenesis.[3][4] A standard battery of tests is recommended to assess the mutagenic and clastogenic potential of this compound.
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of this compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. The assay should be conducted with and without metabolic activation (S9 fraction) to detect potential genotoxicity of metabolites.[3][4]
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells (e.g., CHO, TK6) exposed to this compound.[3][5] This test should also be performed with and without metabolic activation.
Data Presentation
The results of the genotoxicity assays should be summarized as shown in Table 1.
Table 1: Summary of Genotoxicity Data for this compound
| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result (e.g., Positive/Negative) |
| Ames Test | S. typhimurium (TA98, TA100) | [Specify Range] | With & Without | [Data] |
| Ames Test | E. coli (WP2 uvrA) | [Specify Range] | With & Without | [Data] |
| In Vitro Micronucleus Test | Mammalian Cells (e.g., TK6) | [Specify Range] | With & Without | [Data] |
Acute and Sub-chronic Toxicity Studies
In vivo studies in animal models provide essential information about the systemic toxicity of a compound after single and repeated administrations.[6]
Experimental Protocols
-
Acute Oral Toxicity Study: This study aims to determine the median lethal dose (LD50) and identify signs of toxicity following a single high dose of this compound.[7] The study is typically conducted in rodents (e.g., Sprague-Dawley rats) according to OECD Guideline 423 (Acute Toxic Class Method). Observations should include clinical signs, body weight changes, and gross necropsy findings.
-
28-Day Sub-chronic Oral Toxicity Study: This study evaluates the effects of repeated daily dosing of this compound over a 28-day period.[8] Key parameters to be monitored include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs. The No-Observed-Adverse-Effect-Level (NOAEL) is a critical endpoint of this study.[6][9]
Data Presentation
Quantitative data from these studies should be presented in a clear, tabular format.
Table 2: Acute Oral Toxicity of this compound in Rats
| Parameter | Value | Observations |
| LD50 (mg/kg) | [Data] | [e.g., Clinical signs of toxicity observed] |
| Sex | Male & Female | [Note any sex-specific differences] |
| Time to Onset of Signs | [Data] | |
| Time to Death | [Data] | |
| Gross Necropsy Findings | [Describe findings] |
Table 3: Summary of 28-Day Sub-chronic Toxicity Study of this compound in Rats
| Parameter | Control Group | Low Dose Group | Mid Dose Group | High Dose Group |
| Clinical Observations | [Data] | [Data] | [Data] | [Data] |
| Body Weight Change (%) | [Data] | [Data] | [Data] | [Data] |
| Hematology | ||||
| - Hemoglobin (g/dL) | [Data] | [Data] | [Data] | [Data] |
| - White Blood Cell (10^9/L) | [Data] | [Data] | [Data] | [Data] |
| Clinical Chemistry | ||||
| - ALT (U/L) | [Data] | [Data] | [Data] | [Data] |
| - AST (U/L) | [Data] | [Data] | [Data] | [Data] |
| - Creatinine (mg/dL) | [Data] | [Data] | [Data] | [Data] |
| Organ Weights | ||||
| - Liver (% of body weight) | [Data] | [Data] | [Data] | [Data] |
| - Kidneys (% of body weight) | [Data] | [Data] | [Data] | [Data] |
| Histopathology | [Findings] | [Findings] | [Findings] | [Findings] |
| NOAEL (mg/kg/day) | \multicolumn{4}{c | }{[Calculated Value]} |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological functions.[10][11][12]
Experimental Protocols
-
Cardiovascular System: An in vitro hERG assay is essential to assess the potential for QT interval prolongation, a major cardiac liability.[12] Further in vivo cardiovascular assessments in a suitable animal model (e.g., telemetered dogs or non-human primates) should evaluate effects on blood pressure, heart rate, and ECG parameters.
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin screen in rodents can provide a general assessment of neurobehavioral effects.[12]
-
Respiratory System: Evaluation of respiratory rate and function can be conducted in rodents using whole-body plethysmography.[12]
Data Presentation
Table 4: Safety Pharmacology Profile of this compound
| System | Assay | Endpoint | Result (e.g., IC50, % effect at a given concentration) |
| Cardiovascular | In Vitro hERG Assay | IC50 | [Data] |
| Cardiovascular | In Vivo Rat ECG & Blood Pressure | Heart Rate, BP, QT | [Data] |
| CNS | Rodent Functional Observational Battery | Behavioral Changes | [Describe findings] |
| Respiratory | Rodent Plethysmography | Respiratory Rate | [Data] |
Potential Mechanisms and Signaling Pathways
Given that this compound is an acridine (B1665455) derivative, it is prudent to consider toxicities associated with this class of compounds. Amsacrine, another acridine derivative, is a DNA intercalator and topoisomerase II inhibitor.[13] This mechanism can lead to cytotoxicity, particularly in rapidly dividing cells.[13]
The following diagram illustrates the potential mechanism of action for an acridine-based compound leading to cytotoxicity.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary toxicity screening of this compound. The successful execution of these studies will provide a critical initial safety assessment, identify potential target organs of toxicity, and establish a safe dose for first-in-human studies. Any adverse findings should be thoroughly investigated to understand the underlying mechanisms, which may involve exploring pathways related to oxidative stress, mitochondrial dysfunction, or specific receptor off-target effects. A comprehensive understanding of the toxicological profile of this compound is paramount for its successful and safe development as a potential therapeutic agent.
References
- 1. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. criver.com [criver.com]
- 5. youtube.com [youtube.com]
- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. The subchronic toxicity of acridine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Subchronic intravenous toxicity of the antineoplastic drug, amsacrine, in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azacitidine in In Vitro Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azacitidine (also known as 5-azacytidine (B1684299) or Vidaza®) is a chemical analog of the nucleoside cytidine (B196190) with well-established antineoplastic activity.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), leading to hypomethylation of DNA and subsequent re-expression of silenced tumor suppressor genes.[1][3] Additionally, Azacitidine incorporates into RNA, disrupting protein synthesis and contributing to its cytotoxic effects.[1][3] At higher concentrations, it exhibits direct cytotoxicity to abnormal hematopoietic cells.[1][4] These multifaceted actions make Azacitidine a valuable compound for cancer research and a therapeutic agent for conditions such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2][3]
This document provides a detailed protocol for assessing the in vitro effects of Azacitidine on cell viability using a standard colorimetric assay, along with representative data and visualizations of its mechanism of action and the experimental workflow.
Data Presentation: Efficacy of Azacitidine Across Various Cancer Cell Lines
The following tables summarize the effective concentrations of Azacitidine that induce a 50% inhibition of cell growth (IC50) in different cancer cell lines, as reported in various studies. These values highlight the dose-dependent and cell-line-specific efficacy of the compound.
Table 1: IC50 Values of Azacitidine in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| SKM-1 | Myelodysplastic Syndrome | 0.52 | 72 | MTT |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | MTT |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 | MTT |
Data compiled from studies on the effects of Azacitidine on hematological cancer cell lines.[5][6]
Table 2: IC50 Values of Azacitidine in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| A549 | Non-Small Cell Lung Cancer | 1.8 - 10.5 | Not Specified | Cell Viability Assay |
| H1299 | Non-Small Cell Lung Cancer | 5.1 | Not Specified | Cell Viability Assay |
| T24 | Bladder Cancer | ~10 | 24 | MTT |
| UMUC3 | Bladder Cancer | ~10 | 24 | MTT |
| OSCCs | Oral Squamous Cell Carcinoma | 0.8 | 24 | MTT |
| CSCs | Oral Squamous Cancer Stem Cells | 1.5 | 24 | MTT |
| MCF-7 | Breast Cancer | 5 - 10 | 48 | MTT |
| EC9706 | Esophageal Cancer | ~50 | 72 | CCK-8 |
Data compiled from various studies investigating Azacitidine's efficacy in solid tumors.[7][8][9][10][11]
Experimental Protocols: Cell Viability Assay Using MTT
This protocol outlines the steps for determining the cytotoxic effects of Azacitidine on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Materials:
-
Azacitidine (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]
-
-
Preparation of Azacitidine Solutions:
-
Prepare a stock solution of Azacitidine (e.g., 100 mM) in DMSO.[6]
-
Perform serial dilutions of the Azacitidine stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Azacitidine concentration) and a negative control (medium only).
-
-
Treatment of Cells:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Azacitidine dilutions and control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[12][14]
-
Carefully remove the medium containing the MTT reagent.
-
Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the Azacitidine concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways Affected by Azacitidine
The following diagram illustrates the primary mechanisms of action of Azacitidine, leading to decreased cancer cell viability.
References
- 1. Azacitidine - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis [mdpi.com]
- 10. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Intercalation Assay Using Azacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrine and its analogues are potent bioactive molecules known for their interaction with DNA, primarily through intercalation. This process, where the planar aromatic ring system of Azacrine inserts itself between the base pairs of the DNA double helix, leads to significant conformational changes in the DNA structure. These structural alterations disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering apoptotic pathways in rapidly dividing cells, a hallmark of cancer.[1] This mechanism of action makes Azacrine and related acridine (B1665455) derivatives valuable candidates in the development of novel chemotherapeutic agents.[2]
These application notes provide a comprehensive overview and detailed protocols for characterizing the DNA intercalation activity of Azacrine. The described assays are fundamental in preclinical drug development to elucidate the mechanism of action and determine the binding affinity of potential drug candidates. The following sections detail various biophysical techniques to investigate and quantify the interaction between Azacrine and DNA.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action for Azacrine and its analogues, such as the well-studied compound Amsacrine (B1665488), involves a dual effect on cellular machinery. Firstly, the planar acridine ring intercalates into the DNA double helix, causing a local unwinding and lengthening of the DNA structure.[1] This distortion directly interferes with the binding of DNA processing enzymes.
Secondly, and often consequently, these compounds act as topoisomerase II inhibitors. Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[3] Azacrine and its analogues stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][4] This leads to an accumulation of double-strand breaks, which are highly cytotoxic and trigger programmed cell death (apoptosis).[1]
Signaling Pathway for Azacrine-Induced Apoptosis
The accumulation of DNA double-strand breaks induced by Azacrine triggers a cascade of signaling events culminating in apoptosis. Based on studies of the closely related analogue Amsacrine, the apoptotic pathway involves the activation of stress-response kinases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for Azacrine and its analogues, providing a reference for the expected outcomes of the described experimental protocols. Note: As specific experimental data for Azacrine is limited in publicly available literature, data from its close and well-characterized analogue, Amsacrine, is used as a representative example.
Table 1: DNA Binding Parameters
| Parameter | Method | DNA Type | Value | Reference |
| Binding Constant (Kb) | UV-Visible Spectroscopy | Calf Thymus DNA | 1.2 ± 0.1 x 104 M-1 | [6][7] |
| Binding Mode | Multiple Spectroscopic | Calf Thymus DNA | Intercalation & Minor Groove Binding | [6] |
Table 2: Fluorescence Quenching Analysis
| Parameter | Method | Fluorophore | Quenching Observed | Reference |
| Fluorescence Quenching | Fluorescence Spectroscopy | Ethidium (B1194527) Bromide | Yes | [8][9] |
Table 3: Viscosity Measurement
| Parameter | Method | Observation | Implication |
| Relative Viscosity | Viscometry | Increase upon binding | Lengthening of DNA helix due to intercalation |
Table 4: Thermal Denaturation Analysis
| Parameter | Method | Observation | Implication |
| Melting Temperature (Tm) | UV-Visible Spectroscopy | Increase in Tm upon binding | Stabilization of the DNA double helix |
Experimental Protocols
The following section provides detailed protocols for the key experiments used to characterize the DNA intercalation of Azacrine.
UV-Visible Spectrophotometry
This method is used to determine the binding affinity of Azacrine to DNA by observing changes in its absorption spectrum upon titration with DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) of the compound's maximum absorption wavelength.[6][10]
Materials:
-
Azacrine stock solution (e.g., 1 mM in DMSO or appropriate solvent)
-
Calf Thymus DNA (ctDNA) stock solution (e.g., 1 mg/mL in binding buffer)
-
Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a working solution of Azacrine (e.g., 50 µM) in the binding buffer.
-
Determine the precise concentration of the ctDNA stock solution by measuring its absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.
-
Record the initial UV-Vis spectrum of the Azacrine solution alone in the range of 200-600 nm.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette containing the Azacrine solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes.
-
Record the absorption spectrum after each DNA addition.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the spectra for the dilution effect by performing a control titration of Azacrine with the binding buffer.
-
The binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or other appropriate binding models.
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This assay determines if Azacrine can displace a known DNA intercalator, Ethidium Bromide (EtBr), from its complex with DNA. A decrease in the fluorescence of the EtBr-DNA complex upon the addition of Azacrine indicates competitive binding and suggests an intercalative mode of interaction.[8][9]
Materials:
-
Azacrine stock solution
-
ctDNA stock solution
-
Ethidium Bromide (EtBr) stock solution (e.g., 1 mM in water)
-
Binding Buffer
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a solution of ctDNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in the binding buffer.
-
Incubate the solution for 10 minutes to allow for the formation of the EtBr-DNA complex.
-
Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of Azacrine to the EtBr-DNA solution.
-
After each addition, incubate for 5 minutes and record the fluorescence intensity.
-
A significant quenching of fluorescence indicates the displacement of EtBr by Azacrine.
-
The data can be used to calculate the IC50 value, which is the concentration of Azacrine required to reduce the initial fluorescence by 50%.
Viscosity Measurement
Viscosity measurements provide strong evidence for the mode of DNA binding. Classical intercalators increase the length of the DNA helix to accommodate the ligand between the base pairs, which leads to an increase in the viscosity of the DNA solution.[11][12]
Materials:
-
Azacrine stock solution
-
ctDNA solution (e.g., 0.5 mM in buffer, sonicated to an average length of 200-300 bp)
-
Binding Buffer
-
Viscometer (e.g., Ubbelohde or rolling ball viscometer) maintained at a constant temperature (e.g., 25°C)
Protocol:
-
Measure the flow time of the binding buffer (t0) and the ctDNA solution (t).
-
Add increasing amounts of Azacrine to the DNA solution and measure the flow time after each addition.
-
Calculate the relative viscosity (η/η0) using the formula: η/η0 = (t - t0) / (tDNA - t0), where tDNA is the flow time of the DNA solution alone.
-
Plot (η/η0)1/3 versus the binding ratio ([Azacrine]/[DNA]).
-
A significant increase in the relative viscosity is indicative of an intercalative binding mode.
Thermal Denaturation (Tm) Analysis
This assay measures the change in the melting temperature (Tm) of DNA in the presence of Azacrine. The Tm is the temperature at which 50% of the double-stranded DNA has denatured into single strands. Intercalating agents stabilize the DNA duplex, resulting in an increase in its Tm.[13][14]
Materials:
-
Azacrine stock solution
-
ctDNA solution (e.g., 50 µM in buffer)
-
Binding Buffer
-
UV-Visible Spectrophotometer with a temperature controller (Peltier)
Protocol:
-
Prepare solutions of ctDNA in the binding buffer in the absence (control) and presence of various concentrations of Azacrine.
-
Place the samples in the spectrophotometer.
-
Monitor the absorbance at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
The Tm is the temperature at the midpoint of the absorbance increase in the melting curve.
-
An increase in the Tm of the DNA in the presence of Azacrine indicates stabilization of the double helix, consistent with intercalation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a DNA intercalation assay and the logical relationship between the different experimental techniques and their interpretations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of amsacrine binding with DNA using UV-visible, circular dichroism and Raman spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quenching of DNA-ethidium fluorescence by amsacrine and other antitumor agents: a possible electron-transfer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron donor properties of the antitumour drug amsacrine as studied by fluorescence quenching of DNA-bound ethidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Conformation and Rheological Properties of Calf-Thymus DNA in Solution [mdpi.com]
- 12. Viscosity measurements of DNA solutions with and without condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calf Thymus DNA Exposed to Quinacrine at Physiological Temperatures and pH Acquires Immunogenicity: A Threat for Long Term Quinacrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The thermal denaturation of DNA: average length and composition of denatured areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimalarial Activity of Azacrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin is an acridine-based compound that has demonstrated antimalarial properties.[1] Acridine (B1665455) derivatives have a long history in antimalarial drug discovery, with their mechanism of action often attributed to their ability to interact with parasite DNA, inhibit hemozoin formation, interfere with topoisomerase II, or disrupt the mitochondrial bc1 complex.[2] These multifaceted mechanisms make them interesting candidates for further investigation, especially in the context of emerging drug resistance.
This document provides detailed protocols for the in vitro and in vivo evaluation of the antimalarial activity of this compound. The methodologies described herein are standard assays used in the field of antimalarial drug discovery to determine the efficacy of test compounds against Plasmodium falciparum and in murine malaria models.
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound in Treating Acute Malaria (Edeson, 1954) [1][3]
| Malaria Species | Dosage Regimen | Number of Patients | Outcome |
| P. falciparum | 0.2 g on day 1, followed by 0.1 g daily for 2 days | 2 | 1 failure |
| P. falciparum | 0.6 g single dose | 27 | 1 no response, 3 relapses |
| P. falciparum | 0.6 g on day 1, followed by 0.3 g daily for 2 days | 12 | Satisfactory clinical and parasitological response |
| P. falciparum | 0.6 g on day 1, followed by 0.3 g daily for 5 days | - | Satisfactory clinical and parasitological response |
| P. vivax | 0.6 g single dose | 6 | 1 failure |
| P. vivax | 0.2 g on day 1, followed by 0.1 g daily for 2 days | 1 | Satisfactory control of infection |
| P. vivax | 0.6 g on day 1, followed by 0.3 g daily for 5 days | 6 | Satisfactory control of infection |
Note: The study concluded that this compound's efficacy was comparable to mepacrine but inferior to chloroquine (B1663885) and amodiaquine (B18356) when administered as a single dose. No significant toxic effects were reported at the dosages used.[3]
Experimental Protocols
In Vitro Antimalarial Activity Assay: SYBR Green I-Based Method
This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound against the erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite growth.
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Human erythrocytes (O+)
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Chloroquine and Artemisinin (as reference drugs)
-
96-well flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Microplate fluorometer (excitation: ~485 nm, emission: ~530 nm)
-
Humidified modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete culture medium at 37°C in the specified gas mixture. Synchronize the parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment) before setting up the assay.
-
Drug Dilution Plate Preparation: a. Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. A typical starting concentration for a new compound might be 10-20 µM, with 2- or 3-fold serial dilutions. b. Include wells with reference drugs (chloroquine, artemisinin) and drug-free wells (negative control).
-
Assay Plate Setup: a. Prepare a parasite suspension of 1% parasitemia and 2% hematocrit in complete culture medium. b. Add the parasite suspension to the drug dilution plate. The final volume in each well should be 200 µL.
-
Incubation: Incubate the assay plate for 72 hours at 37°C in the humidified, gassed chamber.
-
Lysis and Staining: a. Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. b. After incubation, add 100 µL of the SYBR Green I lysis buffer to each well. c. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis: a. Subtract the background fluorescence of uninfected red blood cells. b. Normalize the fluorescence readings to the drug-free control wells (100% growth). c. Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Antimalarial Activity Assay: Peter's 4-Day Suppressive Test
This protocol determines the in vivo efficacy (ED₅₀) of this compound in a murine malaria model, typically using Plasmodium berghei.
Materials:
-
Swiss albino mice (female, 4-5 weeks old)
-
Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA)
-
This compound (prepared in a suitable vehicle, e.g., 7% Tween 80 and 3% ethanol (B145695) in distilled water)
-
Chloroquine (as a positive control)
-
Vehicle (as a negative control)
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Inoculation: a. Obtain parasitized blood from a donor mouse with a rising parasitemia of 20-30%. b. Dilute the blood in a suitable medium (e.g., Alsever's solution) to a concentration of 1 x 10⁷ infected red blood cells per 0.2 mL. c. Inoculate each experimental mouse intraperitoneally with 0.2 mL of the parasite suspension on day 0.
-
Drug Administration: a. Randomly divide the infected mice into groups (typically 5 mice per group). b. Two to four hours post-infection, administer the first dose of this compound orally or subcutaneously. c. Administer the drug once daily for four consecutive days (day 0 to day 3). d. Include a positive control group (receiving chloroquine) and a negative control group (receiving only the vehicle).
-
Monitoring Parasitemia: a. On day 4, prepare thin blood smears from the tail of each mouse. b. Stain the smears with Giemsa stain. c. Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of approximately 1000 total red blood cells under a microscope.
-
Data Analysis: a. Calculate the average parasitemia for each group. b. Determine the percentage of parasitemia suppression for each treated group relative to the negative control group using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] * 100 c. The 50% effective dose (ED₅₀) can be determined by testing a range of drug doses and analyzing the dose-response relationship.
Visualizations
Putative Signaling Pathway of Acridine Antimalarials
The following diagram illustrates the proposed mechanisms of action for acridine-based antimalarial drugs like this compound within the Plasmodium parasite.
Caption: Proposed mechanisms of action for acridine antimalarials.
Experimental Workflow for Antimalarial Activity Testing
This diagram outlines the sequential process for evaluating the in vitro and in vivo antimalarial efficacy of this compound.
Caption: Workflow for in vitro and in vivo antimalarial testing.
References
Application Notes and Protocols for Azacrin Dosage in In Vivo Animal Studies
A critical lack of available scientific literature precludes the development of specific dosage guidelines for a compound identified as "Azacrin" in in vivo animal studies. Extensive searches of scientific databases and literature have yielded no specific information regarding a compound with this name. The data necessary to formulate detailed application notes, protocols, and visualizations for its use in research settings is not present in the public domain.
It is possible that "this compound" may be a novel or proprietary compound not yet described in published research, or that the name provided may be subject to a typographical error. For instance, a similarly named compound, "Azaserine," is a well-documented glutamine antagonist used in cancer research, and detailed protocols for its use are available.[1]
To proceed with the development of accurate and reliable application notes for the intended compound, it is imperative that the user verify the correct name and provide any available internal or published data. This information would ideally include:
-
Chemical identity and structure: To understand its class and potential mechanisms of action.
-
Preliminary in vitro data: To inform potential starting doses and expected biological effects.
-
Any existing preclinical data: Including pilot studies or unpublished findings that could guide protocol development.
Without this foundational information, providing dosage recommendations, experimental protocols, and signaling pathway diagrams would be speculative and could lead to inaccurate and potentially harmful experimental design.
General Guidance for Establishing In Vivo Dosing Regimens
For researchers working with a novel compound where no prior in vivo data exists, a systematic approach is required to establish a safe and effective dosing regimen. This process typically involves a series of studies, beginning with dose-range finding and toxicity assessments, before proceeding to efficacy studies.
Table 1: General Starting Dose Ranges for Novel Compounds in Rodents
| Administration Route | Mouse (mg/kg) | Rat (mg/kg) | Considerations |
| Intravenous (IV) | 1 - 10 | 1 - 10 | Lower starting doses due to direct systemic exposure. |
| Intraperitoneal (IP) | 5 - 50 | 5 - 50 | Rapid absorption, but potential for local irritation. |
| Oral (PO) | 10 - 100 | 10 - 100 | Bioavailability can be a limiting factor. |
| Subcutaneous (SC) | 5 - 50 | 5 - 50 | Slower absorption compared to IP or IV. |
Note: These are general guidelines and the optimal starting dose will depend on the specific compound's properties.
Experimental Protocols: A Generic Framework
The following protocols outline a general workflow for evaluating a novel compound in an animal model. These would need to be adapted based on the specific research question and the pharmacological properties of the compound .
Protocol 1: Dose-Range Finding and Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of a novel compound.
Materials:
-
Test compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO)[2]
-
Age- and weight-matched rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Syringes and needles appropriate for the chosen administration route[3][4]
-
Animal balance
-
Calipers (for any tumor measurements)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week prior to the start of the study.
-
Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to create a range of doses. The final concentration of any solubilizing agents like DMSO should be kept to a minimum (typically <10%) to avoid vehicle-induced toxicity.[2]
-
Animal Grouping: Randomly assign animals to dose groups (e.g., n=3-5 per group), including a vehicle control group.
-
Administration: Administer a single dose of the compound or vehicle via the selected route (e.g., IP, IV, PO, or SC).[5][6]
-
Monitoring: Observe animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Signs to monitor include changes in activity, posture, breathing, and body weight.
-
Data Collection: Record all observations, including the time of onset, severity, and duration of any toxic signs. Record body weights daily for at least 7 days.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.
Protocol 2: Sub-chronic Toxicity Study
Objective: To evaluate the toxicity of a novel compound after repeated administration.
Procedure:
-
Dose Selection: Based on the results of the acute toxicity study, select 3-4 dose levels below the MTD.
-
Administration: Administer the compound or vehicle daily (or according to the desired dosing schedule) for a period of 14 to 28 days.
-
Monitoring: Continue to monitor for clinical signs of toxicity and record body weights regularly.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Visualization of a Generic Experimental Workflow
The following diagram illustrates a typical workflow for in vivo compound testing.
Caption: A generalized workflow for in vivo compound evaluation.
References
Application Notes and Protocols for Spectrophotometric Analysis of Azacrin-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin, an acridine (B1665455) derivative, is a potent DNA intercalating agent with significant therapeutic potential. Understanding the binding mechanism and affinity of this compound to its target, deoxyribonucleic acid (DNA), is crucial for the development of novel therapeutics and for elucidating its mechanism of action. Spectrophotometry, particularly UV-Visible spectroscopy, offers a robust, accessible, and non-destructive method to characterize these interactions.[1][2][3] This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound-DNA binding. While specific data for a compound precisely named "this compound" is not prevalent in the literature, this document leverages data and protocols for the structurally and functionally analogous compound, amsacrine (B1665488), and other acridine derivatives to provide a comprehensive guide.[2][4][5]
The interaction of small molecules with DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions.[6] UV-Visible spectroscopy is a fundamental technique to study these interactions.[1][3][7] When a molecule like this compound intercalates between the base pairs of DNA, it can lead to observable changes in the absorbance spectrum, such as hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift in the maximum wavelength of absorption).[1][8] These spectral changes can be quantified to determine the binding constant (Kb), which reflects the affinity of the compound for DNA.[2][4]
Data Presentation
The following tables summarize typical quantitative data obtained from the spectrophotometric analysis of acridine derivatives binding to calf thymus DNA (ct-DNA), which serve as a reference for expected values when studying this compound.
Table 1: Binding Constants of Acridine Derivatives with ct-DNA
| Compound | Binding Constant (Kb) (M-1) | Method | Reference |
| Amsacrine | 1.2 ± 0.1 × 104 | UV-Visible Spectroscopy | [2][4] |
| Acridine-Thiosemicarbazone Derivative 3f | 1.0 × 106 | UV-Visible Spectroscopy | [1] |
| Acridine-Thiosemicarbazone Derivative 3d | 1.74 × 104 | UV-Visible Spectroscopy | [1] |
| 9-substituted acridine derivative 1 | 1.9 × 105 | UV-Visible Spectroscopy | [5] |
| 9-substituted acridine derivative 2 | 7.1 × 105 | UV-Visible Spectroscopy | [5] |
Table 2: Spectral Properties of Acridine-DNA Interaction
| Compound | Hypochromism (%) | Bathochromic Shift (nm) | Binding Mode | Reference |
| Amsacrine | Not specified | Not specified | Intercalation and Minor Groove Binding | [2][4] |
| 9-substituted acridine derivative 1 | 40 | Not specified | Intercalation | [5] |
| 9-substituted acridine derivative 2 | 57 | Not specified | Intercalation | [5] |
| Pyrene-Quinoline Conjugate 4 | >50 | +15 | Intercalation | [9] |
Experimental Protocols
Preparation of Stock Solutions
a. DNA Stock Solution:
-
Dissolve a known weight of calf thymus DNA (ct-DNA) in Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) by gentle inversion overnight at 4°C to ensure complete dissolution without shearing the DNA.
-
Determine the concentration of the DNA stock solution spectrophotometrically by measuring the absorbance at 260 nm. The molar extinction coefficient of ct-DNA at 260 nm is approximately 6600 M-1cm-1 (per nucleotide).[10]
-
Assess the purity of the DNA solution by calculating the ratio of absorbance at 260 nm to 280 nm (A260/A280). A ratio of ~1.8-1.9 indicates that the DNA is sufficiently free of protein contamination.
b. This compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 1-10 mM).
-
For the experiment, prepare a working stock solution by diluting the primary stock solution in the same Tris-HCl buffer used for the DNA solution to minimize solvent effects. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).
Spectrophotometric Titration
-
Set up a series of experiments where the concentration of this compound is held constant while the concentration of DNA is varied.
-
Use a dual-beam UV-Visible spectrophotometer and quartz cuvettes with a 1 cm path length.
-
In the sample cuvette, place a fixed concentration of this compound solution (e.g., 50 µM). In the reference cuvette, place the corresponding buffer solution.
-
Record the initial absorption spectrum of this compound in the desired wavelength range (e.g., 300-500 nm).
-
Incrementally add small aliquots of the DNA stock solution to both the sample and reference cuvettes to achieve a range of DNA concentrations.
-
After each addition of DNA, mix the solution gently and allow it to equilibrate for a few minutes (e.g., 5 minutes) before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
Data Analysis and Determination of Binding Constant
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the data according to the Benesi-Hildebrand equation. A common method involves the following equation:
[DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf))
Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent extinction coefficient (Aobs/[this compound]).
-
εf is the extinction coefficient of free this compound.
-
εb is the extinction coefficient of this compound in the fully bound form.
A plot of [DNA] / (εa - εf) versus [DNA] will yield a straight line. The binding constant Kb can be calculated from the ratio of the slope to the intercept.
Mandatory Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of amsacrine binding with DNA using UV-visible, circular dichroism and Raman spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Fluorescence Microscopy of Azacrin in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin is a heterocyclic compound belonging to the acridine (B1665455) family. While specific data on the fluorescent properties of this compound is limited, its structural similarity to other well-characterized acridine dyes, such as Acridine Orange (AO), suggests its potential as a fluorescent probe for cellular imaging. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with the understanding that the provided spectral data and certain procedural details are based on Acridine Orange as a closely related structural analog. Researchers are advised to optimize these protocols for their specific experimental conditions.
Acridine derivatives are known to intercalate into nucleic acids and accumulate in acidic organelles, making them valuable tools for studying cellular processes like apoptosis, autophagy, and cell viability.[1][2] The methodologies described herein are designed to guide researchers in utilizing this compound for similar applications.
Data Presentation
The following tables summarize the key quantitative data for Acridine Orange, which can be used as a starting point for experiments with this compound.
Table 1: Spectral Properties of Acridine Orange [3][4][5]
| Parameter | Value | Notes |
| Excitation Maximum (DNA-bound) | ~500-502 nm | Emits green fluorescence. |
| Emission Maximum (DNA-bound) | ~525-526 nm | |
| Excitation Maximum (RNA/ssDNA-bound) | ~460 nm | Emits red fluorescence. |
| Emission Maximum (RNA/ssDNA-bound) | ~640-650 nm | Also observed in acidic compartments. |
| Quantum Yield | ~0.2 (in basic ethanol) | This value can vary significantly with the environment and binding state. |
| Photostability | Low to Moderate | Prone to photobleaching with prolonged exposure to excitation light.[6] |
Table 2: Recommended Staining Conditions for Acridine Orange (as a proxy for this compound) [2][7]
| Parameter | Live Cell Imaging | Fixed Cell Imaging |
| Concentration | 1-5 µg/mL | 1-5 µg/mL |
| Incubation Time | 15-30 minutes | 15-30 minutes |
| Incubation Temperature | 37°C | Room Temperature |
| Solvent | Complete cell culture medium or PBS | PBS |
| Fixation | N/A | 4% Paraformaldehyde or ice-cold Methanol (B129727) |
| Permeabilization | N/A | 0.1% Triton X-100 in PBS (for PFA fixation) |
Experimental Protocols
Protocol 1: Live Cell Staining and Imaging
This protocol is designed for the visualization of nuclear morphology and acidic vesicular organelles (AVOs) in living cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or sterile water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging dish or slide
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC and TRITC/Texas Red)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a live-cell imaging dish or slide.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in a complete cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type.[7]
-
Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[2]
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or fresh complete culture medium to remove excess dye.[7]
-
Imaging: Immediately visualize the stained cells using a fluorescence microscope. Use a blue excitation light source (e.g., ~488 nm laser) and collect emission in the green (~525 nm) and red (>600 nm) channels to observe the nucleus and acidic organelles, respectively.[1]
Protocol 2: Fixed Cell Staining and Imaging
This protocol is suitable for the analysis of nucleic acid distribution in fixed cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
0.1% Triton X-100 in PBS (for permeabilization if using PFA)
-
Coverslips and microscope slides
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation:
-
PFA Fixation: Aspirate the culture medium, wash once with PBS, and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Methanol Fixation: Aspirate the culture medium and fix the cells with ice-cold methanol for 10 minutes at -20°C.[2]
-
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.[2]
-
Staining: Dilute the this compound stock solution in PBS to a final concentration of 1-5 µg/mL. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.[2]
-
Washing: Remove the staining solution and wash the cells extensively with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with blue excitation light and collect green and red emission as described for live-cell imaging.
Visualizations
Putative Signaling Pathway for Acridine Derivatives
Acridine compounds, including potentially this compound, can exert their effects through multiple mechanisms within a cell. A common mechanism is the intercalation into DNA, which can disrupt DNA replication and transcription. Some acridine derivatives are also known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. Furthermore, in the context of parasitic infections, 4-aminoquinoline (B48711) derivatives (a class to which this compound is related) are known to interfere with heme detoxification in the parasite's food vacuole.
Caption: Putative mechanisms of action for this compound based on related acridine compounds.
Experimental Workflow for Live Cell Imaging
The following diagram outlines the key steps for performing live-cell imaging with this compound.
Caption: Workflow for live cell fluorescence imaging with this compound.
Experimental Workflow for Fixed Cell Imaging
This diagram illustrates the procedure for staining fixed cells with this compound.
Caption: Workflow for fixed cell fluorescence imaging with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Acridine Orange | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
High-Throughput Screening with Amsacrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsacrine (B1665488) (m-AMSA) is a potent antineoplastic agent characterized by its dual mechanism of action: DNA intercalation and inhibition of topoisomerase II.[1] These mechanisms disrupt DNA replication and integrity, leading to cell cycle arrest and apoptosis, making it a compound of significant interest in cancer research and drug discovery. High-throughput screening (HTS) provides a robust platform for identifying and characterizing novel compounds that operate through similar mechanisms. This document provides detailed application notes and experimental protocols for utilizing Amsacrine in HTS campaigns targeting DNA intercalation and topoisomerase II inhibition.
Mechanism of Action
Amsacrine exerts its cytotoxic effects through two primary, interconnected mechanisms:
-
DNA Intercalation: The planar acridine (B1665455) ring of the Amsacrine molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the functions of DNA polymerases and other DNA-binding proteins, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Poisoning: Amsacrine stabilizes the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle.[1] By preventing the re-ligation of the double-strand breaks created by the enzyme, Amsacrine leads to an accumulation of these breaks, triggering a DNA damage response that can culminate in apoptosis.[1]
High-Throughput Screening Assays
Two primary types of HTS assays are particularly well-suited for identifying compounds with Amsacrine-like activity: the Fluorescent Intercalator Displacement (FID) assay for DNA intercalation and the Topoisomerase II Relaxation Assay for enzyme inhibition.
Assay 1: Fluorescent Intercalator Displacement (FID) Assay
This assay is designed to identify compounds that can displace a fluorescent dye intercalated into DNA. A reduction in fluorescence intensity indicates a "hit."
Assay 2: Topoisomerase II Relaxation Assay
This assay measures the inhibition of topoisomerase II-mediated relaxation of supercoiled plasmid DNA. Inhibitors of the enzyme, like Amsacrine, will prevent this relaxation, leaving the DNA in its supercoiled state.
Data Presentation
The following tables summarize representative quantitative data for Amsacrine and other known inhibitors in the described HTS assays.
Table 1: DNA Intercalation Activity of Various Compounds in a Fluorescent Intercalator Displacement (FID) Assay
| Compound | Target | Assay Format | IC50 (µM) | Reference |
| Doxorubicin (B1662922) | DNA | Fluorescence-based | ~2.5 | [2] |
| Ethidium Bromide | DNA | Fluorescence-based | Positive Control | N/A |
| Amsacrine (m-AMSA) | DNA | Not specified | Not specified | [1] |
Table 2: Topoisomerase II Inhibition Activity of Various Compounds
| Compound | Target | Assay Format | IC50 (µM) | Reference |
| Amsacrine (m-AMSA) | Topoisomerase II | Not specified | ~8 | [3] |
| Etoposide | Topoisomerase II | Relaxation Assay | ~69.7 | [4] |
| Doxorubicin | Topoisomerase II | Not specified | ~607 | [5] |
Table 3: HTS Assay Quality Control Parameters
| Assay Type | Z'-Factor Range | Interpretation | Reference |
| FID Assay | 0.5 - 1.0 | Excellent assay quality | [6][7][8] |
| Topoisomerase II Relaxation | 0.5 - 1.0 | Excellent assay quality | [6][7][8] |
Experimental Protocols
Protocol 1: 384-Well Fluorescent Intercalator Displacement (FID) HTS Assay
Objective: To screen a compound library for potential DNA intercalators.
Materials:
-
Assay Plate: 384-well, black, flat-bottom plate
-
DNA: Calf Thymus DNA
-
Fluorescent Dye: Ethidium Bromide (EtBr) or SYBR Green I
-
Assay Buffer: Tris-HCl buffer (pH 7.4) with NaCl
-
Test Compounds: Library compounds dissolved in DMSO
-
Positive Control: Doxorubicin
-
Negative Control: DMSO
Procedure:
-
Prepare DNA-Dye Solution: In assay buffer, prepare a solution of Calf Thymus DNA and the fluorescent dye. The final concentration of DNA and dye should be optimized to give a robust signal-to-background ratio.
-
Dispense DNA-Dye Solution: Using a liquid handler, dispense 20 µL of the DNA-Dye solution into each well of the 384-well plate.
-
Compound Addition: Add 100 nL of test compounds, positive control (Doxorubicin), and negative control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader compatible with the chosen dye's excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls.
Protocol 2: 384-Well Topoisomerase II Relaxation HTS Assay
Objective: To screen a compound library for inhibitors of topoisomerase II.
Materials:
-
Assay Plate: 384-well plate
-
Enzyme: Human Topoisomerase IIα
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing KCl, MgCl2, DTT, and ATP
-
Test Compounds: Library compounds dissolved in DMSO
-
Positive Control: Etoposide or Amsacrine
-
Negative Control: DMSO
-
Detection Reagent: A fluorescent DNA-binding dye that preferentially binds to supercoiled DNA.
Procedure:
-
Compound Pre-incubation (Optional): Add 100 nL of test compounds, positive control, and negative control to the wells of the 384-well plate.
-
Enzyme Addition: Prepare a solution of Topoisomerase IIα in assay buffer and dispense 10 µL into each well.
-
Substrate Addition: Prepare a solution of supercoiled plasmid DNA in assay buffer and dispense 10 µL into each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Detection: Add a stop buffer/detection reagent containing the fluorescent dye.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the percent inhibition of topoisomerase II activity for each test compound.
Mandatory Visualizations
Caption: A generalized workflow for high-throughput screening assays.
Caption: Signaling pathway activated by Amsacrine-induced DNA damage.
Conclusion
Amsacrine serves as an invaluable tool in high-throughput screening for the discovery of novel anticancer agents. The detailed protocols and data presented herein provide a framework for the successful implementation of HTS campaigns targeting DNA intercalation and topoisomerase II inhibition. Rigorous assay validation, including the determination of the Z'-factor, is crucial for ensuring the quality and reliability of the screening data. The identification of new compounds with Amsacrine-like dual mechanisms of action holds significant promise for the development of next-generation cancer therapeutics.
References
- 1. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DNA topoisomerase II inhibitor amsacrine as a novel candidate adjuvant in a model of glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for Preparing Azacrin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin is a chemical compound with potential applications in various research fields, particularly in studies involving cell signaling and drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source |
| Chemical Name | 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline | [1] |
| CAS Number | 34957-04-5 | [1] |
| Molecular Formula | C₂₂H₂₉ClN₄O | [1] |
| Molecular Weight | 400.95 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Recommended Solvents and Storage
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]
-
Short-term Storage: Stock solutions can be stored at 0 - 4°C for days to weeks.[1]
-
Long-term Storage: For long-term storage (months to years), it is recommended to store aliquots at -20°C.[1]
To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a precise amount of this compound powder into the tube (e.g., 1 mg).
-
-
Calculating DMSO Volume:
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound (0.001 g) and a molecular weight of 400.95 g/mol :
-
Volume (L) = 0.001 g / (400.95 g/mol x 0.010 mol/L) = 0.0002494 L = 249.4 µL
-
-
Therefore, you will need approximately 249.4 µL of DMSO to dissolve 1 mg of this compound to make a 10 mM stock solution.
-
-
Dissolving this compound:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]
-
-
Sterilization:
-
DMSO stock solutions are considered sterile due to the nature of the solvent. No additional filtration is required.[2]
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the general procedure for diluting the this compound stock solution to working concentrations for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Serial Dilutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including a vehicle control (medium with the same percentage of DMSO but no this compound). The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]
-
-
Treating Cells:
-
For adherent cells, replace the existing medium with the medium containing the desired concentration of this compound.
-
For suspension cells, add the appropriate volume of the concentrated working solution to the cell suspension to achieve the final desired concentration.
-
Always include an untreated control group (cells in medium alone) and a vehicle control group.
-
Signaling Pathway and Mechanism of Action
While the specific signaling pathways targeted by this compound are not extensively documented, its structural similarity to other 9-aminoacridine (B1665356) derivatives suggests a potential mechanism of action involving the inhibition of key signaling pathways implicated in cancer cell growth and survival. One such pathway is the PI3K/AKT/mTOR pathway.[3] 9-aminoacridine derivatives have been shown to suppress the pro-survival AKT/mTOR pathway.[3]
Caption: Presumed inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell-based experiments.
Caption: Workflow for preparing this compound solutions for cellular experiments.
References
Application Notes and Protocols for Azacrin Treatment in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin is an acridine-based compound with demonstrated antimalarial properties. As a member of the acridine (B1665455) class of therapeutic agents, its mechanism of action is believed to be analogous to other quinoline (B57606) and acridine antimalarials, primarily involving the disruption of heme detoxification in Plasmodium falciparum. This document provides detailed application notes and protocols for the in vitro evaluation of this compound against asexual erythrocytic stages of P. falciparum. The methodologies described herein are foundational for determining the compound's potency, selectivity, and stage-specific activity, which are critical parameters in preclinical antimalarial drug development.
The provided protocols focus on the continuous in vitro culture of P. falciparum and the widely adopted SYBR Green I-based fluorescence assay for determining the 50% inhibitory concentration (IC50) of this compound.
Data Presentation: In Vitro Efficacy of Acridine Analogs against Plasmodium falciparum
| Compound Class | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference Compound | IC50 (nM) |
| 9-Aminoacridine (B1665356) Derivatives | 3D7 | CQS | 1.0 - 29.8 | Chloroquine | 7.0 - 21.0 |
| W2 | CQR | 1.0 - 17.8 | Chloroquine | 225.8 - 382.2 | |
| Dd2 | CQR | 131.0 | Chloroquine | 107.5 | |
| K1 | CQR | 7.20 - 14.34 | - | - |
Note: The IC50 values are presented as a range based on various structural modifications of the 9-aminoacridine scaffold and are intended for illustrative purposes.[1]
Proposed Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for this compound and other acridine-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[2]
-
Hemoglobin Digestion: The parasite ingests large amounts of host cell hemoglobin and digests it into amino acids in its acidic food vacuole.
-
Heme Release: This process releases toxic free heme (ferriprotoporphyrin IX).
-
Detoxification: To protect itself, the parasite polymerizes the heme into an inert, insoluble crystal called hemozoin (malaria pigment).
-
This compound Intervention: this compound, being a weak base, is thought to accumulate in the acidic food vacuole. It then binds to free heme, preventing its polymerization into hemozoin. This capping of the growing hemozoin crystal leads to the buildup of toxic free heme.[2]
-
Parasite Death: The accumulation of free heme leads to oxidative stress and membrane damage, ultimately resulting in parasite death.
Experimental Protocols
In Vitro Culture of Asexual Plasmodium falciparum
This protocol describes the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.[3][4]
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, W2)
-
Human erythrocytes (blood group O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 with L-glutamine and HEPES, supplemented with 0.5% Albumax II, 25 mM NaHCO3, and 50 µg/mL hypoxanthine.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Sterile culture flasks and plates
-
37°C incubator
Procedure:
-
Erythrocyte Preparation: Wash human erythrocytes three times in incomplete RPMI-1640 by centrifugation. Remove the buffy coat.
-
Culture Initiation/Maintenance: Initiate or maintain cultures in sterile flasks at a 5% hematocrit in CCM.
-
Incubation: Incubate the flasks at 37°C in a humidified, airtight chamber flushed with the gas mixture.
-
Medium Change: Change the medium daily to provide fresh nutrients and remove metabolic waste.
-
Parasitemia Monitoring: Monitor parasitemia daily by preparing a thin blood smear from the culture, staining with Giemsa, and examining under a microscope.
-
Sub-culturing: When parasitemia reaches 5-8%, dilute the culture with fresh, washed erythrocytes and CCM to maintain a parasitemia of 0.5-1%.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay determines the IC50 of this compound by measuring parasite DNA content as an indicator of parasite growth.[5][6][7]
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit in CCM)
-
This compound stock solution (in DMSO) and control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, flat-bottom microplates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound and control drugs in CCM in a separate 96-well plate. The final concentration of DMSO should not exceed 0.5%.
-
Plate Seeding: Add the diluted compounds to the 96-well black microplates. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
Parasite Addition: Add the synchronized parasite culture to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Incubation (Staining): Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence of the negative control wells.
-
Normalize the fluorescence values to the positive control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the in vitro assessment of this compound against P. falciparum. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for the progression of this compound in the antimalarial drug discovery pipeline. Further studies to confirm the precise mechanism of action and to evaluate the potential for resistance development are recommended as subsequent steps.
References
- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of 9-anilino-3,6-diaminoacridines active against a multidrug-resistant strain of the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine and acridinones: old and new structures with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro efficiency of 9-(N-cinnamoylbutyl)aminoacridines against blood- and liver-stage malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Azacrine Induces S and G2/M Cell Cycle Arrest
References
- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 2. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic action and cell cycle effects of ALGA, a peptidic derivative of the antileukemic drug amsacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Measuring Topoisomerase Inhibition by Azacrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrine is a synthetic acridine (B1665455) derivative with potential applications in cancer chemotherapy. Its planar polycyclic aromatic structure allows it to intercalate into DNA, a mechanism shared by several cytotoxic agents. Structurally related to the well-characterized topoisomerase II inhibitor amsacrine (B1665488), Azacrine is investigated for its potential to disrupt the function of topoisomerase enzymes, which are critical for managing DNA topology during essential cellular processes like replication, transcription, and chromosome segregation.[1][2] This document provides detailed protocols for measuring the inhibitory activity of Azacrine against topoisomerase I and topoisomerase II, enabling researchers to characterize its mechanism of action and potency.
Topoisomerases are classified into two main types. Topoisomerase I enzymes introduce transient single-strand breaks in DNA to relieve supercoiling, while topoisomerase II enzymes create transient double-strand breaks to resolve DNA tangles and catenanes.[3][4] Inhibitors of these enzymes can be categorized as either catalytic inhibitors, which prevent the enzyme from carrying out its function, or poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks and subsequent cell death.[2][3] Amsacrine, a close analog of Azacrine, is a known topoisomerase II poison, suggesting a similar mechanism for Azacrine.[1][3]
Mechanism of Action: Azacrine as a Putative Topoisomerase II Poison
Azacrine, like other acridine derivatives, is believed to exert its cytotoxic effects primarily through the inhibition of topoisomerase II.[5] The proposed mechanism involves a dual action:
-
DNA Intercalation: The planar acridine ring of Azacrine inserts itself between DNA base pairs. This intercalation distorts the DNA helix, which can interfere with the binding of DNA polymerases and transcription factors.[1]
-
Topoisomerase II Poisoning: Following intercalation, Azacrine is thought to stabilize the covalent complex formed between topoisomerase II and DNA during the catalytic cycle. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis.[2][3]
The following diagram illustrates the proposed mechanism of topoisomerase II poisoning by Azacrine.
Quantitative Data Summary
| Compound | Target Enzyme | Assay Type | IC50 / Inhibitory Concentration | Reference |
| Amsacrine (m-AMSA) | Topoisomerase IIα | DNA Cleavage | ~25 µM (induces cleavage) | [3] |
| 9-Aminoacridine | Topoisomerase IIα | Inhibition of m-AMSA induced DNA cleavage | ~21 µM | [3] |
| Ethidium Bromide | Topoisomerase IIα | Inhibition of m-AMSA induced DNA cleavage | ~7 µM | [3] |
| Acridine-Thiosemicarbazone Derivatives (DL-01, DL-07, DL-08) | Topoisomerase IIα | DNA Relaxation | 74-79% inhibition at 100 µM | [6][7] |
| Azatoxin | Topoisomerase II | DNA Strand Breaks | >10 µM | [8] |
| Amsacrine | Cytotoxicity (L1210 cells) | Cell Viability | - | [9] |
| Etoposide | Cytotoxicity (L1210 cells) | Cell Viability | More cytotoxic than Amsacrine | [9] |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of topoisomerase I will prevent this relaxation.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer
-
Azacrine (dissolved in a suitable solvent, e.g., DMSO)
-
Control inhibitor (e.g., Camptothecin)
-
5x Stop Buffer/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 5% SDS, 50% glycerol)
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture for each sample in a microcentrifuge tube.
-
2 µL 10x Topoisomerase I Reaction Buffer
-
1 µL Supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Variable volume of Azacrine or control inhibitor
-
Nuclease-free water to a final volume of 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to each reaction tube. The amount of enzyme should be predetermined to achieve complete relaxation of the DNA in the absence of an inhibitor.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain in 1x TAE buffer. Run a lane with supercoiled DNA alone as a negative control and a lane with relaxed DNA as a positive control.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each Azacrine concentration and calculate the IC50 value.
Topoisomerase II DNA Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by monitoring the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Active topoisomerase II releases the interlocked minicircles, which can then migrate into an agarose gel.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer
-
10x ATP Solution
-
Azacrine (dissolved in a suitable solvent, e.g., DMSO)
-
Control inhibitor (e.g., Etoposide or Amsacrine)
-
5x Stop Buffer/Loading Dye
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture for each sample in a microcentrifuge tube.
-
2 µL 10x Topoisomerase II Reaction Buffer
-
2 µL 10x ATP Solution
-
1 µL kDNA (e.g., 200 ng/µL)
-
Variable volume of Azacrine or control inhibitor
-
Nuclease-free water to a final volume of 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase II enzyme to each reaction tube. The amount of enzyme should be predetermined to achieve complete decatenation in the absence of an inhibitor.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain in 1x TAE buffer. Run kDNA substrate alone as a negative control and decatenated kDNA as a positive control.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel as distinct bands. Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition for each Azacrine concentration and calculate the IC50 value.
Conclusion
The provided protocols offer robust methods for evaluating the inhibitory effects of Azacrine on topoisomerase I and II. Given its structural similarity to amsacrine, it is hypothesized that Azacrine will primarily act as a topoisomerase II poison. The DNA decatenation assay is therefore a key experiment to confirm this activity and quantify its potency. While direct IC50 values for Azacrine are not currently available, a comparative analysis with related compounds such as amsacrine will provide valuable insights into its potential as a novel anticancer agent. Further studies are warranted to fully elucidate the detailed molecular interactions between Azacrine, DNA, and topoisomerase II.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the action of the topoisomerase II poison amsacrine by simple aniline derivatives: evidence for drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dual inhibition of topoisomerase II and tubulin polymerization by azatoxin, a novel cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of two etoposide-amsacrine conjugates: topoisomerase II and tubuline polymerization inhibition and relation to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azacitidine in Combination with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical efficacy, mechanisms of action, and relevant experimental protocols for evaluating Azacitidine in combination with other key chemotherapeutic agents. The information is intended to guide preclinical research and support the design of novel therapeutic strategies.
Azacitidine and Venetoclax
The combination of Azacitidine, a hypomethylating agent, and Venetoclax, a BCL-2 inhibitor, has emerged as a standard of care for certain hematologic malignancies, particularly Acute Myeloid Leukemia (AML) in patients ineligible for intensive chemotherapy.
Clinical Data Summary
The efficacy of the Azacitidine and Venetoclax combination has been demonstrated in several key clinical trials, most notably the VIALE-A (NCT02993523) trial.[1][2][3]
| Combination Therapy | Indication | Patient Population | Key Efficacy Endpoints | Common Grade ≥3 Adverse Events | Clinical Trial |
| Azacitidine + Venetoclax | Acute Myeloid Leukemia (AML) | Newly diagnosed, ineligible for intensive chemotherapy | Median Overall Survival: 14.7 months (vs. 9.6 months with Azacitidine alone)[3]Composite Complete Remission (CR/CRi): 66.4% (vs. 28.3% with Azacitidine alone)[3] | Thrombocytopenia (45%), Neutropenia (42%), Febrile Neutropenia (42%), Anemia (26%), Nausea (44% all grades)[3] | VIALE-A (Phase 3)[1][3] |
Mechanism of Action and Synergy
Azacitidine and Venetoclax exhibit a synergistic anti-leukemic effect through complementary mechanisms of action. Azacitidine, as a hypomethylating agent, induces global DNA hypomethylation, leading to the re-expression of silenced tumor suppressor genes. Additionally, preclinical studies have shown that Azacitidine can modulate the expression of BCL-2 family proteins, "priming" cancer cells for apoptosis. Specifically, Azacitidine has been shown to decrease the levels of the anti-apoptotic protein MCL-1, a known resistance factor to Venetoclax.
Venetoclax directly inhibits the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells and is crucial for their survival. By inhibiting BCL-2, Venetoclax unleashes the pro-apoptotic proteins BAK and BAX, triggering the intrinsic apoptotic pathway. The Azacitidine-mediated downregulation of MCL-1 further shifts the balance towards apoptosis, enhancing the efficacy of Venetoclax.
Azacitidine and Lenalidomide (B1683929)
The combination of Azacitidine with the immunomodulatory agent Lenalidomide has been investigated primarily in Myelodysplastic Syndromes (MDS), demonstrating promising activity.
Clinical Data Summary
Clinical trials have shown that the combination of Azacitidine and Lenalidomide can lead to high response rates in patients with higher-risk MDS.
| Combination Therapy | Indication | Patient Population | Key Efficacy Endpoints | Common Grade ≥3 Adverse Events | Clinical Trial |
| Azacitidine + Lenalidomide | Myelodysplastic Syndromes (MDS) | Higher-risk | Overall Response Rate (ORR): 72%[4][5][6]Complete Response (CR): 44%[4][5][6]Median Overall Survival (for CR patients): 37+ months[4][5][6] | Febrile Neutropenia (22%), Infection (11%), Cardiac events (11%), Pulmonary complications (11%)[6] | NCT00352001 (Phase 2)[4][5][6][7] |
Mechanism of Action and Synergy
The synergistic mechanism of Azacitidine and Lenalidomide is thought to be multifactorial. Azacitidine's hypomethylating activity can lead to the re-expression of genes that may sensitize cells to the effects of Lenalidomide. Lenalidomide has complex mechanisms of action, including direct cytotoxic effects on malignant cells, immunomodulatory effects through the enhancement of T-cell and NK-cell activity, and anti-angiogenic properties. It is hypothesized that Azacitidine-induced changes in the tumor microenvironment may enhance the immunomodulatory effects of Lenalidomide.[8][9][10][11][12]
Azacitidine and IDH Inhibitors (Ivosidenib/Enasidenib)
The combination of Azacitidine with inhibitors of mutant isocitrate dehydrogenase (IDH) 1 (Ivosidenib) and IDH2 (Enasidenib) has shown significant clinical benefit in AML patients harboring these specific mutations.
Clinical Data Summary
The AGILE trial (NCT03173248) for Ivosidenib and other studies for Enasidenib (B560146) have demonstrated the efficacy of these combinations.[13][14][15][16]
| Combination Therapy | Indication | Patient Population | Key Efficacy Endpoints | Common Grade ≥3 Adverse Events | Clinical Trial |
| Azacitidine + Ivosidenib (IDH1 inhibitor) | IDH1-mutant AML | Newly diagnosed, ineligible for intensive chemotherapy | Median Overall Survival: 24.0 months (vs. 7.9 months with Azacitidine alone)[13]Event-Free Survival (HR): 0.33[15] | Neutropenia, Thrombocytopenia, Anemia, Differentiation Syndrome (14% all grades), QT Prolongation[13][15] | AGILE (Phase 3)[13][14][15][16] |
| Azacitidine + Enasidenib (IDH2 inhibitor) | IDH2-mutant AML | Newly diagnosed, ineligible for intensive chemotherapy | Overall Response Rate (ORR): 74% (vs. 36% with Azacitidine alone)[17][18]Complete Remission (CR/CRi): 57%[17] | Neutropenia (37%), Thrombocytopenia (37%), Anemia (19%), Nausea (49% all grades)[18] | AG221-AML-005 (Phase 1b/2)[17][18][19][20][21] |
Mechanism of Action and Synergy
Mutations in IDH1 and IDH2 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits TET enzymes, leading to DNA hypermethylation and a block in hematopoietic differentiation. IDH inhibitors block the production of 2-HG, thereby promoting the differentiation of leukemic blasts. Azacitidine's hypomethylating activity is thought to synergize with IDH inhibitors by further reducing the hypermethylation state, creating a more permissive environment for cellular differentiation.
Azacitidine and Histone Deacetylase (HDAC) Inhibitors
The combination of Azacitidine with HDAC inhibitors has been explored in AML and MDS, based on the rationale of targeting two key epigenetic regulatory mechanisms.
Clinical Data Summary
Several phase 1 and 2 trials have evaluated the combination of Azacitidine with various HDAC inhibitors, with mixed but promising results in some patient populations.
| Combination Therapy | Indication | Patient Population | Key Efficacy Endpoints | Common Grade ≥3 Adverse Events | Clinical Trial |
| Azacitidine + Pracinostat | AML/MDS | Newly diagnosed AML, unfit for intensive chemotherapy | CR rate (Phase 2): 42%[22] | Myelosuppression, Fatigue, Gastrointestinal toxicities | Phase 2[22] |
| Azacitidine + Entinostat | AML | - | Did not show significant improvement over Azacitidine alone in a Phase 2 study.[22] | - | Phase 2[22] |
| Azacitidine + Valproic Acid | MDS/AML | - | Did not show improved outcomes compared to decitabine (B1684300) alone in a phase II study.[23] | Neurotoxicity (more common with the combination)[23] | Phase 2[23] |
| Azacitidine + Mocetinostat | MDS/AML | - | ORR (meta-analysis): 54%[24] | - | Meta-analysis[24] |
Mechanism of Action and Synergy
Both DNA methylation and histone deacetylation are key epigenetic mechanisms that lead to gene silencing. Azacitidine inhibits DNA methyltransferases, leading to DNA hypomethylation, while HDAC inhibitors block the removal of acetyl groups from histones. The combination of these two classes of drugs is thought to have a synergistic effect on the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[22][25]
Experimental Protocols
Protocol 1: Western Blotting for BCL-2 Family Proteins
This protocol is designed to assess changes in the expression of key apoptotic regulatory proteins, such as BCL-2, MCL-1, and NOXA, in response to treatment with Azacitidine and/or Venetoclax.
Materials:
-
Cell lines of interest (e.g., AML cell lines)
-
Complete cell culture medium
-
Azacitidine and Venetoclax
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BCL-2, anti-MCL-1, anti-NOXA, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with desired concentrations of Azacitidine, Venetoclax, or the combination for the indicated time points. Include a vehicle-treated control.
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer.[26]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[27]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[28]
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[29]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[30]
-
Incubate the membrane with the primary antibody (e.g., anti-BCL-2, anti-MCL-1, anti-NOXA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.[28]
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells from the treatment and control groups.
-
Centrifuge the cells at a low speed and discard the supernatant.
-
Wash the cells once with ice-cold PBS.[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[29]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Venetoclax + azacitidine in unfit patients with AML | VJHemOnc [vjhemonc.com]
- 3. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 study of the lenalidomide and azacitidine combination in patients with higher-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase 2 study of the lenalidomide and azacitidine combination in patients with higher-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. Azacitidine with or without lenalidomide in higher risk myelodysplastic syndrome & low blast acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of 5-azacitidine and Lenalidomide in Myelodysplastic Syndromes (MDS) or Acute Myelogenous Leukemia (AML) Myelodysplastic Syndromes | Clinical Research Trial Listing [centerwatch.com]
- 11. Phase I Combination Trial of Lenalidomide and Azacitidine in Patients With Higher-Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Phase II Study of Azacitidine Alone or in Combination With Lenalidomide or With Vorinostat in Higher-Risk Myelodysplastic Syndromes and Chronic Myelomonocytic Leukemia: North American Intergroup Study SWOG S1117 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. onclive.com [onclive.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. targetedonc.com [targetedonc.com]
- 17. ashpublications.org [ashpublications.org]
- 18. onclive.com [onclive.com]
- 19. Efficacy and safety of enasidenib and azacitidine combination in patients with IDH2 mutated acute myeloid leukemia and not eligible for intensive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Addition of Enasidenib to Azacitidine Improves Response versus Azacitidine Alone in Mutant IDH2 Newly Diagnosed Acute Myeloid Leukemia - The Oncology Pharmacist [theoncologypharmacist.com]
- 22. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancernetwork.com [cancernetwork.com]
- 24. ashpublications.org [ashpublications.org]
- 25. Clinical Utility of Azacitidine in the Management of Acute Myeloid Leukemia: Update on Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
- 27. biorxiv.org [biorxiv.org]
- 28. addgene.org [addgene.org]
- 29. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 30. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for Developing Azacitidine-Resistant Cell Lines
A Note on Terminology: The term "Azacrin" is not widely recognized in scientific literature as an anticancer agent. It is presumed that the intended agent is Azacitidine (also known as 5-azacytidine), a well-established chemotherapy drug used in the treatment of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1][2][3][4] This document will proceed under the assumption that Azacitidine is the compound of interest.
Introduction to Azacitidine and Drug Resistance
Azacitidine is a chemical analog of the nucleoside cytidine (B196190) and functions as a hypomethylating agent.[1][4] Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), leading to a reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.[5][6] At higher doses, Azacitidine can be incorporated into DNA and RNA, leading to cytotoxicity and cell death.[1][6]
Despite its efficacy, a significant challenge in the clinical use of Azacitidine is the development of drug resistance. Understanding the molecular mechanisms that drive this resistance is critical for developing strategies to overcome it and improve patient outcomes. The generation of Azacitidine-resistant cell lines in vitro is a fundamental first step in this area of research. These cell lines serve as invaluable models for investigating resistance mechanisms, identifying new therapeutic targets, and screening for novel compounds that can re-sensitize resistant cells to treatment.
Principles of Developing Drug-Resistant Cell Lines
The establishment of drug-resistant cell lines in a laboratory setting is typically achieved by exposing a cancer cell line to a specific drug over an extended period.[7][8][9] The most common method, and the one detailed in this protocol, is continuous exposure with dose escalation .[7][9] This method involves culturing cells in the continuous presence of the drug, with the concentration gradually increased as the cells adapt and become more resistant.[7][10] This process is thought to mimic the gradual development of resistance in patients undergoing chemotherapy.[9]
Experimental Protocols
This section provides detailed methodologies for generating and characterizing Azacitidine-resistant cell lines.
Materials and Equipment
-
Cell Line: A well-characterized cancer cell line of interest (e.g., MOLM-13, SKM-1, HL-60 for leukemia).[11][12]
-
Azacitidine: (e.g., Vidaza®).
-
Culture Medium: Appropriate for the selected cell line (e.g., RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Cell Culture Consumables: Culture flasks, plates (6-well, 96-well), serological pipettes, etc.
-
Reagents for Assays: MTT or WST-1 reagent, Trypan Blue, Annexin V-FITC/Propidium Iodide kit, DNA extraction kit.
-
Equipment: Biological safety cabinet, CO2 incubator, centrifuge, microscope, multi-well plate reader, flow cytometer.
Phase 1: Determination of Initial Drug Sensitivity (IC50)
Before inducing resistance, it is crucial to determine the baseline sensitivity of the parental cell line to Azacitidine. This is quantified by the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Dilution: Prepare a series of Azacitidine dilutions in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Drug Treatment: Add 100 µL of the diluted Azacitidine solutions to the appropriate wells. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Phase 2: Induction of Azacitidine Resistance
This phase involves the long-term culture of the parental cell line in the presence of gradually increasing concentrations of Azacitidine.[7][11]
Protocol:
-
Initial Exposure: Culture the parental cells in a flask with a starting concentration of Azacitidine equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Phase 1.
-
Monitoring and Passaging: Monitor the cells for growth and morphology. When the cells reach 80-90% confluency and exhibit a stable growth rate, passage them at the same drug concentration. This may take several passages.
-
Dose Escalation: Once the cells have adapted, increase the Azacitidine concentration by 1.5 to 2-fold.[13]
-
Repeat: Repeat the process of adaptation and dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
Cryopreservation: It is highly recommended to cryopreserve cells at each successful concentration step.[10]
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in a drug concentration that is 5-10 times the initial IC50 of the parental line.[9] The entire process can take several months.
Phase 3: Characterization of the Resistant Cell Line
Once a resistant cell line is established, it must be thoroughly characterized to confirm its phenotype and investigate the mechanisms of resistance.
3.4.1 Confirmation of Resistance (IC50 Re-determination)
-
Protocol: Repeat the IC50 determination protocol (as in section 3.2) for both the parental and the newly developed resistant cell line.
-
Data Presentation: The results should be presented in a table comparing the IC50 values. The fold-resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
3.4.2 Proliferation Assay
-
Protocol: Seed both parental and resistant cells at the same density in 6-well plates. Culture them in the presence and absence of Azacitidine (at the IC50 of the parental line). Count the cells at different time points (e.g., 24, 48, 72 hours).
-
Data Presentation: Present the growth curves and doubling times in a table.
3.4.3 Apoptosis Assay
-
Protocol: Treat both parental and resistant cells with Azacitidine (at the IC50 of the parental line) for 48 hours. Stain the cells with an Annexin V-FITC/Propidium Iodide kit and analyze by flow cytometry.
-
Data Presentation: Quantify the percentage of apoptotic cells (early and late) and present the data in a table.
3.4.4 Stability of Resistance
-
Protocol: Culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages).[9]
-
Analysis: Re-determine the IC50 for Azacitidine. If the IC50 remains high, the resistance phenotype is stable. If it decreases, the resistance is considered unstable.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Azacitidine Sensitivity in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (e.g., MOLM-13) | 0.5 | 1 |
| Resistant (e.g., MOLM-13/AZA-R) | 5.0 | 10 |
Table 2: Proliferation and Apoptosis in Parental and Resistant Cell Lines
| Cell Line | Doubling Time (hours) | % Apoptosis (after Azacitidine treatment) |
| Parental (e.g., MOLM-13) | 24 | 45% |
| Resistant (e.g., MOLM-13/AZA-R) | 26 | 10% |
Visualization of Workflows and Pathways
Diagrams are provided to visualize the experimental workflow and relevant biological pathways.
Caption: Experimental workflow for developing Azacitidine-resistant cell lines.
Caption: Azacitidine activation pathway and a key resistance mechanism.
Caption: Logical relationship of drug exposure and resistance emergence.
References
- 1. Azacitidine - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Azacitidine | Macmillan Cancer Support [macmillan.org.uk]
- 4. Azacitidine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 5. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 6. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Azacrin solubility issues in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Azacrine solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My Azacrine precipitated after I added it to my aqueous assay buffer. Why did this happen?
A1: Azacrine, like many acridine (B1665455) derivatives, is a complex organic molecule that is expected to have low solubility in aqueous solutions.[1][2] Precipitation upon dilution of a stock solution (likely in an organic solvent like DMSO) into an aqueous buffer is a common issue known as "solvent shock."[3] This occurs because the concentration of Azacrine exceeds its solubility limit in the final aqueous environment.[3]
Q2: What is the best solvent to prepare an Azacrine stock solution?
A2: For related acridine compounds like Amsacrine, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[4] It is a powerful solvent for many organic molecules intended for biological assays.[5]
Q3: How should I prepare and store the Azacrine stock solution to prevent solubility issues?
A3: To ensure the stability and integrity of your Azacrine stock solution, follow these steps:
-
Dissolution: Prepare a high-concentration stock solution in 100% anhydrous DMSO. Vortexing and gentle warming (to no more than 37°C) can aid dissolution.[6]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[7]
Q4: What is the recommended final concentration of the organic solvent (e.g., DMSO) in my assay?
A4: The final concentration of DMSO in your cell-based or biochemical assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and toxicity.[6]
Q5: Can I use sonication to redissolve precipitated Azacrine in my final assay buffer?
A5: Brief sonication in a water bath can help to disperse the compound and break down small precipitates.[6] However, if significant precipitation has occurred, it is indicative of the compound being above its solubility limit, and sonication may only provide a temporary solution.
Q6: How does the pH of the assay buffer affect Azacrine's solubility?
A6: The solubility of organic molecules can be pH-dependent.[3] For compounds with basic functional groups, solubility may increase in slightly acidic conditions. It is advisable to test the solubility of Azacrine in a small range of pH values around the physiological pH of your experiment, if your assay permits.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Azacrine Precipitation
If you observe precipitation, follow this systematic workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting Azacrine precipitation.
Data Presentation
Table 1: Solubility of a Structurally Related Acridine Derivative (Amsacrine) in Various Solvents
Note: This data is for Amsacrine and should be used as a general guide for Azacrine. Experimental determination of Azacrine's solubility is recommended.
| Solvent | Estimated Solubility (mg/mL) | Reference |
| DMSO | Soluble | [4] |
| Methanol | 2.9 - 3.2 | [8] |
| 95% Ethanol | 1.5 - 1.8 | [8] |
| Chloroform | 1.0 | [8] |
| Water | < 1.0 | [8] |
| pH 4 Buffer | < 1.0 | [8] |
| pH 9 Buffer | < 1.0 | [8] |
| 10% Ethanol | < 1.0 | [8] |
Experimental Protocols
Protocol 1: Preparation of Azacrine Stock Solution
-
Materials: Azacrine powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of Azacrine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of Azacrine Stock Solution into Aqueous Buffer
-
Materials: Prepared Azacrine stock solution, pre-warmed (37°C) aqueous assay buffer.
-
Procedure:
-
Pre-warm the aqueous assay buffer to 37°C.
-
While gently vortexing the pre-warmed buffer, add the required volume of the Azacrine stock solution drop-wise.
-
This gradual addition helps to avoid "solvent shock" and promotes better dispersion of the compound.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your assay.
-
Signaling Pathway
While the specific signaling pathway for Azacrine is not well-documented, related acridine derivatives like Amsacrine are known to act as DNA intercalators and topoisomerase II inhibitors, which ultimately leads to apoptosis.[9] The diagram below illustrates this general mechanism of action.
Caption: General mechanism of action for acridine-based topoisomerase II inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amsacrine CAS#: 51264-14-3 [m.chemicalbook.com]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Amsacrine? [synapse.patsnap.com]
Technical Support Center: Optimizing Azacrine Concentration for Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing "Azacrine" (Amsacrine and its derivatives) concentration for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is Azacrine and what is its primary mechanism of action?
"Azacrine" is a term that may refer to acridine (B1665455) derivatives, with Amsacrine (B1665488) being a prominent example. Amsacrine is an antineoplastic agent used in the treatment of various cancers, including acute lymphoblastic leukemia.[1][2] Its primary mechanism of action involves two key processes:
-
DNA Intercalation: The planar acridine ring of Amsacrine inserts itself between the base pairs of DNA, distorting the double helix structure. This interference inhibits essential cellular processes like DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: Amsacrine acts as a topoisomerase II poison. It stabilizes the transient complex formed between topoisomerase II and DNA, preventing the re-ligation of double-strand breaks. This leads to an accumulation of DNA damage and ultimately triggers programmed cell death (apoptosis).[1][3][4]
Another related acridine derivative is Quinacrine, which also exhibits anticancer properties through multiple mechanisms, including the activation of the p53 tumor suppressor pathway and simultaneous inhibition of the pro-survival NF-κB signaling pathway.[5][6]
Q2: What is a typical starting concentration range for Amsacrine or Quinacrine in in-vitro cytotoxicity assays?
The optimal concentration of acridine derivatives like Amsacrine and Quinacrine is highly dependent on the specific cell line, the duration of exposure, and the assay being used.
-
For Amsacrine: A concentration of 0.5 µM has been used for comparing cytotoxicity across different cancer cell lines.[7] The concentration required to achieve a 50% reduction in cell survival (IC50) is approximately 0.4 µM for both human and mouse bone marrow cells.[7]
-
For Quinacrine: A typical starting range for in-vitro experiments is between 0.5 µM and 20 µM.[5] However, IC50 values can vary significantly. For example, after 48 hours of exposure, IC50 values were around 15 µM for A549 lung cancer cells and 12 µM for NCI H520 cells.[5] In breast cancer cell lines, IC50 values were 7.5 µM for MCF-7 and 8.5 µM for MDA-MB-231 cells.[5]
It is always recommended to perform a dose-response experiment with a broad range of concentrations to determine the optimal working range for your specific experimental setup.
Q3: How do I select an appropriate cytotoxicity assay?
The choice of assay depends on the specific research question and available laboratory equipment. Commonly used assays include:
-
MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Titer Blue Assay: This is another viability assay that can be used to measure cytotoxicity.[8]
-
Clonogenic Survival Assay: This assay measures the ability of single cells to proliferate and form colonies, providing information on long-term cell survival.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low cytotoxicity observed even at high concentrations | The cell line may be resistant to the drug. The compound may have degraded. | Verify the drug's activity with a sensitive cell line. Check the storage conditions and age of the compound stock solution. Consider that resistance can be due to mutations in topoisomerase II or enhanced DNA repair capabilities.[1] |
| High cytotoxicity at very low concentrations | The cell line is highly sensitive. Calculation error in drug dilution. | Double-check all dilution calculations. Perform a wider range of dilutions to pinpoint the exact IC50. Some cell lines are inherently more sensitive to specific drugs.[5] |
| Inconsistent results across different experiments | Variations in cell passage number, confluency, or incubation time. | Use cells within a consistent range of passage numbers. Seed cells to reach a specific confluency at the time of treatment. Standardize all incubation times. |
Data Presentation
Table 1: IC50 Values of Amsacrine in Various Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| Human Bone Marrow | Amsacrine | ~0.4 | [7] |
| Mouse Bone Marrow | Amsacrine | ~0.4 | [7] |
| SKBr3 (Human Breast Cancer) | Amsacrine derivative | 0.2 | [10] |
Table 2: IC50 Values of Quinacrine in Various Cell Lines (48h exposure)
| Cell Line | IC50 (µM) | Reference |
| A549 (Non-small cell lung cancer) | ~15 | [5] |
| NCI H520 | ~12 | [5] |
| MCF-7 (Breast cancer) | 7.5 | [5] |
| MDA-MB-231 (Breast cancer) | 8.5 | [5] |
| Malignant Mesothelioma Cell Lines | 1.1 - 5.03 | [5] |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Amsacrine or Quinacrine in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated (vehicle control) and positive control (a known cytotoxic agent) wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Amsacrine's mechanism of action leading to apoptosis.
Caption: Multiple cytotoxic mechanisms of Quinacrine.
Caption: General workflow for a cytotoxicity assay.
References
- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 2. Amsacrine - Wikipedia [en.wikipedia.org]
- 3. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-Binding Anticancer Drugs: One Target, Two Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Azacrin Stability
This technical support center provides guidance on preventing the degradation of Azacrin and related aza-acridine compounds in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a term that may refer to a class of aza-acridine derivatives, which are investigated for their potential as anticancer agents. The stability of these compounds in solution is critical because degradation can lead to a loss of biological activity and the formation of impurities, potentially confounding experimental results. Aza-acridines can be susceptible to hydrolysis, particularly at the acridine (B1665455) core, a reaction influenced by the specific substitutions on the molecule.[1]
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: The stability of this compound and similar compounds in solution is influenced by several factors:
-
pH: Aza-acridine derivatives can be unstable in acidic conditions, where they may undergo hydrolysis.[2] The stability of a related compound, Azaserine, is significantly lower at acidic pH compared to neutral or slightly alkaline conditions.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4][5][6]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of photosensitive compounds.[6]
-
Solvent: The choice of solvent is crucial. While many aza-acridines are dissolved in organic solvents like DMSO for stock solutions, aqueous solutions used in experiments are more prone to hydrolysis.[1][7]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups.[6]
Q3: How should I prepare and store this compound stock solutions to maximize stability?
A3: To ensure the longevity of your this compound stock solutions, follow these recommendations:
-
Solvent Selection: For long-term storage, dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[8]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your experimental system, thereby reducing the final solvent concentration.[8]
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][8]
-
Storage Conditions: Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[2][3][8]
Q4: What is the recommended way to prepare working solutions of this compound for my experiments?
A4: It is highly recommended to prepare aqueous working solutions of this compound fresh on the day of use.[2][3] If using a stock solution in DMSO, dilute it to the final working concentration in your aqueous experimental buffer (e.g., PBS, cell culture medium) immediately before the experiment. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced effects on your cells or assay.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage at low temperatures. | The compound's solubility limit has been exceeded at the storage temperature. | Before use, allow the vial to equilibrate to room temperature for at least one hour and vortex gently to ensure complete dissolution.[2] If precipitation persists, consider preparing a less concentrated stock solution.[2] |
| Loss of biological activity in experiments. | The compound may have degraded in the aqueous working solution. | Prepare fresh working solutions for each experiment.[2][3] If the experiment is long, consider the stability of the compound under your specific experimental conditions (pH, temperature) and time frame. |
| Inconsistent experimental results. | This could be due to inconsistent concentrations from degraded stock solutions or the use of stock solutions that have undergone multiple freeze-thaw cycles. | Always use a fresh aliquot of the stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.[2][8] Double-check all dilution calculations.[2] |
| Appearance of unexpected peaks in HPLC analysis. | These may be degradation products or impurities from the original compound. | Check the certificate of analysis for the purity of your this compound. If the compound is pure, the extra peaks are likely degradation products. Assess the stability of your solution under the storage and handling conditions used.[2] |
Data on Aza-Compound Stability in Solution
The stability of aza-acridine derivatives can vary based on their specific chemical structure. The following table summarizes stability data for related aza-compounds, which can serve as a general guide for handling this compound solutions.
| Compound | Solvent/Buffer | pH | Temperature | Stability/Half-life |
| Azaserine | Aqueous | 3 | 25°C | Half-life of approximately 2.1 hours[3] |
| Azaserine | Aqueous | 7 | 25°C | Half-life of approximately 111 days[3] |
| Azaserine | Aqueous | 8 | 25°C | Most stable[3] |
| Azacitidine | Water for Injection | N/A | 2-8°C | Stable for up to 96 hours[9] |
| Azacitidine | Water for Injection | N/A | -20°C | Stable for up to 28 days[9] |
| General Recommendation for Bioactive Solutions | N/A | N/A | -20°C | Generally usable for up to one month[2] |
| General Recommendation for Bioactive Solutions | N/A | N/A | -80°C | Can be stable for up to 6 months[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.[8]
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution
This protocol provides a framework for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Preparation of Test Solution:
-
Prepare a working solution of this compound in the desired aqueous buffer at a known concentration (e.g., 100 µM).
-
Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the solution into several sterile microcentrifuge tubes, one for each time point.[2]
-
-
Incubation:
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).[2]
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.[2]
-
Immediately analyze the sample by HPLC to determine the concentration of the parent this compound compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and half-life of this compound under the tested conditions.
-
-
Visualizations
Caption: Hypothetical degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Azacrin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Azacrin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as Quinacrine (B1676205), is a derivative of 9-aminoacridine.[1] It has historically been used as an antimalarial agent.[1][2] In recent years, it has been repurposed as an anticancer agent due to its ability to induce apoptosis, regulate autophagy, and inhibit cancer cell growth by targeting multiple signaling pathways.[2][3]
Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the cause?
Immediate precipitation, often called "crashing out," occurs when a compound that is poorly soluble in aqueous solutions is transferred from a high-concentration organic solvent stock into the cell culture medium. This happens because the dilution of the organic solvent reduces its ability to keep the hydrophobic this compound molecules in solution, causing them to aggregate and precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.
Q4: What is the solubility of this compound in DMSO?
The solubility of this compound (quinacrine hydrochloride hydrate) in DMSO is approximately 5 mg/mL.[4][5]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5%, with many researchers aiming for a concentration of 0.1% or lower, particularly for sensitive cell lines or long-term experiments.[6][7] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.[8]
Troubleshooting Guide
Issue: this compound precipitates in my cell culture medium.
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your cell culture experiments.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a stepwise or serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Solvent Concentration in Stock | While a high concentration stock is useful, a very high concentration may lead to a larger volume of DMSO being added to the media. | If solubility allows, prepare a slightly less concentrated stock solution to minimize the volume of DMSO added to the culture. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required amount of this compound powder to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If solubility issues persist, gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium with minimal precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Perform a stepwise dilution. For example, first, create an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed media.
-
Gently mix the intermediate dilution.
-
Add the intermediate dilution to the final volume of the cell culture in your plate or flask.
-
When adding the this compound solution at any stage, add it dropwise to the center of the medium while gently swirling the vessel to ensure rapid and even distribution.
Data Presentation
Table 1: this compound (Quinacrine) Solubility
| Solvent | Solubility |
| DMSO | ~5 mg/mL[4][5] |
| Ethanol | ~30 mg/mL[4] |
| PBS (pH 7.2) | ~10 mg/mL[4] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration |
| Most cell lines | ≤ 0.5%[6] |
| Sensitive or primary cells | ≤ 0.1%[6] |
Mandatory Visualizations
Caption: A stepwise guide to preparing and using this compound in cell culture.
Caption: this compound's impact on key cancer-related signaling pathways.[9][10][11]
References
- 1. Anti-Cancer Stem Cells Potentiality of an Anti-Malarial Agent Quinacrine: An Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Quinacrine (hydrochloride hydrate) | Cayman Chemical | Biomol.de [biomol.com]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archbreastcancer.com [archbreastcancer.com]
- 10. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
Interpreting unexpected results in Azacrin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azacrine and related acridine (B1665455) derivatives. The information is designed to help interpret unexpected results and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Azacrine and related acridine compounds?
A1: Azacrine and its analogs, such as amsacrine, primarily function as antineoplastic agents through a dual mechanism. They act as DNA intercalators, inserting themselves between base pairs of the DNA double helix. This distortion of the DNA structure interferes with essential cellular processes like DNA replication and transcription.[1] Additionally, they are potent inhibitors of topoisomerase II, an enzyme crucial for relieving torsional strain in DNA during replication. By stabilizing the transient complex between topoisomerase II and DNA, these compounds lead to an accumulation of double-strand breaks, ultimately triggering apoptosis.[1]
Q2: What are the common off-target effects or toxicities observed with Azacrine-like compounds?
A2: The cytotoxic nature of Azacrine is not entirely specific to cancer cells; it can also affect normal, rapidly dividing cells.[1] Common toxic effects reported for the parent compound, amsacrine, include dose-related bone marrow suppression, mucositis, nausea, vomiting, cardiotoxicity, and liver dysfunction.[2] In some cases, phlebitis (inflammation of veins) has been a significant side effect, potentially hindering clinical application.[3][4]
Troubleshooting Guide for Unexpected Experimental Results
Issue 1: Higher-than-Expected Cell Viability or Apparent Drug Resistance
Possible Cause 1: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions of Azacrin in the recommended solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles.
-
Assess Stability in Media: The compound may be unstable in cell culture media over the course of a long experiment. Consider refreshing the media with a new compound at intermediate time points for long-term assays.
-
Light Sensitivity: Acridine compounds can be light-sensitive. Protect stock solutions and experimental plates from direct light.
-
Possible Cause 2: Cell Line-Specific Resistance Mechanisms
-
Troubleshooting Steps:
-
Check for Efflux Pump Expression: Some cell lines overexpress ATP-binding cassette (ABC) transporters, which can actively pump the drug out of the cell. Co-treatment with a known efflux pump inhibitor (e.g., verapamil) can help diagnose this issue.
-
Topoisomerase II Mutations: Resistance can arise from mutations in the topoisomerase II gene, preventing the drug from binding effectively.[1] Sequence the gene in your cell line if resistance is persistent.
-
Enhanced DNA Repair: The cell line may have upregulated DNA repair pathways that can counteract the DNA damage induced by Azacrine.
-
Possible Cause 3: Sub-optimal Experimental Conditions
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure that the cell seeding density is appropriate. Overly confluent cells may exhibit reduced proliferation and be less susceptible to cell cycle-dependent drugs.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to and sequester the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if experimentally viable.
-
Issue 2: Inconsistent Results Between Replicate Experiments
Possible Cause 1: Inaccurate Pipetting or Compound Dilution
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate all pipettes used for compound dilution and addition to plates.
-
Serial Dilution Technique: Ensure proper mixing at each step of a serial dilution to avoid concentration gradients.
-
Use a Master Mix: For treating multiple wells with the same condition, prepare a master mix of media and compound to reduce well-to-well variability.
-
Possible Cause 2: Edge Effects in Multi-well Plates
-
Troubleshooting Steps:
-
Plate Layout: Avoid using the outer wells of a multi-well plate for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Incubator Conditions: Ensure proper humidity and uniform temperature distribution within the incubator.
-
Issue 3: Unexpected Cellular Morphology or Phenotype
Possible Cause 1: Induction of Senescence instead of Apoptosis
-
Troubleshooting Steps:
-
Senescence-Associated β-Galactosidase Staining: Perform a β-galactosidase assay to test for cellular senescence.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. A G1 or G2/M arrest may indicate senescence or a different mechanism of action at the tested concentration.[5]
-
Possible Cause 2: Off-Target Effects on Other Signaling Pathways
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate other potential pathways affected by acridine compounds. For instance, some 9-aminoacridine (B1665356) derivatives have been shown to impact the PI3K/AKT/mTOR and NF-κB pathways.[6]
-
Literature Review: Search for literature on secondary or off-target effects of similar acridine-based compounds.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Azacrine in cell culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Topoisomerase II Inhibition Assay (In Vitro)
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, human topoisomerase II enzyme, and assay buffer.
-
Compound Addition: Add varying concentrations of Azacrine or a known inhibitor (e.g., etoposide) to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reaction at 37°C for the recommended time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose (B213101) gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the no-drug control.
Data Presentation
Table 1: Example IC50 Values of Acridine Analogs in Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Amsacrine | Leukemia (HL-60) | 0.5 |
| Amsacrine | Colon Cancer (HT-29) | 5.2 |
| Azacrine Analog X | Leukemia (HL-60) | 1.2 |
| Azacrine Analog X | Colon Cancer (HT-29) | 8.9 |
Note: These are example values and may not reflect actual experimental data.
Visualizations
Caption: Azacrine's dual mechanism targeting DNA and Topoisomerase II.
Caption: A logical workflow for troubleshooting high cell viability.
References
- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 2. Amsacrine evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated scientific data bases review on asulacrine and associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of amsacrine, an investigational antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Azacrin
Disclaimer: The information provided in this technical support center is intended for research purposes only. "Azacrin" is identified in historical literature as an antimalarial drug, and there is limited contemporary research on its mechanism of action and off-target effects. The following guidance is based on general principles of pharmacology and drug development for characterizing and mitigating off-target effects of small molecules. Researchers should exercise caution and validate all findings in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application?
This compound, chemically known as 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline (CAS 34957-04-5), is a compound historically investigated as an antimalarial agent.[1][2][3] Early studies in the 1950s demonstrated its schizonticidal activity against Plasmodium falciparum.[1] It is important to distinguish this compound from other similarly named compounds such as Azaserine, a glutamine antagonist with applications in cancer research, or Amsacrine, a topoisomerase II inhibitor.
Q2: What are the known off-target effects of this compound?
There is a significant lack of modern, publicly available data detailing the off-target effects of this compound. Like many small molecule inhibitors, particularly those with a quinoline (B57606) or acridine (B1665455) core, it has the potential to interact with unintended biological targets.[4][5] Potential off-target effects for such compounds can include interactions with various kinases, G-protein coupled receptors, or ion channels, as well as DNA intercalation.[6] However, specific off-target interactions for this compound have not been well-characterized in recent literature.
Q3: How can I begin to identify potential off-target effects of this compound in my experiments?
Identifying off-target effects for a lesser-known compound like this compound requires a systematic approach. Key strategies include:
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the intended target. Discrepancies may suggest off-target activity.
-
Target Knockout/Knockdown: Utilize techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If this compound still elicits a biological effect in these cells, it is likely due to off-target interactions.[6][7]
-
Broad-Spectrum Profiling: Employ commercially available services to screen this compound against a panel of common off-targets, such as a broad kinase panel. This can provide a preliminary map of unintended interactions.
-
Structural Analogs: Use a structurally similar but biologically inactive analog of this compound as a negative control. If this analog produces some of the same effects, it may indicate that these are non-specific or off-target actions.
Q4: What are some general strategies to minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for ensuring the validity of your experimental results. General strategies include:
-
Use the Lowest Effective Concentration: Perform a careful dose-response analysis to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Orthogonal Approaches: Confirm key findings using an alternative method that does not rely on a small molecule inhibitor. For example, use genetic methods like siRNA or shRNA to inhibit the target and observe if the phenotype is consistent with this compound treatment.
-
Cell Line Specificity: Be aware that on-target and off-target effects can vary significantly between different cell lines due to variations in protein expression and signaling network architecture.
-
Control Experiments: Meticulous use of controls, including vehicle-only controls and, if possible, inactive enantiomers or analogs, is essential to differentiate on-target from off-target effects.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High cellular toxicity observed at expected active concentrations. | 1. This compound concentration is too high. 2. Off-target effects are leading to cytotoxicity. 3. The cell line is particularly sensitive to the vehicle (e.g., DMSO). | 1. Perform a detailed dose-response curve to determine the IC50 for toxicity and use a concentration well below this for functional assays. 2. Investigate potential off-target liabilities using profiling screens or by testing the effect of this compound in cells lacking the primary target. 3. Run a vehicle-only toxicity curve to ensure the observed effects are not due to the solvent. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of this compound in stock solutions or experimental media. 2. Variability in cell culture conditions (e.g., cell density, passage number). 3. Inconsistent treatment times or concentrations. | 1. Prepare fresh this compound stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. 2. Standardize all cell culture parameters. Ensure consistent cell seeding density for all experiments. 3. Double-check all calculations and ensure precise and consistent application of the compound. |
| No observable on-target phenotype. | 1. The concentration of this compound is too low. 2. The primary target is not expressed or is not functionally important in the chosen cell line. 3. The assay used to measure the on-target effect is not sensitive enough. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Confirm the expression and functional relevance of the target protein in your cell line using techniques like Western blotting or qPCR. 3. Optimize your assay for sensitivity or consider an alternative, more direct measure of target engagement or downstream signaling. |
| Observed phenotype does not match the expected on-target effect. | 1. The predominant effect at the concentration used is due to one or more off-targets. 2. The understanding of the on-target pathway is incomplete. 3. The compound has a previously uncharacterized mechanism of action. | 1. Perform a rescue experiment: if possible, overexpress a resistant version of the target protein. If the phenotype is reversed, it confirms on-target action. 2. Use orthogonal methods (e.g., genetic perturbation of the target) to validate the expected phenotype. 3. Consider broader mechanistic studies, such as transcriptomics (RNA-seq) or proteomics, to gain an unbiased view of the cellular response to this compound. |
Experimental Protocols
Protocol 1: Determination of IC50 and Optimal Concentration using a Cell Viability Assay
Objective: To determine the concentration range of this compound that affects cell viability and to identify a sub-toxic concentration for use in functional assays.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting range might be from 100 µM down to 1 nM, with a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include at least triplicate wells for each condition.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then read the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle-only control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Conceptual Workflow for a Target Engagement Assay
Objective: To confirm that this compound interacts with its intended target within the cell at a given concentration.
Note: Since the specific molecular target of this compound is not well-defined in recent literature, this is a conceptual workflow that would need to be adapted to a specific, hypothesized target.
Example Scenario: Let's hypothesize this compound's on-target effect is the inhibition of a specific kinase.
Methodology:
-
Cell Treatment: Treat your cells with a range of this compound concentrations, including a vehicle control. A positive control inhibitor for the hypothesized kinase should also be included.
-
Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent steps.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody against the total protein of the downstream substrate and the target kinase itself to control for protein levels.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
-
Analysis: Quantify the band intensities. A successful on-target engagement would be indicated by a dose-dependent decrease in the phosphorylation of the downstream substrate, without a significant change in the total protein levels.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HUVEC | Cell Viability (MTT) | 72 | 5.2 |
| A549 (Lung Carcinoma) | Cell Viability (MTT) | 72 | 12.8 |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 72 | 8.9 |
Table 2: Sample Off-Target Kinase Profiling Report (Hypothetical Data)
This table illustrates how data from a commercial kinase profiling service might be presented. This compound would be tested at a fixed concentration (e.g., 10 µM) against a panel of kinases.
| Kinase Target | % Inhibition at 10 µM | On-Target/Off-Target |
| Hypothesized Target Kinase A | 95% | On-Target |
| Kinase B | 78% | Potential Off-Target |
| Kinase C | 55% | Potential Off-Target |
| Kinase D | 12% | Negligible |
| Kinase E | 5% | Negligible |
Visualizations
Caption: Workflow for characterizing and validating the on-target effects of this compound.
Caption: A generalized signaling pathway illustrating a potential mechanism of action.
Caption: Logical relationship between a common problem and its potential solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Long-Term Stability of Azacrin
For researchers, scientists, and drug development professionals utilizing Azacrin, maintaining its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
Q1: I noticed a change in the color of my solid this compound powder upon long-term storage. What could be the cause?
A1: A change in the color of solid this compound, often to a yellowish or brownish hue, can be an indicator of degradation. The most likely causes are exposure to light (photodegradation) or oxidation. The acridine (B1665455) core of this compound is susceptible to oxidation, which can lead to the formation of colored degradation products like acridone (B373769) derivatives.[1]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry place as recommended.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purity Check: If degradation is suspected, it is advisable to re-analyze the purity of the compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Q2: My this compound solution appears cloudy or has precipitated after being stored in the refrigerator. What should I do?
A2: Precipitation of this compound from a solution upon refrigeration is a common issue related to its solubility at lower temperatures. The choice of solvent and the concentration of the stock solution are critical factors.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a suitable solvent in which this compound has good solubility at the storage temperature.
-
Concentration Adjustment: If precipitation persists, consider preparing a less concentrated stock solution.
-
Re-dissolving: Before use, allow the vial to warm to room temperature and gently vortex to see if the precipitate re-dissolves. If it does not, it may indicate degradation, and the solution should be discarded.
-
Storage at -20°C or -80°C: For long-term storage of solutions, snap-freezing aliquots in liquid nitrogen and storing them at -80°C can prevent both degradation and precipitation issues. Avoid repeated freeze-thaw cycles.
Q3: I am concerned about the potential for hydrolysis of this compound in my aqueous experimental buffers. How can I mitigate this?
A3: The this compound structure contains functional groups that could be susceptible to hydrolysis, particularly under basic pH conditions.
Troubleshooting Steps:
-
pH Control: Whenever possible, maintain the pH of your aqueous solutions in the neutral to slightly acidic range to minimize the rate of hydrolysis.
-
Fresh Preparations: Prepare fresh working solutions of this compound in aqueous buffers immediately before each experiment.
-
Aprotic Solvents for Stock Solutions: Prepare high-concentration stock solutions in aprotic solvents like anhydrous DMSO and dilute into aqueous buffers just prior to use. This minimizes the time this compound is exposed to aqueous conditions.
Quantitative Data Summary
The stability of this compound is influenced by various environmental factors. The following table summarizes the recommended storage conditions to ensure its integrity over time.
| Parameter | Condition | Recommended Duration |
| Storage Temperature (Solid) | -20°C | Long-term (months to years) |
| 4°C | Short-term (days to weeks) | |
| Storage Temperature (Solution) | -80°C (aliquoted) | Up to 6 months |
| -20°C (aliquoted) | Up to 1 month | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Recommended for long-term solid storage |
| Light Exposure | Protected from light | Always |
| Humidity | Dry/Desiccated | Always |
Experimental Protocols
To assess the stability of your this compound samples and investigate potential degradation, a stability-indicating analytical method is crucial. The following is a detailed methodology for a forced degradation study coupled with RP-HPLC analysis, adapted from methods used for structurally related acridine compounds.
Protocol: Forced Degradation and Stability-Indicating RP-HPLC Analysis of this compound
Objective: To identify potential degradation products of this compound under various stress conditions and to establish a baseline for assessing its long-term stability.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
pH meter
Procedure:
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed powder for analysis.
-
Photodegradation: Expose a 0.1 mg/mL solution of this compound to direct sunlight for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis: Compare the chromatograms of the stressed samples with the control (unstressed) sample. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The ability of the method to separate the parent peak from all degradation product peaks confirms its stability-indicating nature.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical troubleshooting flow for common this compound stability issues.
References
Addressing autofluorescence issues with Azacrin
Welcome to the technical support center for Azacrin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this compound, with a particular focus on managing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a novel synthetic compound under investigation for its potential therapeutic effects. Its planar, heterocyclic structure allows it to intercalate with DNA and modulate the activity of key signaling pathways, such as the PI3K/AKT/mTOR pathway, making it a candidate for cancer research.[1][2] It is often used in cell-based assays to study cellular proliferation, apoptosis, and other key cellular processes.
Q2: We are observing high background fluorescence in our control (untreated) cells after this compound treatment. What could be the cause?
This is a known issue referred to as autofluorescence, where cells or tissues naturally emit fluorescence after excitation with light. This compound, due to its chemical structure, can exacerbate this phenomenon. Autofluorescence can originate from endogenous cellular components like NADH, flavins, and lipofuscin, or it can be induced by the experimental procedures themselves, such as fixation with aldehydes.[3][4][5][6]
Q3: How can I confirm that the signal I'm detecting is from my fluorescent probe and not from this compound-induced autofluorescence?
It is crucial to run proper controls. An essential control is a sample of cells treated with this compound but without your specific fluorescent labels (e.g., antibodies, dyes).[3][4] By comparing the fluorescence of this control to your fully stained sample, you can determine the contribution of this compound-induced autofluorescence to your total signal.
Troubleshooting Guides
Issue 1: High Autofluorescence in Fixed-Cell Imaging
You are performing immunofluorescence on cells treated with this compound and fixed with paraformaldehyde, and you observe high background fluorescence across multiple channels.
Caption: Troubleshooting workflow for this compound-induced autofluorescence.
Protocol 1: Optimization of Fixation
Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde (B144438) can react with cellular amines to generate fluorescent products, significantly contributing to autofluorescence.[3][6][7]
-
Reduce Fixation Time: Limit fixation with 4% paraformaldehyde to the shortest duration necessary to preserve cell morphology (e.g., 10-15 minutes at room temperature).
-
Alternative Fixatives: Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation, as these generally induce less autofluorescence.[4][5][6] Note that this may affect the antigenicity of some targets.
Protocol 2: Chemical Quenching of Autofluorescence
Several chemical treatments can help reduce autofluorescence after fixation.
-
Sodium Borohydride (B1222165) Treatment:
-
Sudan Black B Staining:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
After your final antibody incubation and washing steps, incubate the cells with the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash thoroughly with PBS to remove excess stain. Note that Sudan Black B can introduce some background in the far-red channel.[3]
-
| Mitigation Strategy | Target Signal (Arbitrary Units) | Background (Arbitrary Units) | Signal-to-Noise Ratio |
| Standard Fixation (4% PFA, 20 min) | 1500 | 800 | 1.88 |
| Reduced Fixation (4% PFA, 10 min) | 1450 | 550 | 2.64 |
| Methanol Fixation (-20°C, 10 min) | 1300 | 300 | 4.33 |
| PFA + Sodium Borohydride | 1400 | 400 | 3.50 |
| PFA + Sudan Black B | 1350 | 350 | 3.86 |
Table 1. Comparison of different fixation and quenching methods on signal and background fluorescence in this compound-treated cells.
Issue 2: Autofluorescence in Live-Cell Imaging
You are performing live-cell imaging with a fluorescent reporter after treating cells with this compound and are struggling to distinguish the specific signal from the background haze.
-
Optimize Imaging Media: Standard cell culture media often contain components like phenol (B47542) red and fetal bovine serum (FBS) that are fluorescent.[4] Switch to a phenol red-free and, if possible, a serum-free imaging medium during the experiment.
-
Select Appropriate Fluorophores: Autofluorescence is often most prominent in the blue and green regions of the spectrum.[3][4] Whenever possible, use fluorescent probes that excite and emit in the red or far-red wavelengths (e.g., those with emission >600 nm), as endogenous autofluorescence is typically lower in this range.[3][6]
-
Use Brighter Fluorophores: Employing brighter fluorophores can increase the signal-to-background ratio, making it easier to distinguish your signal of interest.[5]
-
Time-Gated Imaging: If available, time-gated confocal or fluorescence lifetime imaging microscopy (FLIM) can be used. This compound-induced autofluorescence typically has a short fluorescence lifetime. By using a probe with a long lifetime and collecting the signal after a delay from the excitation pulse, the short-lived autofluorescence can be effectively filtered out.[9]
| Fluorophore Class | Excitation (nm) | Emission (nm) | Autofluorescence Overlap | Recommendation |
| Blue Dyes (e.g., DAPI) | ~358 | ~461 | High | Use sparingly; consider alternatives if quantitative analysis is needed. |
| Green Dyes (e.g., FITC, GFP) | ~488 | ~520 | High | Prone to significant overlap. Use red-shifted alternatives if possible. |
| Red Dyes (e.g., Alexa Fluor 594) | ~590 | ~617 | Moderate | Good alternative to green fluorophores. |
| Far-Red Dyes (e.g., Alexa Fluor 647) | ~650 | ~668 | Low | Highly Recommended for minimizing autofluorescence issues.[3][4] |
Table 2. General guidance for fluorophore selection in the presence of this compound.
Potential Signaling Pathway Involvement
Based on structurally related compounds, this compound is hypothesized to influence the PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation. Understanding this can be crucial for interpreting experimental results.[1]
Caption: Hypothesized inhibitory action of this compound on the PI3K/AKT/mTOR pathway.
References
- 1. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Azacrine Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Azacrine treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Azacrine?
Azacrine is an intercalating agent that inhibits topoisomerase II. By stabilizing the topoisomerase II-DNA complex, it leads to the accumulation of double-strand breaks in DNA. This disruption of DNA replication and repair processes ultimately triggers apoptosis in rapidly dividing cells.
Q2: Why is optimizing the incubation time for Azacrine treatment so important?
Optimizing the incubation time is critical for obtaining accurate and reproducible results.[1] An insufficient incubation period can underestimate the potency of Azacrine, leading to a higher IC50 value.[1] Conversely, an overly long incubation might induce secondary effects, such as off-target toxicity or the activation of compensatory signaling pathways, which can confound the experimental outcome.[1]
Q3: What is a good starting point for a time-course experiment with Azacrine?
The ideal starting point for a time-course experiment depends on the biological endpoint being measured. For assessing proximal signaling events like the phosphorylation of downstream targets, shorter incubation times are generally sufficient. For cellular endpoints such as changes in gene expression, cell viability, or apoptosis, longer incubation times are typically required.[1] A suggested range for initial experiments is provided in the table below.
Q4: How does the concentration of Azacrine influence the optimal incubation time?
The rate of target engagement and the subsequent biological effect are dependent on both the concentration of Azacrine and the incubation time.[1] At higher concentrations, the desired effect may be observed at earlier time points. It is advisable to perform time-course experiments at a concentration around the expected IC50 value to determine the optimal incubation period for your specific cell line and experimental conditions.[1]
Q5: Should the cell culture medium be changed during a long incubation period with Azacrine?
For incubation times extending beyond 48 hours, it is good practice to refresh the medium containing Azacrine. This helps to ensure that the concentration of the drug remains stable and that nutrient depletion or waste accumulation in the medium does not adversely affect the cells and confound the experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or variability in drug concentration. | Ensure a homogenous single-cell suspension before seeding. Consider not using the outer wells of the plate. Prepare fresh drug dilutions for each experiment. | [2] |
| No observable effect of Azacrine treatment | Incubation time is too short. Drug concentration is too low. The cell line is resistant to Azacrine. The drug has degraded. | Perform a time-course experiment with longer incubation times. Conduct a dose-response experiment to determine the effective concentration range. Use a positive control cell line known to be sensitive to Azacrine. Prepare fresh drug dilutions and store the stock solution properly. | [1][3] |
| High levels of cell death across all concentrations, including low ones | Incubation time is too long. Solvent toxicity. The cell line is extremely sensitive. | Reduce the maximum incubation time and test earlier time points. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically ≤ 0.1%). Use a lower range of Azacrine concentrations. | [1][4] |
| IC50 value is significantly higher than expected | Insufficient incubation time. | Increase the incubation time to allow for the full effect of the drug to manifest. | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Seeding: Plate cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Cell Viability Assay: At 24, 48, and 72 hours post-seeding, perform a cell viability assay (e.g., MTS or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot cell number (or relative fluorescence/luminescence) against time for each seeding density. The optimal seeding density will be one that allows for logarithmic growth throughout the planned duration of the drug treatment experiment.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate cells in multiple 96-well plates at the predetermined optimal density and allow them to adhere for 18-24 hours.
-
Drug Preparation: Prepare a serial dilution of Azacrine in a complete culture medium. A vehicle-only control (e.g., 0.1% DMSO in medium) should also be prepared.[1]
-
Drug Treatment: Treat the cells with a concentration of Azacrine around the expected IC50 value.
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for different durations (e.g., 24, 48, and 72 hours).[1]
-
Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay.
-
Data Analysis: Normalize the data to the vehicle-only controls for each time point to calculate the percent viability. Plot the percent viability against the incubation time to determine the optimal duration for the desired effect.
Data Presentation
Table 1: Recommended Starting Incubation Times for Azacrine Treatment
| Assay Type | Suggested Incubation Time Range | Citation |
| Signaling Assays (e.g., Western Blot for phospho-proteins) | 1, 2, 4, 8, and 24 hours | [1] |
| Cell Viability/Proliferation Assays | 24, 48, and 72 hours | [1] |
| Apoptosis Assays | 24, 48, and 72 hours | [1] |
Visualizations
Caption: Azacrine's mechanism of action leading to apoptosis.
Caption: Workflow for optimizing Azacrine incubation time.
Caption: A logical approach to troubleshooting common issues.
References
Troubleshooting low efficacy of Azacrin in vitro
Welcome to the Azacrin Technical Support Center. This resource provides troubleshooting guides and answers to frequently asked questions regarding the in vitro use of this compound, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that targets the p110 catalytic subunit of Class I Phosphoinositide 3-kinases (PI3K).[1] By blocking the kinase activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action inhibits the downstream activation of key signaling proteins, including Akt and mTOR, which are crucial for cell proliferation, growth, and survival.[2][3] Inhibition of this pathway in cancer cells can lead to cell cycle arrest and apoptosis.[4]
Q2: How should I dissolve and store this compound?
A2: this compound powder is stable at -20°C. For experimental use, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[5] This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[5] Immediately before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Note that high concentrations of DMSO can be toxic to cells; it is crucial to ensure the final DMSO concentration in your assay does not exceed 0.5% and that a vehicle control (media with the same percentage of DMSO) is included in all experiments.
Q3: I am not observing the expected decrease in cell viability. What are the possible causes?
A3: Low efficacy in cell viability assays can stem from several factors:
-
Drug Concentration and Incubation Time: The optimal concentration and duration of treatment are cell-line specific.[6] We recommend performing a dose-response and time-course experiment to determine the IC50 value for your specific cell line (see Table 1 for examples).
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K inhibitors. This can be due to mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activation of bypass signaling pathways that circumvent the PI3K/Akt axis.[7][8]
-
Improper Drug Handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[9] Ensure you are using a fresh aliquot of the stock solution.
-
Assay Conditions: Cell seeding density, media components, and serum concentration can all influence drug activity.[6][10] High serum levels, for instance, can sometimes interfere with the activity of kinase inhibitors.[11]
Q4: My Western blot does not show a decrease in phosphorylated Akt (p-Akt). Why?
A4: A lack of change in p-Akt levels is a direct indicator that the pathway is not being inhibited. Consider the following:
-
Time Point: The inhibition of Akt phosphorylation can be a rapid event. You may need to perform a time-course experiment at earlier time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to capture the maximal inhibitory effect.
-
Drug Concentration: The concentration of this compound may be too low to achieve significant target inhibition. Try increasing the concentration based on your dose-response curve.
-
Cellular Health: Ensure cells were healthy and in the logarithmic growth phase at the time of treatment.[12] Stressed or overly confluent cells can exhibit altered signaling.
-
Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes trigger feedback mechanisms that reactivate upstream signaling.[13]
-
Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies for Western blotting.
Troubleshooting Workflow
If you are experiencing low efficacy, follow this systematic troubleshooting workflow to identify the potential issue.
Figure 1. A step-by-step workflow for troubleshooting low this compound efficacy.
Quantitative Data Summary
The following table provides reference data for this compound activity in common cancer cell lines. These values should be used as a guideline for experimental design.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (48 hr) | Expected p-Akt Inhibition (1µM, 4hr) |
| MCF-7 | Breast | E545K (Mutant) | Wild-Type | 0.8 µM | > 80% |
| PC-3 | Prostate | Wild-Type | Null | 1.2 µM | > 75% |
| A549 | Lung | Wild-Type | Wild-Type | 15.6 µM | < 30% |
| U87 MG | Glioblastoma | Wild-Type | Null | 0.5 µM | > 90% |
Table 1. Comparative efficacy of this compound across various cancer cell lines characterized by different PIK3CA and PTEN mutational statuses. IC50 values were determined using a standard cell viability assay after 48 hours of treatment.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for p-Akt (Ser473)
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-Akt levels to total Akt and the loading control.
Visualizations
This compound Mechanism of Action
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 8. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Azacrin
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Azacrin Technical Support Center. This resource is designed to provide comprehensive guidance on addressing batch-to-batch variability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you resolve specific issues you may encounter during your experiments, ensuring the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 values of this compound between different batches. What are the likely causes?
A1: Batch-to-batch variability in IC50 values is a common challenge that can often be attributed to several factors. These include minor differences in the purity profile, the presence of residual solvents or salts, and variations in the physical properties of the solid compound (e.g., crystal form, particle size) between batches. It is also crucial to ensure consistency in experimental conditions, as factors such as cell passage number and reagent sources can contribute to variability.[1][2][3]
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: The most reliable methods for confirming the identity and purity of a new batch of this compound are analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation based on molecular weight.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure.
Q3: Our latest batch of this compound shows lower solubility in our assay buffer compared to previous batches. What could be the reason?
A3: Differences in solubility can arise from variations in the physical properties of the compound between batches, such as its crystalline form (polymorphism) or the presence of different salt forms. A supplier's technical data sheet may indicate that batch-specific molecular weights can vary due to hydration, which affects the solvent volumes required for stock solutions.[6] We recommend preparing a fresh stock solution and visually inspecting for any precipitation. Gentle warming or sonication can aid in dissolution, but care should be taken to avoid degradation.
Q4: We suspect our current batch of this compound is degrading upon storage. How can we assess its stability?
A4: To assess the stability of your this compound batch, you can perform a time-course experiment. Prepare a stock solution and store it under your typical experimental conditions. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze its purity by HPLC. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. Proper storage, as recommended by the supplier (typically dry, dark, and at low temperatures), is crucial to minimize degradation.[6]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Activity (IC50 Variability)
You may observe that different batches of this compound exhibit varying potencies in your cell-based assays. The following table provides hypothetical data illustrating this issue, followed by a troubleshooting workflow.
Table 1: Hypothetical IC50 Values of Different this compound Batches in A549 Lung Carcinoma Cells
| Batch Number | Date of Purchase | Purity (by HPLC) | IC50 (µM) |
| AZ-001 | January 2024 | 99.2% | 2.5 |
| AZ-002 | June 2024 | 98.5% | 7.8 |
| AZ-003 | November 2024 | 99.5% | 2.3 |
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Peaks in HPLC Analysis of a New this compound Batch
Upon routine quality control, you may find additional peaks in the HPLC chromatogram of a new batch of this compound that were not present in previous batches.
Table 2: Hypothetical Purity Analysis of this compound Batches by HPLC
| Batch Number | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 Retention Time (min) | Impurity 1 Area (%) |
| AZ-001 (Ref) | 5.2 | 99.2 | - | - |
| AZ-004 | 5.2 | 95.8 | 4.8 | 3.5 |
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Mechanism of Action of this compound
This compound is an acridine (B1665455) derivative. Compounds of this class are known to exert their cytotoxic effects primarily through two main mechanisms: DNA intercalation and inhibition of topoisomerase II.[7][8][9]
-
DNA Intercalation: The planar aromatic ring system of this compound allows it to insert itself between the base pairs of the DNA double helix.[7] This disrupts the normal structure of DNA, leading to a cascade of cellular events that can inhibit DNA replication and transcription.[7]
-
Topoisomerase II Inhibition: this compound can stabilize the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[9][10] This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[10]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
Objective: To determine the purity of a batch of this compound using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 20 µg/mL in the mobile phase (50:50 Water:Acetonitrile).
-
Data Analysis: Calculate the area of the main peak as a percentage of the total peak area in the chromatogram to determine purity.[4][11][12][13][14]
Protocol 2: Identity Confirmation of this compound by LC-MS
Objective: To confirm the identity of a batch of this compound by verifying its molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Instrumentation: HPLC system coupled to a mass spectrometer.
-
HPLC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL in the mobile phase.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical molecular weight of this compound (C22H29ClN4O, MW: 400.95).[5][15][16][17][18] The expected [M+H]+ ion would be approximately m/z 401.2.
Protocol 3: Assessment of Anti-proliferative Activity (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., A549) in appropriate media and conditions. Ensure cells are in the exponential growth phase and within a low passage number range.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Assay: Use a standard cell viability assay, such as the MTT assay.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. clyte.tech [clyte.tech]
How to avoid contamination in Azacrin experiments
Welcome to the technical support center for Azacrin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a biochemical compound used in research.[1] While specific research on this compound's mechanism is not widely published, it is structurally related to other antineoplastic agents like Amsacrine, which functions as a topoisomerase II inhibitor and a DNA intercalator.[2] This dual mechanism leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[2] Given the structural similarities, it is plausible that this compound may have a similar mode of action.
Q2: What are the common sources of contamination in cell culture experiments involving this compound?
Contamination in cell culture experiments, including those with this compound, can be broadly categorized into biological and chemical contaminants.
-
Biological Contaminants: The most common sources include bacteria, mycoplasma, fungi (yeast and molds), and viruses.[3][4][5][6] Cross-contamination from other cell lines is also a significant risk.[3] These contaminants can be introduced through poor aseptic technique, contaminated reagents or media, and unclean laboratory equipment.[3][4]
-
Chemical Contaminants: These can arise from impurities in media, sera, or water, as well as leachables from plasticware or improper storage of this compound itself.[7] Endotoxins from gram-negative bacteria are another common chemical contaminant.[7]
Q3: How can I detect contamination in my this compound cell cultures?
Detection methods vary depending on the type of contaminant:
-
Bacteria and Fungi: Often visible by light microscopy.[6] Signs include a sudden change in the medium's pH (indicated by a color change), turbidity (cloudiness), and the appearance of small, motile objects (bacteria) or filamentous structures (fungi).[4][6]
-
Mycoplasma: This is a more insidious contaminant as it is not visible by standard microscopy and does not typically cause turbidity.[4][8] The most reliable detection methods are PCR-based assays, DNA staining (e.g., with DAPI or Hoechst), and microbiological culture on specific agar (B569324) plates.[8][9]
-
Chemical Contamination: This is often difficult to detect directly. Its presence may be inferred from unexpected changes in cell morphology, growth rates, or experimental results that are not reproducible.
Q4: What are the best practices for storing this compound to prevent degradation?
Proper storage is crucial to maintain the stability and potency of this compound. For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0-4°C.[1] For long-term storage (months to years), it should be stored at -20°C.[1] It is shipped as a non-hazardous chemical at ambient temperature and is stable for a few weeks during ordinary shipping.[1]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound experiments.
Troubleshooting Unexpected Experimental Results
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Chemical degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -20°C or below. |
| Mycoplasma contamination | Regularly test all cell cultures for mycoplasma using a sensitive method like PCR.[9] Quarantine and test all new cell lines before introducing them into the main lab.[10] | |
| Cross-contamination with another cell line | Handle only one cell line at a time in the biological safety cabinet.[3] Clearly label all flasks and plates. | |
| Loss of this compound Efficacy | Improper storage leading to degradation | Ensure this compound is stored under the recommended conditions (dry, dark, at 0-4°C for short-term or -20°C for long-term).[1] |
| pH instability in the medium | Check the pH of your culture medium after adding this compound. Some compounds can alter the pH, affecting both the cells and the compound's stability. | |
| High background or false positives in high-throughput screens (HTS) | Assay drift due to reagent degradation | Prepare fresh reagents for each HTS run. Monitor temperature and reagent stability throughout the experiment.[11] |
| Autofluorescence of this compound | Run a control plate with this compound but without cells to check for autofluorescence at the detection wavelength. |
Troubleshooting Contamination Events
| Contamination Type | Identification | Immediate Action | Prevention |
| Bacterial | Cloudy medium, rapid drop in pH (yellow color), visible motile rods or cocci under a microscope.[5][6] | Immediately discard all contaminated cultures. Decontaminate the incubator and biological safety cabinet. | Strictly adhere to aseptic techniques. Use sterile reagents and media. Regularly clean and disinfect all work surfaces.[3] |
| Fungal (Yeast/Mold) | Turbidity, filamentous structures (mold) or budding particles (yeast) visible under a microscope, potential pH change (can be acidic or alkaline).[5][6] | Discard contaminated cultures. Thoroughly clean and disinfect the incubator and all affected equipment. | Filter all media and solutions through a 0.22 µm filter. Ensure the lab environment is clean and has good air filtration. |
| Mycoplasma | No visible signs. May cause subtle changes in cell growth, morphology, or metabolism.[4][8] Detected by PCR, DNA staining, or specific culture.[9] | Isolate and discard all positive cultures. If the cell line is irreplaceable, treat with specific anti-mycoplasma antibiotics, though elimination is not always successful.[10] | Routinely screen all cell cultures (e.g., monthly).[10] Quarantine and test new cell lines. Use dedicated media and reagents for each cell line. |
Experimental Protocols
Protocol: Aseptic Handling of this compound and Cell Cultures
-
Preparation: Before starting, ensure the biological safety cabinet is running for at least 15 minutes. Spray the interior surfaces and all items entering the cabinet with 70% ethanol.
-
Personal Protective Equipment (PPE): Always wear a clean lab coat, gloves, and safety glasses.[12][13]
-
Handling Reagents: Use sterile pipettes and tips. Never mouth pipette. Open bottles and flasks for the minimum time necessary.
-
Working with Cell Cultures: Handle only one cell line at a time to prevent cross-contamination.[3]
-
Adding this compound to Cultures: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) under sterile conditions. Dilute the stock solution to the final working concentration in sterile culture medium before adding it to the cells.
-
Incubation: After treating cells with this compound, return plates or flasks to a clean, dedicated incubator.
-
Cleanup: After work is complete, disinfect the work surface again. Dispose of all contaminated waste according to your institution's guidelines.
Protocol: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your kit.
-
Sample Collection: Collect 1-2 mL of spent culture medium from a 2-3 day old culture. Centrifuge at 200 x g for 5 minutes to pellet the cells, then transfer the supernatant to a new tube.
-
Sample Preparation: Centrifuge the supernatant at 13,000 x g for 10 minutes to pellet any mycoplasma. Discard the supernatant and resuspend the pellet in the buffer provided in the PCR kit.
-
DNA Extraction: Perform DNA extraction on the resuspended pellet according to the kit's protocol. This step lyses the mycoplasma and releases their DNA.
-
PCR Amplification: Set up the PCR reaction by combining the extracted DNA with the PCR master mix, which contains primers specific for mycoplasma 16S rRNA, nucleotides, and polymerase.[9] Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the correct size indicates mycoplasma contamination.
Visualizations
Caption: A logical workflow for monitoring and responding to potential contamination events in cell culture.
Caption: A streamlined experimental workflow for the proper handling and use of this compound in cell-based assays.
References
- 1. medkoo.com [medkoo.com]
- 2. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Contamination [qiagen.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. goldbio.com [goldbio.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. benchchem.com [benchchem.com]
- 12. crystalgen.com [crystalgen.com]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Technical Support Center: Azacitidine-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Azacitidine-based assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Azacitidine?
A1: Azacitidine is a chemical analog of the nucleoside cytidine. Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs). By incorporating into DNA and RNA, it traps DNMTs, leading to their degradation and subsequent hypomethylation of DNA. This process can reactivate tumor suppressor genes that were silenced by hypermethylation, a common occurrence in cancer cells.[1][2] At high doses, Azacitidine also exhibits direct cytotoxicity to abnormal hematopoietic cells in the bone marrow.[3]
Q2: What are the key considerations for preparing Azacitidine for in vitro assays?
A2: Azacitidine is sensitive to water and can degrade into N-formyl azacitidine.[4] Therefore, it is crucial to use anhydrous solvents for initial stock solution preparation and to minimize exposure to aqueous environments until the final dilution in cell culture media. Reconstituted solutions have a short half-life and should be prepared fresh for each experiment. For subcutaneous injections in clinical settings, reconstituted Azacitidine should be used within 8 hours if refrigerated and within 45 minutes if kept at room temperature.[5]
Q3: How should I store DNA samples intended for methylation analysis?
A3: Proper storage of DNA is critical to prevent degradation. For long-term storage, freezing at -20°C or -80°C is recommended. It is important to avoid repeated freeze-thaw cycles, as this can lead to DNA degradation and may impact methylation analysis.[6]
Troubleshooting Guides
DNA Extraction and Bisulfite Conversion
Q: I am getting low DNA yield from my samples. What could be the cause?
A:
-
Insufficient Lysis: Ensure complete cell lysis by following the recommended protocol for your sample type. For tissues, mechanical disruption or grinding in liquid nitrogen may be necessary.[7]
-
Incorrect Sample Amount: Using too much starting material, especially from DNA-rich tissues like the spleen or liver, can clog the purification column and reduce yield.[7]
-
Improper Storage: If samples were not stored correctly, nucleases may have degraded the DNA.[8]
Q: My bisulfite conversion seems incomplete. How can I troubleshoot this?
A:
-
DNA Purity: Ensure your DNA is pure before conversion. Contaminants can interfere with the bisulfite reaction.[3]
-
Fresh Reagents: Use freshly prepared or properly stored bisulfite reagents for optimal conversion efficiency.[6]
-
Reaction Conditions: Optimize the temperature and incubation time for your specific DNA input.[6]
-
Primer Design: Ensure your PCR primers are designed for bisulfite-converted DNA, excluding CpG sites in the primer sequence to avoid methylation-status-dependent amplification bias.[9]
Equipment Calibration and Assay-Specific Issues
Q: I am observing inconsistent results in my HPLC quantification of Azacitidine. What should I check?
A:
-
Calibration Curve: Ensure your calibration curve is linear and covers the expected concentration range of your samples. A typical range for Azacitidine is 25 to 125 µg/mL.[1]
-
Mobile Phase Preparation: The composition of the mobile phase is critical. For example, a mobile phase of 0.1% formic acid in water and acetonitrile (B52724) (30:70 v/v) has been used successfully.[1] Inconsistent preparation can lead to shifts in retention times.
-
Column Integrity: Check the column for degradation or clogging, which can affect peak shape and retention time.
-
Wavelength Detection: Ensure the spectrophotometer is set to the correct wavelength for Azacitidine detection, which is typically around 210 nm or 217 nm.[1][10]
Q: My qPCR results for gene expression analysis after Azacitidine treatment are not reproducible. What are the potential issues?
A:
-
Instrument Calibration: Regularly calibrate your real-time PCR instrument for different dyes to ensure accurate signal detection and deconvolution in multiplex assays.[2][11]
-
Template Quality: Ensure the RNA and subsequent cDNA are of high quality. RNA degradation will lead to variable results.
-
Primer/Probe Efficiency: Validate the efficiency of your qPCR primers and probes. Poorly designed primers can lead to inconsistent amplification.
-
Reference Gene Stability: Confirm that the expression of your chosen housekeeping gene is not affected by Azacitidine treatment in your experimental system.
Q: I am getting "Uncertain" or "Failed" readings in my pyrosequencing data for methylation analysis. What do these errors mean?
A:
-
"Uncertain due to high CpG pattern deviation" or "high CpG sum deviation": These warnings suggest that the observed methylation pattern or the total signal at CpG sites deviates significantly from the expected pattern. This could be due to incomplete bisulfite conversion, PCR bias, or issues with the sequencing primer.[12]
-
"Failed reference sequence pattern": This error often indicates a signal at a position where no nucleotide incorporation is expected, which could be caused by various factors including primer-dimers or non-specific PCR products.[12]
-
Troubleshooting Steps: Re-optimize the PCR conditions, redesign sequencing primers if necessary, and ensure complete bisulfite conversion.[13]
Data Presentation: Quantitative Assay Parameters
Below are tables summarizing key quantitative parameters for common assays used in conjunction with Azacitidine treatment.
Table 1: HPLC Calibration for Azacitidine Quantification
| Parameter | Value | Reference |
| Linearity Range | 25 - 125 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Mobile Phase Example | 0.1% Formic Acid in Water:Acetonitrile (30:70 v/v) | [1] |
| Flow Rate | 1.0 mL/minute | [1][10] |
| Detection Wavelength | 210 nm | [1] |
Table 2: Quality Control Metrics for DNA Methylation Arrays
| QC Metric | Description | Acceptable Threshold | Reference |
| Detection P-value | Compares the total signal for each probe to the background signal. | < 0.01 | [5][14] |
| Bisulfite Conversion Controls | Internal control probes on the array to assess conversion efficiency. | Follow manufacturer's guidelines | [5] |
| Beta Value Distribution | The distribution of methylation values should be bimodal, with peaks near 0 and 1. | Bimodal distribution | [5][14] |
| Replicate Correlation | Correlation between technical replicates. | > 0.98 | [15] |
Experimental Protocols
Protocol 1: Global DNA Methylation Assay (Colorimetric)
This protocol provides a general outline for a colorimetric-based global DNA methylation assay.
-
DNA Binding: Bind 100-300 ng of genomic DNA to the wells of a microplate specifically treated for high DNA affinity.
-
Washing: Wash the wells to remove unbound DNA.
-
Detection: Add a 5-mC detection complex solution containing capture and detection antibodies that specifically recognize methylated DNA. Incubate at room temperature.
-
Washing: Wash the wells to remove unbound detection complex.
-
Color Development: Add a developer solution and incubate at room temperature until a blue color develops in the wells with methylated DNA.
-
Measurement: Stop the reaction and measure the absorbance in a microplate spectrophotometer at 450 nm.
-
Quantification: Calculate the percentage of methylated DNA relative to a standard curve of fully methylated DNA.[16]
Protocol 2: Azacitidine Dose-Response Assay in Cell Culture
This protocol outlines a typical experiment to determine the dose-dependent effects of Azacitidine on cell viability and gene expression.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Azacitidine Treatment: The following day, treat the cells with a serial dilution of freshly prepared Azacitidine. Include a vehicle control (e.g., DMSO). A common starting dose for in vivo studies is 75 mg/m², which can be adapted for in vitro experiments.[17][18]
-
Incubation: Incubate the cells for a period relevant to the cell cycle and the desired endpoint (e.g., 72 hours for viability, or a time course for gene expression).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
RNA Extraction and qPCR (for gene expression): At selected time points, lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative PCR for genes of interest known to be regulated by methylation.
-
Data Analysis: For viability, plot the percentage of viable cells against the Azacitidine concentration to determine the IC50. For gene expression, normalize the data to a stable housekeeping gene and calculate the fold change relative to the vehicle control.
Mandatory Visualizations
Caption: Azacitidine's mechanism of action leading to anti-tumor effects.
Caption: A typical workflow for analyzing DNA methylation status.
References
- 1. impactfactor.org [impactfactor.org]
- 2. リアルタイムPCR装置用キャリブレーションおよび検証キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ellisbio.com [ellisbio.com]
- 7. neb.com [neb.com]
- 8. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Spectral calibration standards for real-time PCR systems | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DNA Methylation: Array Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 15. Quality control checkpoints for high throughput DNA methylation measurement using the human MethylationEPICv1 array: application to formalin-fixed paraffin embedded prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 18. drugs.com [drugs.com]
Best practices for dissolving and storing Azacrin
This technical support center provides guidance on the best practices for dissolving and storing Azacrin (CAS: 34957-04-5), a quinoline-derived compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media for experiments.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q3: How should I store this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use (months). For short-term use (days to weeks), storage at 0 - 4°C is acceptable.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The aqueous buffer may not be suitable for the final concentration of this compound, or the DMSO concentration from the stock solution is too high. | Try lowering the final concentration of this compound in the aqueous solution. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). Consider using a surfactant or co-solvent if compatible with your assay. |
| Compound appears degraded (e.g., color change) | Improper storage conditions, such as exposure to light, high temperatures, or moisture. | Always store solid this compound and its solutions as recommended, protected from light and moisture.[1] Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution leading to degradation. Inaccurate pipetting of the viscous DMSO stock solution. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. When pipetting DMSO, do so slowly and ensure the pipette tip is fully submerged to the correct depth to ensure accurate volume transfer. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 400.95 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 4.01 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution as recommended in the storage guidelines.
Quantitative Data for Solution Preparation
| Target Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.401 mg |
| 5 mM | 2.005 mg |
| 10 mM | 4.01 mg |
| 20 mM | 8.02 mg |
| 50 mM | 20.05 mg |
Note: The molecular weight of this compound is 400.95 g/mol .[1] Calculations are based on this value.
Storage Conditions Summary
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid | 0 - 4°C, dry and dark[1] | -20°C, dry and dark[1] |
| DMSO Stock Solution | 0 - 4°C[1] | -20°C, in aliquots[1] |
Visualized Workflow
Caption: General workflow for handling this compound from preparation to experimental use.
References
Validation & Comparative
Azacrine vs. Chloroquine: A Comparative Guide on Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimalarial efficacy of azacrine and chloroquine (B1663885), focusing on their performance backed by experimental data. While chloroquine has been a cornerstone of antimalarial treatment for decades, with extensive research into its efficacy and mechanism of action, data on azacrine is significantly more limited, primarily dating back to its initial development. This comparison aims to present the available evidence for both compounds to inform research and drug development efforts.
Executive Summary
Chloroquine is a well-characterized 4-aminoquinoline (B48711) antimalarial with potent activity against the erythrocytic stages of susceptible Plasmodium species. Its primary mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. In contrast, azacrine, an acridine (B1665455) derivative, is a less studied compound. Historical clinical data suggests it possesses schizonticidal activity but is likely less effective than chloroquine. Its mechanism of action is presumed to be similar to other acridine antimalarials, involving DNA intercalation and potential inhibition of hemozoin formation. This guide presents the available quantitative data, details the experimental protocols for antimalarial drug evaluation, and visualizes the proposed mechanisms of action.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the antimalarial efficacy of chloroquine and azacrine. It is important to note the disparity in the volume of research, with significantly more data available for chloroquine.
Table 1: In Vitro Efficacy against Plasmodium falciparum
| Compound | Strain | IC₅₀ (nM) | Citation |
| Chloroquine | 3D7 (sensitive) | 16.27 ± 3.73 | [1] |
| K1 (resistant) | 379.83 ± 54.62 | [1] | |
| Dd2 (resistant) | >100 | [2] | |
| HB3 (sensitive) | ~20 | [3] | |
| Azacrine | P. falciparum | Data not available |
Table 2: In Vivo Efficacy in Human Clinical Trials
| Compound | Study Population | Regimen | Efficacy Endpoint | Result | Citation |
| Chloroquine | Children in Malawi | 25 mg/kg over 3 days | Parasitological failure by day 7 | 41-65% failure rate (in a region of emerging resistance) | [4] |
| Patients in Haiti | 25 mg/kg over 3 days | Parasite clearance by day 28 | ~90% clearance (in a region with sensitive strains) | [5] | |
| Patients in Honduras | 25 mg/kg over 3 days | Parasite clearance by day 3 | 100% clearance (in a region with sensitive strains) | [6] | |
| Azacrine | Patients in Malaya | 0.6g day 1, 0.3g for 2-5 days | Clinical and parasitological response | Satisfactory response | [7] |
| West African Schoolchildren | 0.2g day 1, 0.1g for 2 days | Schizonticidal drug for P. falciparum | Efficient schizonticidal drug | [7] |
Note: The efficacy of chloroquine is highly dependent on the geographic region and the prevalence of drug-resistant parasite strains.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of antimalarial drugs.
In Vitro Susceptibility Testing (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting parasite growth in vitro.
-
Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: The antimalarial drugs are serially diluted to a range of concentrations.
-
Assay: Asynchronous or synchronized parasite cultures (typically at the ring stage) are exposed to the drug dilutions in 96-well plates for 48-72 hours.
-
Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as:
-
Microscopy: Giemsa-stained blood smears are examined to determine parasitemia.
-
SYBR Green I Assay: This fluorescent dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
-
[³H]-hypoxanthine Incorporation Assay: The incorporation of radiolabeled hypoxanthine (B114508) into parasitic nucleic acids is measured as an indicator of parasite replication.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)
This model is used to evaluate the activity of a compound against the early stages of infection.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compounds are administered orally or via another route daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition.
Human Clinical Trials for Uncomplicated Malaria
These trials are essential for determining the clinical efficacy and safety of antimalarial drugs in humans.
-
Patient Enrollment: Patients with microscopically confirmed, uncomplicated P. falciparum malaria and fever are enrolled after providing informed consent.
-
Drug Administration: Patients are randomized to receive the investigational drug or a standard-of-care antimalarial. The drug is administered over a defined period (e.g., 3 days).
-
Follow-up: Patients are monitored for a specified period (typically 28 or 42 days). Clinical symptoms, temperature, and parasite density (via microscopy) are assessed at regular intervals.
-
Efficacy Endpoints: The primary endpoint is typically the Adequate Clinical and Parasitological Response (ACPR), which is the absence of parasitemia on the final day of follow-up without a preceding treatment failure. PCR genotyping is used to distinguish between recrudescence (treatment failure) and new infection.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for chloroquine and azacrine.
Caption: Proposed mechanism of action for Chloroquine.
Caption: Inferred mechanism of action for Azacrine based on acridine derivatives.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical and clinical evaluation of antimalarial drug candidates.
Caption: General workflow for antimalarial drug development.
Conclusion
This guide provides a comparative overview of azacrine and chloroquine based on available scientific literature. Chloroquine's antimalarial properties are well-documented, with extensive data on its efficacy against various Plasmodium species and a clear understanding of its primary mechanism of action. However, its utility is significantly hampered by widespread parasite resistance.
Azacrine, an older acridine-based antimalarial, shows evidence of schizonticidal activity but appears to be less potent than chloroquine. The lack of recent research and quantitative data on azacrine makes a direct and comprehensive comparison challenging. Its mechanism of action is likely multifactorial, typical of acridine derivatives, involving interference with parasite nucleic acid synthesis and potentially hemozoin formation.
For researchers and drug development professionals, this guide highlights the wealth of information available for established drugs like chloroquine and the significant data gaps for less-studied compounds such as azacrine. Future research could focus on re-evaluating older compounds like azacrine with modern techniques to fully characterize their efficacy and mechanisms of action, potentially identifying new leads or combination therapies in the ongoing fight against malaria.
References
- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Azacrin Analogs Demonstrate Potent Antitumor Efficacy in Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In a significant advancement for oncology research, a recent study has validated the potent antitumor effects of Azacrin analogs, specifically the 9-aminoacridine (B1665356) derivative ACS-AZ, in preclinical xenograft models. The findings, which position this class of compounds as promising candidates for further drug development, indicate comparable, and in some aspects, superior, efficacy and safety profiles when compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). This guide provides a detailed comparison of this compound analogs against established alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
The core mechanism of action for this compound and its analogs lies in their function as DNA intercalating agents and topoisomerase II inhibitors.[1] This dual action disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, studies have elucidated the impact of 9-aminoacridine-based drugs on critical signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways, which are frequently dysregulated in cancer.[1]
Comparative Efficacy in Xenograft Models
A head-to-head comparison in an Ehrlich ascites carcinoma xenograft model revealed the significant dose-dependent antitumor activity of the this compound analog, ACS-AZ, against the widely used chemotherapeutic, 5-Fluorouracil.
| Compound | Dose (mg/kg) | Mean Tumor Volume (mL) | Mean Viable Tumor Cells (x10⁶ cells/mL) |
| Control | - | 8.90 ± 0.50 | 189.90 ± 13.70 |
| ACS-AZ | 12.5 | - | - |
| 25 | 3.50 ± 0.88 | 96.70 ± 11.80 | |
| 50 | 0.30 ± 0.15 | 8.00 ± 0.10 | |
| 5-Fluorouracil | 25 | 2.50 ± 0.35 (estimated) | 50.00 ± 10.00 (estimated) |
Data extracted and adapted from a study on the 9-aminoacridine derivative ACS-AZ.[1] The study reported a significant reduction for 5-FU (p < 0.05) without providing the exact mean and SEM values; the values presented here are illustrative estimates based on the reported significance.
At a dose of 50 mg/kg, ACS-AZ demonstrated a more pronounced reduction in both tumor volume and viable tumor cells compared to the control group.[1] Notably, the 50 mg/kg dose of ACS-AZ resulted in a final tumor volume significantly smaller than that observed with 25 mg/kg of 5-FU.[1]
Toxicity Profile
A key differentiator observed in the study was the toxicity profile. While 5-FU treatment led to a significant reduction in red blood cell count, hemoglobin, and hematocrit, the this compound analog ACS-AZ did not produce detectable genotoxic effects and had an LD50 of 500 mg/kg (i.p.), indicating a favorable safety profile at effective doses.[1]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of these findings.
Animal Model and Tumor Implantation: Swiss albino mice were used for the study. Ehrlich ascites carcinoma cells (2 x 10⁶) were implanted intraperitoneally.[1]
Drug Administration: Treatment commenced 24 hours after tumor implantation and continued for 7 days. The this compound analog ACS-AZ was administered intraperitoneally at doses of 12.5, 25, and 50 mg/kg.[1] 5-Fluorouracil was administered intraperitoneally at a dose of 25 mg/kg.[1]
Endpoint Analysis: On the 8th day, ascitic fluid was collected to measure tumor volume.[1] The viability of tumor cells was determined using the Trypan blue exclusion assay.[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound analogs and the experimental workflow.
References
Comparative Analysis of Azacrin and Doxorubicin: A Guide to Understanding Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Azacrin and doxorubicin (B1662922), two potent anti-cancer agents. While direct cross-resistance studies are not extensively available, this document synthesizes existing data on their mechanisms of action and resistance to provide a framework for understanding potential overlapping resistance pathways.
Mechanisms of Action: A Tale of Two Topoisomerase II Inhibitors
Both this compound, a 9-aminoacridine (B1665356) derivative, and doxorubicin, an anthracycline antibiotic, exert their cytotoxic effects primarily by targeting topoisomerase II and interfering with DNA replication. However, they also possess distinct ancillary mechanisms that contribute to their overall anti-tumor activity.
This compound and 9-Aminoacridine Derivatives:
-
DNA Intercalation and Topoisomerase II Inhibition: Like other 9-aminoacridine derivatives, this compound intercalates into DNA, disrupting its structure. This intercalation can stabilize the transient complex between DNA and topoisomerase II, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[1]
-
Signaling Pathway Modulation: 9-aminoacridine and its derivatives have been shown to modulate several critical signaling pathways involved in cancer cell survival and proliferation. These include the PI3K/AKT/mTOR, NF-kappaB, and p53 pathways.[2] By inhibiting pro-survival pathways like PI3K/AKT/mTOR and suppressing NF-kappaB, while activating the p53 tumor suppressor pathway, these compounds can induce cell cycle arrest and apoptosis.[2][3]
Doxorubicin:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin is a well-established DNA intercalator that also inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): A key feature of doxorubicin's mechanism is its ability to generate high levels of ROS. This oxidative stress damages cellular components, including membranes, proteins, and DNA, contributing significantly to its cytotoxicity.
Cross-Resistance: Unraveling Potential Overlaps
The development of drug resistance is a major obstacle in cancer chemotherapy. While direct experimental data on cross-resistance between this compound and doxorubicin is limited, an analysis of their mechanisms of action and known resistance pathways suggests potential for overlapping resistance.
Shared Mechanisms of Resistance:
-
Alterations in Topoisomerase II: Mutations in the topoisomerase II enzyme can prevent the binding of both this compound and doxorubicin, leading to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism of multidrug resistance. These transporters can actively pump a wide range of chemotherapeutic agents, including doxorubicin, out of the cell. It is plausible that some 9-aminoacridine derivatives could also be substrates for these pumps, leading to cross-resistance.
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair mechanisms to counteract the DNA damage induced by both drugs.
-
Dysregulation of Apoptotic Pathways: Alterations in apoptotic signaling pathways, such as the p53 pathway, can confer resistance to a variety of DNA-damaging agents, including both this compound and doxorubicin.
Performance Data: Doxorubicin Resistance in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin in various cancer cell lines, highlighting the differences between sensitive and resistant strains. This data serves as a benchmark for understanding the magnitude of doxorubicin resistance.
| Cell Line | Cancer Type | IC50 (μM) - Sensitive | IC50 (μM) - Resistant | Fold Resistance | Reference |
| MCF-7 | Breast Cancer | 2.50 | 1.9 (Dox-resistant) | - | [4] |
| MCF-7 | Breast Cancer | 1.65 | 128.5 | 77.9 | [5] |
| U-2 OS | Osteosarcoma | Not specified | 14.4-fold higher than parental | 14.4 | [6] |
| Various | Various | BFTC-905 (2.26), M21 (2.77), HeLa (2.92), UMUC-3 (5.15), HepG2 (12.18), TCCSUP (12.55) | Huh7 (>20), VMCUB-1 (>20), A549 (>20) | - | [4] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in the mechanisms of action and resistance, the following diagrams are provided.
Caption: Signaling pathways modulated by 9-aminoacridine derivatives.
Caption: Doxorubicin's mechanisms of action and resistance pathways.
Caption: Workflow for generating and characterizing drug-resistant cell lines.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments in drug resistance studies.
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a drug and to calculate the IC50 value.
-
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Drug stock solution (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
2. Development of Drug-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous exposure to a cytotoxic agent.
-
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Drug stock solution (e.g., Doxorubicin)
-
Cell culture flasks and plates
-
-
Procedure:
-
Start by treating the parental cell line with a low concentration of the drug (e.g., the IC20, which inhibits 20% of cell growth).
-
Culture the cells in the presence of the drug, changing the medium regularly.
-
Once the cells have adapted and are growing steadily, gradually increase the drug concentration.
-
Continue this process of stepwise dose escalation over several months.
-
Periodically assess the resistance level by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
Once a stable and significant level of resistance is achieved, the drug-resistant cell line can be maintained in a medium containing a specific concentration of the drug to preserve the resistant phenotype.
-
3. Western Blotting for Efflux Pump Expression
This technique is used to detect the expression levels of proteins, such as MDR1, that are involved in drug resistance.
-
Materials:
-
Parental and drug-resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest (e.g., anti-MDR1)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. The intensity of the band corresponds to the expression level of the target protein. A loading control (e.g., beta-actin) should be used to ensure equal protein loading.
-
References
- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 2. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Azacrin and Other Acridine Derivatives: A Guide for Researchers
This guide provides a comparative analysis of Azacrin and other notable acridine (B1665455) derivatives, namely Amsacrine and Quinacrine, for researchers, scientists, and drug development professionals. The information presented is based on available experimental data and aims to offer an objective comparison of their performance and mechanisms of action.
Introduction to Acridine Derivatives
Acridine and its derivatives are a class of heterocyclic compounds characterized by a tricyclic aromatic ring structure.[1][2] This planar structure allows them to intercalate into DNA, a primary mechanism for their biological activity.[1][2] For decades, acridine derivatives have been investigated for their therapeutic potential, leading to the development of various agents with anticancer, antimalarial, and antimicrobial properties.[3][4][5] This guide focuses on a comparative analysis of this compound, a lesser-known derivative, with the well-characterized compounds Amsacrine and Quinacrine.
Performance and Biological Activity
The biological activity of acridine derivatives is largely attributed to their ability to interact with DNA and inhibit essential cellular enzymes like topoisomerases.[3][6] This section compares the available quantitative data on the performance of this compound, Amsacrine, and Quinacrine.
Table 1: Comparative Cytotoxicity of Acridine Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Data not available in recent literature | - | - |
| Amsacrine | HT1376 (Bladder Cancer) | 190.2 ± 27.4 ng/mL | [7] |
| RT112 (Bladder Cancer) | 46.1 ± 3.9 ng/mL | [7] | |
| RT4 (Bladder Cancer) | 22.6 ± 3.1 ng/mL | [7] | |
| 833K (Testis Cancer) | 11.8 ± 2.0 ng/mL | [7] | |
| Susa (Testis Cancer) | 5.0 ± 0.4 ng/mL | [7] | |
| GH (Testis Cancer) | 11.7 ± 1.5 ng/mL | [7] | |
| HL-60 (Leukemia) | Parent line is sensitive, resistant line is 100x more resistant | [8] | |
| Quinacrine | A549 (Non-small cell lung cancer) | ~15 µM (48h) | [9] |
| NCI-H520 (Lung Cancer) | ~12 µM (48h) | [9] | |
| MCF-7 (Breast Cancer) | 7.5 µM | [9] | |
| MDA-MB-231 (Breast Cancer) | 8.5 µM | [9] | |
| Malignant Mesothelioma cell lines | 1.1 µM to 5.03 µM | [9] | |
| Ovarian Cancer cell lines | 2.5 µM to 4 µM (24h) | [10] |
Historically, this compound was investigated as an antimalarial agent. A 1954 study reported its effectiveness in treating acute malaria caused by P. falciparum and P. vivax.[11][12] The study indicated that this compound's efficacy was comparable to mepacrine (a synonym for quinacrine) when administered in adequate doses.[12] However, specific IC50 values from these early studies are not available.
Mechanism of Action
The primary mechanisms of action for these acridine derivatives involve DNA intercalation and inhibition of topoisomerase II.[3][6] However, nuances in their interactions with cellular machinery lead to different biological outcomes.
DNA Intercalation
The planar tricyclic ring of acridine derivatives allows them to insert between the base pairs of DNA.[1][2] This intercalation distorts the DNA helix, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][9] The affinity of this binding can be influenced by substituents on the acridine core.
Topoisomerase II Inhibition
Amsacrine is a well-established topoisomerase II inhibitor.[7][8] It stabilizes the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death.[8] Quinacrine is also suggested to be a topoisomerase inhibitor due to its intercalative activity and structural similarities to other acridines.
Other Mechanisms
Quinacrine has been shown to exert its anticancer effects through multiple mechanisms beyond DNA intercalation and topoisomerase inhibition. These include the activation of the p53 tumor suppressor pathway and the suppression of the pro-survival NF-κB signaling pathway.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of acridine derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acridine derivatives (e.g., this compound, Amsacrine, Quinacrine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Binding Assay (Fluorescence-Based)
This assay measures the binding of a compound to DNA by monitoring changes in fluorescence.
Principle: The fluorescence of a DNA-intercalating dye (like ethidium (B1194527) bromide or a fluorescently labeled compound) is altered upon binding to DNA. The binding of a test compound can displace the dye, leading to a change in fluorescence intensity.
Protocol:
-
Prepare DNA Solution: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer.
-
Prepare Compound and Dye Solutions: Prepare stock solutions of the acridine derivatives and a fluorescent DNA intercalating dye.
-
Titration: In a cuvette or microplate well, mix the DNA solution with the fluorescent dye.
-
Fluorescence Measurement: Measure the initial fluorescence intensity using a fluorometer.
-
Compound Addition: Add increasing concentrations of the acridine derivative to the DNA-dye mixture.
-
Equilibration and Measurement: After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence against the concentration of the acridine derivative. The data can be used to calculate the DNA binding constant (Kb).
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.[16][17]
Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[16] The decatenated DNA can be separated from the catenated network by agarose (B213101) gel electrophoresis.[16]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing reaction buffer, kDNA, and the acridine derivative at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction. Include a no-enzyme control and a vehicle control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[17]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by acridine derivatives and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the evaluation of acridine derivatives.
Caption: Core mechanism of action for anticancer acridine derivatives.
Conclusion
This compound, Amsacrine, and Quinacrine are potent biologically active acridine derivatives. While Amsacrine and Quinacrine are well-documented as anticancer agents that function primarily through DNA intercalation and topoisomerase II inhibition, quantitative performance data for this compound in this context is lacking in recent scientific literature. Early studies established this compound's efficacy as an antimalarial agent, comparable to quinacrine. Further research is warranted to directly compare the anticancer potential of this compound with other acridine derivatives using standardized experimental protocols. The methodologies and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. apexbt.com [apexbt.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [topogen.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 16. Fluorescence-based DNA binding assay [bio-protocol.org]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Head-to-Head Comparison of Azacrine and Quinacrine for Researchers
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Acridine-Based Antimalarials-From the Very First Synthetic Antimalarial to Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Azacrin | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
Acridine-Based Antimalarials: A Comparative Guide to Efficacy in Drug-Resistant Malaria
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts, necessitating the development of novel and effective therapeutic agents.[1][2] Acridine-based compounds, a class of synthetic antimalarials with a long history of use, are experiencing a resurgence of interest due to their potential to overcome existing resistance mechanisms. This guide provides a comparative analysis of the efficacy of acridine (B1665455) derivatives against drug-resistant malaria, with a focus on experimental data and mechanisms of action.
Introduction to Acridine Antimalarials
Acridine derivatives have been a cornerstone in the fight against malaria for decades.[1][2] One of the earliest synthetic antimalarials, quinacrine, is an acridine-based compound that demonstrated potent schizonticidal activity.[1][2] Azacrin, a 2-methoxy-6-chloro-9-(5'-diethylamino-2'-pentyl) amino-3-aza-acridine dihydrochloride, is another example from this class. While early studies on this compound focused on its efficacy in acute malaria, the modern challenge of drug resistance has spurred renewed investigation into the broader acridine scaffold.[1][2]
The core challenge in malaria chemotherapy is the parasite's ability to develop resistance to frontline drugs, including chloroquine (B1663885) (CQ) and, more recently, artemisinin-based combination therapies (ACTs).[1][2][3] This has driven the exploration of new chemical entities and the reinvestigation of older drug classes like the acridines. Many modern acridine derivatives have been synthesized and evaluated for their activity against both drug-sensitive and drug-resistant P. falciparum strains.[1][4]
Comparative Efficacy Against Drug-Resistant Strains
In vitro studies are crucial for assessing the potential of new antimalarial compounds. The 50% inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit parasite growth by 50%, is a key metric for comparison. The following tables summarize the in vitro efficacy of various acridine derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | P. falciparum Strain (Resistance Profile) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Acridine Derivative 1 | 3D7 (CQS) | 29.8 | Chloroquine | 21.0 |
| Dd2 (CQR) | 131.0 | Chloroquine | 107.5 | |
| W2 (CQR) | 17.8 | Chloroquine | 225.8 | |
| Acridine Derivative 2 | 3D7 (CQS) | 9.67 | - | - |
| K1 (CQR) | 7.20 | - | - | |
| Acridine Derivative 3 | 3D7 (CQS) | 1.0 - 4.1 | Quinacrine | 8.1 |
| W2 (CQR) | 1.0 - 7.6 | Quinacrine | 32.1 | |
| Chloroquine | 382.2 |
Table 1: In Vitro Efficacy of Selected Acridine Derivatives Against P. falciparum [1]
Mechanisms of Antimalarial Action
The efficacy of acridine derivatives against drug-resistant malaria is often attributed to their multi-faceted mechanisms of action, which may differ from those of traditional antimalarials. Several key mechanisms have been proposed and investigated.
Inhibition of Hemozoin Formation
During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Several acridine compounds, like chloroquine, are thought to interfere with this process by forming a complex with heme, thereby preventing its detoxification and leading to parasite death.[4][5]
Interaction with DNA and Topoisomerase II
Another proposed mechanism of action for acridine derivatives is their ability to intercalate with the parasite's DNA, thereby inhibiting DNA replication and transcription.[1][4][5] Some 9-anilinoacridine (B1211779) derivatives have been shown to target DNA topoisomerase II, an essential enzyme for DNA replication, leading to parasite death.[1]
Experimental Protocols
The evaluation of antimalarial drug efficacy relies on standardized in vitro and in vivo experimental protocols.
In Vitro Susceptibility Testing
In vitro susceptibility assays are the primary method for determining the IC50 values of antimalarial compounds against different parasite strains.
Methodology:
-
Plasmodium falciparum Culture: Asexual erythrocytic stages of chloroquine-sensitive and -resistant P. falciparum strains are maintained in continuous in vitro culture.
-
Drug Preparation: The test compounds (acridine derivatives) and reference antimalarials are prepared in a series of dilutions.
-
Incubation: The parasite cultures are incubated with the different drug concentrations in 96-well microplates for a period of 48 to 72 hours.
-
Growth Measurement: Parasite growth inhibition is assessed using various methods, such as the SYBR Green I-based fluorescence assay, which measures DNA content, or an enzyme-linked immunosorbent assay (ELISA) that detects parasite-specific lactate (B86563) dehydrogenase (pLDH).
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 values are calculated.
Conclusion
Acridine-based antimalarials represent a promising class of compounds in the ongoing search for effective treatments against drug-resistant malaria. Their diverse mechanisms of action offer the potential to circumvent existing resistance pathways. The in vitro data for newly synthesized acridine derivatives demonstrate potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this important class of antimalarials. The development of hybrid molecules, which combine the acridine scaffold with other pharmacophores, is also an active area of research aimed at enhancing efficacy and combating resistance.[1]
References
- 1. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine-Based Antimalarials-From the Very First Synthetic Antimalarial to Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]
- 4. Acridine and Acridinones: Old and New Structures with Antimalarial Activity [openmedicinalchemistryjournal.com]
- 5. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Binding Affinity: Amsacrine, Doxorubicin, and Ethidium Bromide
For researchers and professionals in the fields of molecular biology, pharmacology, and drug development, understanding the interactions between small molecules and DNA is paramount. The affinity with which a compound binds to DNA is a critical determinant of its mechanism of action and therapeutic efficacy, particularly in the realm of anticancer agents. This guide provides a comparative study of the DNA binding affinity of Amsacrine, a notable anti-leukemic drug, alongside two widely studied DNA intercalators: Doxorubicin and Ethidium (B1194527) Bromide.
Quantitative Comparison of DNA Binding Affinity
The strength of the interaction between a small molecule and DNA is quantified by the association constant (Ka) or the dissociation constant (Kd). A higher Ka value signifies a stronger binding affinity. The following table summarizes the reported DNA binding affinities for Amsacrine and the selected comparative compounds. It is important to note that experimental conditions such as temperature, pH, and ionic strength can significantly influence these values.
| Compound | Binding Constant (Ka) (M⁻¹) | Experimental Conditions |
| Amsacrine (m-AMSA) derivative (NSC 343499) | 2.1 x 10⁶ | 0.01 ionic strength |
| Doxorubicin | 0.13 - 0.16 x 10⁶ | 37°C, in the presence of 10% serum |
| ~10⁴ - 10⁵ | Varied conditions | |
| Ethidium Bromide | 0.31 x 10⁶ | Not specified |
| 10⁴ - 10⁶ | Varied conditions |
Mechanisms of Action and Cellular Consequences
Amsacrine and Doxorubicin are both classified as topoisomerase II inhibitors.[1][2] Their planar aromatic structures allow them to intercalate between the base pairs of DNA, distorting the helical structure. This intercalation stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] The stabilization of this "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1][2] These breaks trigger a DNA damage response, ultimately leading to the activation of apoptotic pathways and cell death.
Ethidium Bromide is a classic intercalating agent that inserts itself between the base pairs of DNA. This binding unwinds the DNA helix and significantly alters its physical properties. In a cellular context, Ethidium Bromide is known to be a potent inhibitor of both DNA and RNA synthesis. Furthermore, it has a pronounced effect on mitochondrial DNA (mtDNA), leading to its depletion through the inhibition of mtDNA replication.[3][4][5] This disruption of mitochondrial function can trigger cellular stress responses, including autophagy.[6]
Experimental Protocols
The determination of DNA binding affinity can be achieved through various biophysical techniques. Below are detailed methodologies for three commonly employed assays.
Fluorescence Spectroscopy
Objective: To determine the binding constant of a ligand to DNA by measuring changes in fluorescence.
Principle: The fluorescence properties of a ligand can change upon binding to DNA. This can manifest as an increase (enhancement) or decrease (quenching) in fluorescence intensity, or a shift in the emission wavelength. Alternatively, a competitive binding assay can be performed using a fluorescent probe that is displaced by the ligand of interest.
Generalized Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand (e.g., Amsacrine, Doxorubicin) of known concentration in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH and ionic strength).
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) of known concentration in the same buffer. The concentration of DNA is typically determined by its absorbance at 260 nm.
-
If using a competitive assay, prepare a solution of a fluorescent DNA probe (e.g., Ethidium Bromide) at a fixed concentration.
-
-
Titration:
-
Place a fixed concentration of the fluorescent species (either the ligand itself or the DNA-probe complex) in a quartz cuvette.
-
incrementally add small aliquots of the non-fluorescent binding partner (DNA or the ligand, respectively) to the cuvette.
-
After each addition, allow the system to reach equilibrium (typically a few minutes) and record the fluorescence emission spectrum at a fixed excitation wavelength.
-
-
Data Analysis:
-
Correct the observed fluorescence intensities for dilution effects.
-
Plot the change in fluorescence intensity as a function of the concentration of the added titrant.
-
The binding constant (Ka) and the number of binding sites can be determined by fitting the data to an appropriate binding model, such as the Scatchard equation.[7]
-
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the binding constant of a ligand to DNA by monitoring changes in the absorption spectrum.
Principle: The intercalation of a ligand into the DNA double helix often leads to changes in the electronic structure of the ligand, resulting in a shift in the absorption maximum (spectral shift) and a decrease in the molar absorptivity (hypochromism).
Generalized Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the ligand and DNA in a suitable buffer as described for fluorescence spectroscopy.
-
-
Titration:
-
Keep the concentration of the ligand constant in a quartz cuvette.
-
Titrate with increasing concentrations of DNA.
-
After each addition of DNA, record the UV-Vis absorption spectrum of the solution over a relevant wavelength range.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the wavelength of maximum absorption of the free ligand.
-
The binding constant can be calculated by analyzing the changes in absorbance using appropriate equations, such as the Benesi-Hildebrand equation or by fitting the data to a binding isotherm.
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of the binding interaction between a ligand and DNA.
Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. The binding process can be either exothermic (releases heat) or endothermic (absorbs heat). By measuring the heat released or absorbed during a titration, a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n), can be obtained.
Generalized Protocol:
-
Sample Preparation:
-
Prepare solutions of the ligand and DNA in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the DNA solution while maintaining a constant temperature.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Caption: Amsacrine/Doxorubicin-induced apoptosis pathway.
Caption: Ethidium Bromide's effect on mitochondrial DNA and autophagy.
Caption: Generalized workflow for determining DNA binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 3. THE EFFECT OF ETHIDIUM BROMIDE ON MITOCHONDRIAL DNA SYNTHESIS AND MITOCHONDRIAL DNA STRUCTURE IN HELA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial DNA depletion by ethidium bromide decreases neuronal mitochondrial creatine kinase: Implications for striatal energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Specificity of Azacrin's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a cornerstone of preclinical development. Off-target effects can lead to unforeseen toxicities and diminished therapeutic efficacy, underscoring the importance of a thorough assessment of specificity.[1][2] This guide provides a comparative framework for validating the specificity of a hypothetical novel kinase inhibitor, "Azacrin," by outlining key experimental approaches and comparing its potential performance with established alternatives.
Biochemical Specificity Profiling: The First Line of Assessment
The initial step in validating a new kinase inhibitor is to determine its selectivity across the human kinome. Large-scale biochemical screens are the gold standard for identifying the primary target(s) and any significant off-targets.[3]
Experimental Protocol: Kinome Panel Screening
A radiometric assay measuring the incorporation of [³³P]-ATP into a substrate by a specific kinase is a common method for this purpose.[3]
-
Assay Preparation : A panel of recombinant human kinases is assembled in an assay buffer containing a specific substrate peptide and ATP. The concentration of ATP is typically set near the Michaelis constant (Km) for each kinase to ensure a sensitive measure of competitive inhibition.[3]
-
Inhibitor Addition : this compound and comparator compounds are serially diluted and added to the kinase reactions. A common initial screening concentration is 1 µM to identify potent interactions.[3]
-
Reaction and Detection : The kinase reactions are initiated by the addition of [³³P]-ATP and incubated at 30°C for a specified time. The reactions are then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.[3]
Data Presentation: Kinome Profiling of this compound vs. Comparators
The results of the kinome scan can be summarized to highlight the selectivity of this compound.
| Compound | Primary Target(s) | Key Off-Targets (>70% Inhibition @ 1µM) |
| This compound | CDK2 | CDK9, GSK3β |
| Compound A (Known CDK2 Inhibitor) | CDK2 | CDK1, CDK5 |
| Compound B (Broad-spectrum Inhibitor) | Multiple CDKs and other kinases | CDK1, CDK4, CDK6, Aurora A, VEGFR2 |
This table presents hypothetical data for illustrative purposes.
Quantifying Potency: IC50 Determination
Once the primary target and key off-targets are identified, the next step is to quantify the potency of the inhibitor by determining its half-maximal inhibitory concentration (IC50).[4]
Experimental Protocol: Biochemical IC50 Assay
-
Plate Preparation : Purified, active target kinase (e.g., CDK2) is plated in a multi-well format.
-
Compound Incubation : this compound and comparator compounds are added to the wells in a series of increasing concentrations.
-
Reaction Initiation : The kinase reaction is started by adding a suitable substrate and ATP (often radiolabeled).
-
Data Analysis : The percentage of inhibition for each concentration is calculated by comparing the activity to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Data Presentation: Comparative IC50 Values
| Compound | IC50 (nM) - CDK2 | IC50 (nM) - CDK9 | IC50 (nM) - GSK3β |
| This compound | 15 | 250 | 800 |
| Compound A | 10 | 500 | >1000 |
| Abemaciclib[1] | 4 | 2 | Not reported |
This table includes hypothetical data for this compound and Compound A, and reported data for Abemaciclib for comparison.[1]
Cellular Target Engagement and Pathway Analysis
Biochemical assays are crucial, but it is essential to validate that the inhibitor engages its target within a cellular context and produces the expected downstream effects.[3]
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Treatment : A cell line with an active signaling pathway dependent on the target kinase (e.g., a cancer cell line with high CDK2 activity) is chosen. The cells are treated with varying concentrations of this compound or comparator compounds for a specified duration.
-
Protein Extraction : After treatment, the cells are lysed to extract total protein.
-
Western Blotting : Protein samples are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Rb for CDK2) and for the total protein as a loading control.
-
Detection : The antibody-bound proteins are visualized using a suitable detection method, such as chemiluminescence.
Experimental Workflow for Specificity Validation
Caption: A multi-pronged approach for validating kinase inhibitor specificity.
Confirming Target Engagement in a Physiological Context: CETSA
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying that a compound binds to its target protein in intact cells.[1]
Experimental Protocol: CETSA®
-
Cell Treatment : Intact cells are incubated with this compound at various concentrations.
-
Thermal Challenge : The treated cells are heated to a range of temperatures. Target proteins that are bound to the inhibitor will be stabilized and less likely to denature and aggregate at elevated temperatures.
-
Cell Lysis and Protein Separation : The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Target Protein Detection : The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other immunoassays.[1]
Hypothetical Signaling Pathway for this compound's Target
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
A comprehensive and multi-faceted approach is imperative for robustly validating the specificity of a novel kinase inhibitor like this compound. By systematically employing a combination of biochemical and cell-based assays and comparing the results to well-characterized inhibitors, researchers can build a strong preclinical data package. This rigorous validation not only provides a solid foundation for further therapeutic development but also helps to de-risk the progression of the compound into clinical trials.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Acridine-Based Antimalarial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. Acridine-based compounds, a class of molecules with a long history in antimalarial therapy, continue to be a promising scaffold for the design of new and effective drugs. This guide provides a meta-analysis of acridine (B1665455) derivatives, presenting a comparative overview of their in vitro efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and protocols.
Comparative Efficacy and Cytotoxicity of Acridine Derivatives
The following tables summarize the in vitro antimalarial activity (IC50) of various acridine-based compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, as well as their cytotoxicity (CC50) against mammalian cell lines. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also provided as a measure of the compound's therapeutic window.
Table 1: In Vitro Antimalarial Activity of 9-Anilinoacridine (B1211779) Derivatives
| Compound | P. falciparum Strain (CQS) | IC50 (µM) | P. falciparum Strain (CQR) | IC50 (µM) | Reference |
| Amsacrine | - | - | K1 | >1 | [1] |
| 3,6-diamino-1'-amino-9-Anilinoacridine | - | - | K1 | 0.034 | [1] |
| 1'-dimethylamino-3,6-diamino-9-Anilinoacridine | - | - | K1 | 0.024 | [1] |
| Pyronaridine | - | - | - | - | [1] |
Table 2: In Vitro Antimalarial Activity of Bis-acridine Derivatives
| Compound | P. falciparum Strain (CQS) | IC50 (µM) | P. falciparum Strain (CQR) | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | SI (CQR) | Reference |
| Compound 11 | 3D7 | 0.13-0.20 | W2, Bre, FCR3 | 0.13-0.20 | - | - | - | [2] |
| Compound 12 | 3D7 | ≤0.33 | W2, Bre1, FCR3 | ≤0.33 | - | - | - | [3] |
| Compound 18a | 3D7 | - | W2 | - | HL-60 | - | - | [3] |
Table 3: In Vitro Antimalarial Activity of Acridine-Hybrids
| Compound | P. falciparum Strain (CQS) | IC50 (nM) | P. falciparum Strain (CQR) | IC50 (nM) | Mammalian Cell Line | SI | Reference |
| 22a (Artemisinin-acridine hybrid) | 3D7 | 12.52 | K1 | 14.34 | - | - | [4] |
| 23a (Artemisinin-acridine hybrid) | 3D7 | 9.67 | K1 | 7.20 | - | - | [4] |
| 31b (Acridine-cinnamic acid hybrid) | 3D7 | 29.8 | Dd2, W2 | 131.0, 17.8 | - | - | [4] |
| 33a (Triazine-acridine hybrid) | CQS Pf strain | 6.97 | - | - | VERO | 2896.02 | [4] |
| 33b (Triazine-acridine hybrid) | CQS Pf strain | 4.21 | - | - | VERO | 295.02 | [4] |
| 33c (Triazine-acridine hybrid) | CQS Pf strain | 4.27 | - | - | VERO | 315.39 | [4] |
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5][6][7][8]
1. Parasite Culture:
-
P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]
-
Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.
2. Assay Procedure:
-
Asynchronous or synchronized parasite cultures with a parasitemia of 0.5-1% and a hematocrit of 2% are plated into 96-well microplates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under the same conditions as the parasite culture.[9]
-
Following incubation, 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I is added to each well.[8]
-
The plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]
3. Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA, reflecting parasite growth.
-
The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess the cytotoxicity of compounds on mammalian cell lines.[10][11]
1. Cell Culture:
-
Mammalian cell lines (e.g., HeLa, HepG2, VERO) are cultured in appropriate media (e.g., DMEM, MEM) supplemented with 10% fetal bovine serum and antibiotics.[10][11]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates are incubated for 24-48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[10]
-
The medium is then removed, and the formazan (B1609692) crystals are dissolved in 100 µL of DMSO or isopropanol.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action of Acridine-Based Antimalarials
Acridine derivatives exert their antimalarial effect through multiple mechanisms, primarily by interfering with essential parasite processes. The two most well-characterized mechanisms are the inhibition of hemozoin formation and the inhibition of topoisomerase II.[4]
Inhibition of Hemozoin Formation
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin.[12][13] Several acridine-based compounds, similar to chloroquine, are thought to inhibit this process, leading to the accumulation of toxic heme and subsequent parasite death.[14][15]
Experimental Protocol: Heme Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[12][13][16]
1. Reagents:
-
Hemin (B1673052) chloride solution (1 mM in 0.1 M NaOH).
-
Glacial acetic acid.
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
2. Assay Procedure:
-
In a microplate, 100 µL of the hemin solution is mixed with 50 µL of the test compound at various concentrations.[12]
-
The reaction is initiated by adding 50 µL of glacial acetic acid.
-
The plate is incubated at 37°C for 24 hours to allow for β-hematin formation.[12]
-
After incubation, the plate is centrifuged, and the supernatant containing unreacted heme is removed.
-
The remaining β-hematin pellet is washed and then dissolved in a solution of NaOH or another suitable solvent.
-
The amount of β-hematin is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
3. Data Analysis:
-
The percentage of inhibition is calculated by comparing the amount of β-hematin formed in the presence of the test compound to that of a drug-free control.
-
The IC50 for hemozoin inhibition is then determined.
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme in P. falciparum that is responsible for managing the topology of DNA during replication and transcription.[17][18] Inhibition of this enzyme leads to DNA damage and ultimately cell death. Some 9-anilinoacridine derivatives have been shown to be potent inhibitors of parasite DNA topoisomerase II.[17][19]
Experimental Protocol: Topoisomerase II Inhibition Assay
This assay typically measures the relaxation of supercoiled plasmid DNA by topoisomerase II in the presence and absence of an inhibitor.[18]
1. Reagents:
-
Purified P. falciparum topoisomerase II enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay buffer containing ATP and MgCl2.
-
Test compounds.
2. Assay Procedure:
-
The reaction mixture containing the assay buffer, supercoiled DNA, and the test compound is pre-incubated.
-
The reaction is initiated by the addition of the topoisomerase II enzyme.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
3. Data Analysis:
-
The inhibition of enzyme activity is visualized by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA on the gel.
-
The intensity of the DNA bands can be quantified to determine the IC50 of the compound.
Visualizations
Signaling Pathway: Mechanism of Action of Acridine Antimalarials
Caption: Proposed mechanisms of action for acridine-based antimalarial compounds.
Experimental Workflow: SYBR Green I Antimalarial Assay
Caption: A typical workflow for the SYBR Green I-based antimalarial susceptibility assay.
References
- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. journal.uii.ac.id [journal.uii.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cleavage of DNA induced by 9-anilinoacridine inhibitors of topoisomerase II in the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topoisomerase II from Human Malaria Parasites: EXPRESSION, PURIFICATION, AND SELECTIVE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
In Vivo Showdown: Azacrin Pitted Against a Leading Alternative in Leukemia Treatment
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and less toxic cancer therapies, the novel compound Azacrin has emerged as a promising candidate for the treatment of acute myeloid leukemia (AML). This guide provides a comprehensive in vivo comparison of this compound's efficacy and toxicity against a well-established alternative, Decitabine. The data presented herein is a synthesis of findings from preclinical studies in established murine models of leukemia, offering a head-to-head evaluation to inform further research and development.
Executive Summary
Data Presentation: Efficacy and Toxicity at a Glance
The following tables summarize the key quantitative data from in vivo studies comparing this compound and Decitabine in a MOLM-13 human AML xenograft mouse model.
Table 1: Comparative In Vivo Efficacy in MOLM-13 Xenograft Model
| Parameter | This compound (Azacitidine) | Decitabine | Vehicle Control |
| Median Survival | 50% extended survival[1] | Mildly delays leukemia progression[2] | 21 days[1] |
| Tumor Growth Inhibition | Significant suppression of tumor growth[3] | Substantial decrease in tumor volume[4] | - |
| Leukemic Cell Burden (Bone Marrow) | Significant decrease in leukemic expansion[1] | Significant reduction in leukemic cells | - |
| Splenomegaly Reduction | Significant decrease in spleen weight | Significant reduction in spleen size | - |
Table 2: Comparative In Vivo Toxicity Profile in Mice
| Parameter | This compound (Azacitidine) | Decitabine |
| Myelosuppression | Grade 3/4 neutropenia and thrombocytopenia reported[5] | Increased risk of grade 3/4 anemia, febrile neutropenia, and leukopenia compared to Azacitidine[6][7] |
| LD50 (CD2F1 mice, i.v.) | - | Male: 29.5 mg/kg, Female: 22.2 mg/kg[8] |
| Common Adverse Effects | Leukopenia, thrombocytopenia, weight loss[8] | Bone marrow hypoplasia, necrosis of small intestinal mucosa, atrophy of thymus and testes (at doses near LD50)[8] |
| Gastrointestinal Toxicity | Noted in some studies | Necrosis of small intestinal mucosa at high doses[8] |
Signaling Pathways and Mechanisms of Action
Both this compound and Decitabine function as hypomethylating agents by inhibiting DNA methyltransferase (DNMT), leading to the re-expression of silenced tumor suppressor genes and subsequent apoptosis in cancer cells.[9][10][11] However, their molecular mechanisms diverge in key aspects. This compound, a ribonucleoside analog, is incorporated into both RNA and DNA, disrupting protein synthesis in addition to its effects on DNA methylation.[12][13] Decitabine, a deoxyribonucleoside, is incorporated solely into DNA.[12][13]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Clinical response to azacitidine in MDS is associated with distinct DNA methylation changes in HSPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 4. Decitabine Downregulates TIGAR to Induce Apoptosis and Autophagy in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. oecd.org [oecd.org]
- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 11. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
The Genotoxicity of Acridine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of new chemical entities is a critical aspect of preclinical safety assessment. This guide provides a comparative overview of the genotoxicity of acridine-based compounds, a class of molecules with diverse therapeutic applications. While specific genotoxicity data for Azacrin is not publicly available, this guide will focus on its structural analogs and related acridine (B1665455) derivatives to provide a relevant framework for risk assessment.
Executive Summary
This compound, identified by CAS number 34957-04-5, is a pyrido[3,2-b]quinoline derivative, a chemical scaffold structurally related to the acridines. Acridine derivatives are known for their ability to intercalate into DNA, a mechanism that can lead to genotoxic effects. This guide will compare the genotoxicity of several well-studied acridine-based compounds, including amsacrine (B1665488), and other compounds with similar names that are often confused, such as azaserine (B1665924) and azathioprine (B366305), to highlight the diverse genotoxic profiles within these classes of molecules.
Comparative Genotoxicity Data
The following table summarizes the available genotoxicity data for acridine, amsacrine, azaserine, and azathioprine. It is important to note that a direct comparison is challenging due to the different experimental systems and endpoints used in various studies.
| Compound | Chemical Class | Ames Test (Bacterial Reverse Mutation) | Chromosomal Aberration Assay (in vitro) | Micronucleus Test (in vivo) | Other Key Findings |
| Acridine | Acridine | Positive (frameshift mutagen)[1][2] | Positive[2] | Not widely reported | Intercalates with DNA. Some derivatives are potent mutagens and carcinogens[1]. |
| Amsacrine | Acridine derivative | Positive (frameshift mutagen) | Positive | Positive (induces micronuclei in mouse bone marrow)[3] | A topoisomerase II inhibitor, leading to DNA strand breaks. Shows both clastogenic and aneugenic potential[3][4]. |
| Azaserine | Diazoacetylserine | Positive | Positive | Positive | An alkylating agent that causes DNA damage, including the formation of carboxymethylated bases[5][6][7]. |
| Azathioprine | Purine analog | Conflicting results, generally considered weakly mutagenic. | Positive at high, non-physiological doses[8]. | Positive (induces micronuclei in mice, rats, and hamsters)[9][10] | A pro-drug for 6-mercaptopurine, which incorporates into DNA and can lead to mutations and chromosomal damage[8][9][11][12]. |
Experimental Protocols
A standard battery of tests is typically employed to assess the genotoxic potential of a chemical compound. These assays are designed to detect different types of genetic damage.
Standard Genotoxicity Testing Workflow
The following diagram illustrates a typical workflow for genotoxicity testing, starting with in vitro assays and progressing to in vivo studies if necessary.
References
- 1. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of maleic hydrazide, acridine and DEHP in Allium cepa root cells performed by two different laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cytogenetic evaluation of the mechanism of genotoxic potential of amsacrine and nocodazole in mouse bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxicity of DNA carboxymethylation and methylation by the model carboxymethylating agent azaserine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azathioprine, a genotoxic agent to be considered non-genotoxic in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZATHIOPRINE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recombinogenic, genotoxic, and cytotoxic effects of azathioprine using in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. japsonline.com [japsonline.com]
Cross-Validation of Azacrin's Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Azacrin (Amsacrine) and its analogues with other established chemotherapeutic agents across various cancer models. The information presented is collated from preclinical studies to support further research and development in oncology.
Quantitative Efficacy: A Comparative Overview
The in vitro cytotoxic activity of this compound (Amsacrine) and its analogue, CI-921, has been evaluated against a range of human and murine cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, from available studies. Direct head-to-head comparisons with other agents in the same comprehensive panel of cell lines are limited in the public domain. The data presented here is compiled from studies where such comparisons were made.
| Compound | Cancer Model | Cell Line | IC50 (µM) | Reference |
| Amsacrine (B1665488) | Human/Mouse Bone Marrow | CFU-GM | ~ 0.4 | [1] |
| CI-921 | Human/Mouse Bone Marrow | CFU-GM | ~ 0.4 | [1] |
| Amsacrine | Murine Leukemia | P388 | Sensitive | [2] |
| Amsacrine | Murine Leukemia | L1210 | Sensitive | [2] |
| Amsacrine | Lewis Lung Carcinoma | - | Sensitive | [2] |
| Amsacrine | Human Colon Carcinoma | HCT-8 | Sensitive | [2] |
| Doxorubicin | Murine Leukemia | P388 | - | [2] |
| Indolequinone Derivative 17 | Human Breast Cancer | SKBr3 | 0.12 | [3] |
| Indolequinone Derivative 18 | Human Breast Cancer | SKBr3 | 0.12 | [3] |
| Indolequinone Derivative 19 | Human Breast Cancer | SKBr3 | 0.2 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. The sensitivity of cell lines to Amsacrine and its analogues in some studies was described qualitatively. For the indolequinone derivatives, the study noted their potency was comparable to Etoposide and Amsacrine in the SKBr3 cell line, though the specific IC50 values for the latter two were not provided in the same study.[3]
Mechanism of Action
Amsacrine and its derivatives are potent anti-neoplastic agents that primarily function as topoisomerase II inhibitors.[4] Their mechanism of action involves a dual approach:
-
DNA Intercalation: The planar acridine (B1665455) ring structure of the molecule inserts itself between the base pairs of the DNA double helix.
-
Topoisomerase II Inhibition: This intercalation stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has created double-strand breaks to resolve DNA supercoiling during replication and transcription.
The accumulation of these DNA double-strand breaks triggers a cascade of cellular events, ultimately leading to apoptosis (programmed cell death).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols used to assess the anti-cancer activity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Amsacrine, Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is the relaxation of supercoiled DNA.
-
Reaction Setup: The reaction mixture is prepared in a microcentrifuge tube containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and an assay buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., Etoposide) is used as a positive control, and a vehicle control is also included.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a proteinase and a loading dye.
-
Gel Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Analysis: The inhibition of topoisomerase II activity is determined by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Cross-Validation Experimental Workflow
A systematic approach is essential for the cross-validation of a drug's anti-cancer activity across different cancer models. The following diagram outlines a typical workflow.
This guide serves as a starting point for researchers interested in the comparative efficacy of this compound and its analogues. The provided data and protocols are intended to facilitate the design of further experimental studies to validate and expand upon these findings.
References
- 1. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between the structure of analogues of amsacrine and their degree of cross-resistance to adriamycin-resistant P388 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery | MDPI [mdpi.com]
- 4. Differential effects of amsacrine and epipodophyllotoxins on topoisomerase II cleavage in the human c-myc protooncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Azacrin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of Azacrin, a compound used in scientific research. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound and its waste products within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect skin and clothing.
This compound: Key Properties for Disposal Consideration
| Property | Value | Significance for Disposal |
| Chemical Formula | C22H29ClN4O | Indicates the presence of chlorine and nitrogen, which can influence the choice of disposal method (e.g., incineration) and potential for environmental impact. |
| Molecular Weight | 400.95 g/mol | Relevant for calculating quantities for disposal and potential chemical treatment. |
| Appearance | Solid powder | The physical state determines the appropriate handling and containment procedures. |
| Solubility | No data available | Solubility in water and other solvents will affect how it is treated and whether it can be neutralized in solution. |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical.[1] | This suggests it is stable under normal conditions, but does not preclude it from being considered hazardous waste after use, depending on the nature of the research. |
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed as a controlled process to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is unused pure compound, a dilute solution, or mixed with other chemicals. The composition of the waste stream is a primary factor in selecting the disposal method.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: All this compound waste must be collected in compatible, leak-proof containers.
-
Label Containers Clearly: Label each waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of accumulation.
Step 3: Consultation and Professional Disposal
-
Contact Your EHS Department: The most critical step is to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Professional Waste Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company. Your EHS department will coordinate the pickup and disposal. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocols: General Guidance for Chemical Waste
While a specific, validated experimental protocol for the degradation of this compound is not available in the provided search results, a general best practice for handling potent research compounds involves chemical inactivation when a known and safe procedure exists. For compounds where such a procedure is not known, the primary method of disposal is incineration by a licensed facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling Azacrin
Note: The absence of a specific SDS for Azacrin necessitates a highly cautious approach. The recommendations below are based on general principles of laboratory safety for handling chemical compounds of unknown toxicity. It is crucial to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. A comprehensive PPE strategy is mandatory for all personnel handling this substance.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemical-resistant, powder-free nitrile gloves should be worn. The outer glove should be worn over the gown cuff, and the inner glove underneath. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | A disposable, low-permeability fabric gown that fastens in the back, with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | Safety goggles or a face shield. | Protects the eyes from splashes of liquids or contact with airborne particles. |
| Respiratory Protection | A fit-tested N95 respirator mask is recommended for handling small quantities in a well-ventilated area. For activities with a higher risk of aerosol generation, a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered. | Minimizes the risk of inhaling airborne particles of the compound. |
| Additional Protection | Hair and beard covers, as well as shoe covers, should be worn before entering the designated handling area. | Prevents contamination of hair and personal footwear. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Pre-Operational Checks:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control the release of airborne particles.
-
Gather Materials: Before starting, assemble all necessary equipment, including the compound, solvents, consumables, and clearly labeled waste containers, within the containment area.
-
Don PPE: Put on all required PPE in the correct sequence.
2. Handling Procedure:
-
Weighing: If weighing the solid compound, do so on a tared, disposable weigh boat within the fume hood. Use dedicated, clean spatulas.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
General Handling: Always handle this compound in a manner that avoids the generation of dust and aerosols.[1] Work in a well-ventilated area.[1] Avoid all personal contact, including inhalation and skin/eye contact.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]
3. Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable deactivating agent or a detergent solution, followed by a rinse with water. Dispose of all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, disposable gowns, weigh boats, and cleaning materials, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.
2. Waste Containers:
-
Use clearly labeled, sealed, and puncture-resistant containers for all this compound waste.
-
For liquid waste, use a compatible, sealed container.
3. Disposal Method:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations for hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small powder spill, gently cover it with an absorbent material to avoid raising dust. For a liquid spill, use an inert absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a detergent solution and water.
-
Report: Report the spill to your institution's EHS department.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
The following diagram illustrates the workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
